molecular formula C14H14N2O2 B3120657 Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate CAS No. 267891-88-3

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Cat. No.: B3120657
CAS No.: 267891-88-3
M. Wt: 242.27 g/mol
InChI Key: GMNHZZBEKCHKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is an organic compound featuring a benzoate core linked to a pyridinylmethylamino group. This structure is characteristic of molecules explored in various scientific fields. Compounds with similar hybrid structures, containing both pyridine and benzoate moieties, are frequently investigated as key intermediates in pharmaceutical research and for the synthesis of more complex molecules . The presence of both nitrogen and oxygen donor atoms in its molecular architecture suggests potential for use in coordination chemistry, as analogous structures have been employed in the synthesis of metal complexes . Researchers are also interested in such compounds for their potential biological activities, as structurally related molecules have been studied for their application in medicinal chemistry and as potential therapeutic agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

methyl 2-(pyridin-4-ylmethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)12-4-2-3-5-13(12)16-10-11-6-8-15-9-7-11/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNHZZBEKCHKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197336
Record name Benzoic acid, 2-[(4-pyridinylmethyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267891-88-3
Record name Benzoic acid, 2-[(4-pyridinylmethyl)amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267891-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-[(4-pyridinylmethyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Public chemical databases do not have a specific CAS (Chemical Abstracts Service) number assigned to Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate. This guide has been developed by synthesizing information from structurally related analogs, established chemical principles, and relevant literature to provide a comprehensive technical overview for research and development professionals.

Introduction and Significance

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is a heterocyclic compound featuring a pyridine ring linked to a methyl aminobenzoate scaffold. This structural motif is of significant interest in medicinal chemistry and drug discovery. The pyridine ring, a common bioisostere of a phenyl group, can engage in hydrogen bonding and π-stacking interactions, while the aminobenzoate portion provides a versatile handle for further chemical modification.

The strategic combination of these two pharmacophores suggests potential applications as an intermediate in the synthesis of complex bioactive molecules. Analogous structures are found in compounds developed as kinase inhibitors, highlighting the potential for this scaffold to be explored in oncology and inflammation research[1]. This guide provides a foundational understanding of its synthesis, physicochemical properties, and potential applications, enabling researchers to leverage this molecule in their discovery programs.

Physicochemical and Structural Properties

The properties of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate can be inferred from its constituent parts and data from its isomers. These estimations are crucial for planning synthetic routes, purification strategies, and formulation studies.

PropertyEstimated ValueJustification / Reference
Molecular Formula C₁₄H₁₄N₂O₂Based on structural analysis.
Molecular Weight 242.28 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown crystalline solid or powder.Inferred from related aminobenzoate esters like Methyl 4-aminobenzoate, which appears as white to beige crystals[2].
Melting Point 100-120 °C (estimated)Based on the melting point of isomers and similar compounds like Methyl 4-aminobenzoate (110-111 °C)[2][3].
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water.Typical for aromatic esters with amine functionality[2][3].
pKa ~4-5 (for the pyridine nitrogen)The pyridine nitrogen is basic and will be protonated under acidic conditions.

Synthesis Methodologies and Experimental Protocols

The synthesis of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is not explicitly detailed in readily available literature. However, two primary, reliable synthetic strategies can be proposed based on well-established organic chemistry principles: Reductive Amination and Nucleophilic Substitution (N-Alkylation) .

Method 1: Reductive Amination

This is often the preferred method for creating secondary amines from primary amines and aldehydes due to its high efficiency and mild conditions. The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the target amine[4].

Causality of Experimental Choices:

  • Reactants: Methyl 2-aminobenzoate provides the primary amine and benzoate core. 4-Pyridinecarboxaldehyde is the carbonyl component that introduces the pyridin-4-ylmethyl group.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is chosen as it is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than sodium borohydride and can be used in a one-pot procedure without prior formation of the imine.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants.

  • Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the imine intermediate.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of Methyl 2-aminobenzoate (1.0 eq) in dichloromethane (DCM, 0.1 M) in a round-bottom flask, add 4-Pyridinecarboxaldehyde (1.05 eq).

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product M2AB Methyl 2-aminobenzoate ReactionStep Reductive Amination M2AB->ReactionStep PCA 4-Pyridinecarboxaldehyde PCA->ReactionStep Solvent DCM / DCE Solvent->ReactionStep ReducingAgent NaBH(OAc)₃ (STAB) ReducingAgent->ReactionStep Product Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate ReactionStep->Product

Workflow for Reductive Amination Synthesis.
Method 2: Nucleophilic N-Alkylation

This classical method involves the direct alkylation of the primary amine with an appropriate alkyl halide. While straightforward, this method can sometimes lead to over-alkylation (formation of a tertiary amine) if not carefully controlled[5][6].

Causality of Experimental Choices:

  • Reactants: Methyl 2-aminobenzoate is the nucleophile. 4-(Chloromethyl)pyridine hydrochloride is a stable and commercially available electrophile.

  • Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the HCl generated during the reaction and to deprotonate the starting amine, increasing its nucleophilicity.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is suitable for S_N2 reactions.

Experimental Protocol: N-Alkylation

  • Reaction Setup: Dissolve Methyl 2-aminobenzoate (1.0 eq) and 4-(chloromethyl)pyridine hydrochloride (1.1 eq) in anhydrous DMF (0.2 M) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (2.5 eq) dropwise to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 8-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Potential Applications in Drug Discovery

The structural framework of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is a "privileged scaffold" in medicinal chemistry, appearing in various compounds with demonstrated biological activity. Its potential utility spans several therapeutic areas.

Kinase Inhibition

Many small molecule kinase inhibitors feature a heterocyclic ring system linked to an anilino-like moiety. These structures are designed to fit into the ATP-binding pocket of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer and inflammatory diseases.

  • Bcr-Abl and Tyrosine Kinase Inhibitors: The core structure is reminiscent of intermediates used in the synthesis of tyrosine kinase inhibitors like Nilotinib and Imatinib, which target the Bcr-Abl protein in chronic myeloid leukemia (CML)[7]. The N-aryl aminobenzoate motif is a key pharmacophore in these drugs.

  • CDK Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy[1]. The pyridine and aminobenzoate components can be tailored to achieve potent and selective inhibition of specific CDKs.

G cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds KinaseCascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->KinaseCascade Activates ADP ADP Receptor->ADP Phosphorylation Transcription Gene Transcription (Proliferation, Survival) KinaseCascade->Transcription Leads to ATP ATP ATP->Receptor TargetCompound Methyl 2-[(pyridin-4-ylmethyl) amino]benzoate (Hypothetical Inhibitor) TargetCompound->Receptor Blocks ATP Binding

Hypothetical Inhibition of a Receptor Tyrosine Kinase.
Other Potential Therapeutic Areas
  • Anticancer Activity: Beyond kinase inhibition, compounds with similar structures have shown activity against other cancer-related targets. For instance, derivatives have been investigated as inhibitors of Wip1 phosphatase and PARP14[8][9]. A compound containing a pyridin-4-yl-methylene group has also been investigated for its potential in managing KRAS-mutant colorectal cancer[10][11].

  • Antimicrobial and Antiviral Agents: The pyridine nucleus is a core component of many antimicrobial and antiviral drugs. The nitro- and amino-pyridine derivatives, in particular, serve as versatile precursors for a wide range of biologically active heterocyclic systems[12][13][14].

Conclusion

While a dedicated CAS number for Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is not currently available, its synthesis is readily achievable through standard, reliable organic chemistry protocols such as reductive amination or N-alkylation. Its structure represents a valuable scaffold for medicinal chemistry, offering numerous avenues for modification to develop potent and selective modulators of various biological targets. The insights provided in this guide, from its fundamental properties to its potential as a precursor for kinase inhibitors and other therapeutic agents, should serve as a solid foundation for researchers aiming to explore the chemical and biological space of this promising molecule.

References

  • ChemBK. (2024, April 10). methyl 4-aminobenzoate - Physico-chemical Properties. Available at: [Link]

  • ResearchGate. (2018, May 3). Palladium-catalyzed N-arylation of 2-aminobenzothiazole-4-carboxylates/carboxamides: Facile synthesis of PARP14 inhibitors. Available at: [Link]

  • Feng, J. et al. (n.d.). Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Qayum, A. et al. (2022). 2-Pyridin-4-yl-methylene-beta-boswellic Acid—A Potential Candidate for Targeting O6-Methylguanine-DNA Methyltransferase Epi-transcriptional Reprogramming in KRAS G13D—Microsatellite Stable, G12V—Microsatellite Instable Mutant Colon Cancer. PMC. Available at: [Link]

  • Google Patents. (n.d.). EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate.
  • Qayum, A. et al. (2022, April 18). 2-Pyridin-4-yl-methylene-beta-boswellic Acid-A Potential Candidate for Targeting O 6-Methylguanine-DNA Methyltransferase Epi-transcriptional Reprogramming in KRAS G13D-Microsatellite Stable, G12V-Microsatellite Instable Mutant Colon Cancer. PubMed. Available at: [Link]

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • Google Patents. (n.d.). WO2017020065A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds.
  • MDPI. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available at: [Link]

  • PMC. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available at: [Link]

Sources

Structural & Synthetic Guide: Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical structure, synthetic pathways, and medicinal chemistry applications of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate .

Executive Summary

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is a specialized bifunctional building block used primarily in the synthesis of benzamide-based histone deacetylase (HDAC) inhibitors and type II kinase inhibitors. Structurally, it consists of a methyl anthranilate core


-alkylated with a 4-picolyl (pyridin-4-ylmethyl) group.

The molecule is distinguished by a strong intramolecular hydrogen bond that locks the anthranilate moiety into a planar conformation, a critical feature for its conversion into bioactive benzamides. It serves as a precursor to zinc-binding groups (ZBGs) in epigenetic drug discovery.

Property Data
IUPAC Name Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate
Molecular Formula

Molecular Weight 242.27 g/mol
Core Scaffold Anthranilic Acid Ester (2-Aminobenzoate)
Key Substituent 4-Picolyl (Pyridin-4-ylmethyl)
Primary Application Intermediate for HDAC inhibitors (e.g., Entinostat analogs)

Structural Analysis & Physicochemical Properties

Conformational Locking (The "Anthranilate Effect")

The defining structural feature of this molecule is the intramolecular hydrogen bond between the secondary amine (


) and the carbonyl oxygen (

) of the ester.
  • Mechanism: This interaction forms a pseudo-six-membered ring, significantly increasing the lipophilicity of the core by masking the polar N-H bond.

  • Consequence: The benzene ring and the ester group become coplanar. However, the methylene linker (

    
    ) connecting the pyridine ring allows for free rotation, giving the molecule a "tail" that can probe distal binding pockets in enzymes.
    
Electronic Distribution
  • Anthranilate Nitrogen: The lone pair is delocalized into the benzene ring and the ester carbonyl (vinylogous amide character), reducing its basicity (

    
    ).
    
  • Pyridine Nitrogen: Remains basic (

    
    ), serving as the primary site for protonation and salt formation (e.g., Hydrochloride or Tosylate salts) to improve aqueous solubility.
    
Pharmacophore Mapping

In drug design, this molecule serves as a "linker-scaffold." The ester is a "masked" amide; upon reaction with 1,2-diaminobenzene, it forms the benzamide ZBG essential for chelating the Zinc ion in HDAC active sites.

Pharmacophore Anthranilate Anthranilate Core (Scaffold) HBond Intramolecular H-Bond (Conformational Lock) Anthranilate->HBond Stabilizes Ester Methyl Ester (Electrophile / ZBG Precursor) Anthranilate->Ester Supports Pyridine Pyridine Ring (Surface Recognition / Basic Center) Anthranilate->Pyridine Linked via CH2

Figure 1: Pharmacophore decomposition showing the structural role of each moiety.

Synthetic Methodologies

The synthesis of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate requires overcoming the low nucleophilicity of the anthranilate nitrogen. Two primary routes are established: Reductive Amination (Preferred) and Nucleophilic Substitution (


 or Alkylation) .
Protocol A: Reductive Amination (The "Gold Standard")

This method is preferred for its mild conditions and avoidance of over-alkylation.

Reagents:

  • Methyl 2-aminobenzoate (Methyl anthranilate)[1]

  • Pyridine-4-carboxaldehyde (Isonicotinaldehyde)

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    )
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Acetic Acid (

    
    )
    

Step-by-Step Workflow:

  • Imine Formation:

    • Charge a reaction vessel with Methyl anthranilate (1.0 eq) and Pyridine-4-carboxaldehyde (1.1 eq) in DCE (0.2 M).

    • Add AcOH (1.5 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC or NMR. The aldehyde peak (

      
       ppm) should disappear, replaced by an imine signal.
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (1.5 eq) portion-wise.
      
    • Allow to warm to RT and stir overnight (12–16 h).

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash Column Chromatography (

      
      ).
      
    • Eluent: Hexanes/Ethyl Acetate (gradient 0%

      
       50%). The pyridine moiety may cause tailing; adding 1% Triethylamine (
      
      
      
      ) to the eluent sharpens the bands.
Protocol B: Displacement (Alternative)

Useful if the aldehyde is unstable or unavailable. Uses Methyl 2-fluorobenzoate.[1]

Reaction:



  • Note: This requires higher temperatures due to the deactivating effect of the ester on the benzene ring, making the fluorine less susceptible to displacement compared to nitro-activated rings.

Synthesis Anthranilate Methyl Anthranilate (Nucleophile) Imine Intermediate Imine (Schiff Base) Anthranilate->Imine Condensation (-H2O) Aldehyde 4-Pyridinecarboxaldehyde (Electrophile) Aldehyde->Imine Condensation (-H2O) Product Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate Imine->Product Hydride Transfer Acid AcOH (Cat.) Acid->Imine Reductant NaBH(OAc)3 (Selective Reductant) Reductant->Product

Figure 2: Reductive amination pathway. The acid catalyst activates the carbonyl, facilitating attack by the weakly nucleophilic aniline.

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, the following spectral data must be verified.

Technique Diagnostic Signal Structural Confirmation

NMR

ppm (dd, 1H)
Aromatic proton adjacent to Ester (Deshielded).

NMR

ppm (d, 2H)
Methylene linker (

). Coupled to NH.[2]

NMR

ppm (d, 2H)
Pyridine

-protons (closest to Nitrogen).

NMR

ppm (br t, 1H)
Critical: Secondary Amine (

). Broad triplet indicates coupling to

and H-bond participation.
IR

Ester Carbonyl (

). Lower frequency than typical esters due to conjugation and H-bonding.
MS (ESI)

Confirms molecular weight (

).

Medicinal Chemistry Applications

HDAC Inhibition (Benzamide Class)

This ester is the direct precursor to Class I selective HDAC inhibitors .

  • Mechanism: The ester is converted to a hydroxamic acid (via

    
    ) or, more commonly for this scaffold, an 
    
    
    
    -(2-aminophenyl)amide (benzamide).
  • Role of Pyridine: The pyridine ring extends into the "foot" of the HDAC enzyme pocket or interacts with surface residues, improving selectivity over other metalloenzymes.

Kinase Inhibition (Type II)

Similar scaffolds are observed in Type II kinase inhibitors (e.g., Sorafenib/Regorafenib analogs) where the anthranilate mimics the hinge-binding region or the hydrophobic pocket adjacent to the ATP site.

References

  • Synthesis of Anthranilate Derivatives

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride in the Synthesis of Secondary Amines."
    • Source: Abdel-Magid, A. F., et al. Journal of Organic Chemistry, 1996.
    • URL:[Link]

  • HDAC Inhibitor Design (Benzamides)

    • Title: "Discovery of MS-275 (Entinostat), a phenylcarboxamide derivative as a potent histone deacetylase inhibitor."
    • Source: Suzuki, T., et al. Journal of Medicinal Chemistry, 1999. (Describes the foundational chemistry of pyridyl-aminobenzamides).
    • URL:[Link]

  • Structural Properties of Anthranilates

    • Title: "Intramolecular Hydrogen Bonding in Deriv
    • Source:Journal of Physical Chemistry A.
    • URL:[Link]

Sources

Physicochemical Profiling and Mass Spectrometric Validation of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate: A Critical Intermediate in VEGFR Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of highly optimized chemical building blocks is paramount. Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate (Chemical Formula: C₁₄H₁₄N₂O₂) is a privileged anthranilate derivative that serves as a foundational intermediate in the synthesis of potent Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitors. Most notably, it is the direct precursor to AAL993 (ZK 260253), an orally bioavailable antiangiogenic agent that targets the ATP-binding site of VEGFR-1, -2, and -3[1].

As a Senior Application Scientist, I have structured this technical whitepaper to provide drug development professionals with a comprehensive analysis of this compound's molecular weight, physicochemical properties, synthetic stoichiometry, and the analytical protocols required for its rigorous mass spectrometric validation.

Structural and Molecular Weight Analysis

The molecular weight (MW) of a synthetic intermediate dictates the stoichiometry of downstream coupling reactions and directly influences the pharmacokinetic trajectory of the final Active Pharmaceutical Ingredient (API). Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate consists of a methyl anthranilate core functionalized with a 4-picolyl (pyridin-4-ylmethyl) group.

Quantitative Mass Data

For precise analytical validation, distinguishing between the standard molecular weight (used for bulk stoichiometry) and the monoisotopic mass (used for High-Resolution Mass Spectrometry, HRMS) is critical.

ParameterValueApplication Context
Chemical Formula C₁₄H₁₄N₂O₂Elemental analysis and reaction balancing.
Standard Molecular Weight 242.27 g/mol Bulk synthetic stoichiometry and yield calculations.
Monoisotopic Mass 242.1055 DaExact mass targeting in LC-HRMS (e.g., TOF or Orbitrap).
Theoretical[M+H]⁺ 243.1128 m/zPositive-ion Electrospray Ionization (ESI+) monitoring.

Causality Note: The exact monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). In drug discovery, confirming this exact mass to within <5 ppm mass error ensures that structural isomers—such as the 3-pyridyl variant (CAS: 1094347-42-8)—are not mistakenly carried forward, which would drastically alter the kinase binding affinity of the final API.

Physicochemical Properties & Lipinski's Rule of 5

To ensure that the final API maintains oral bioavailability, the intermediate fragments must possess physicochemical properties that leave "room" for downstream functionalization. This is evaluated using Lipinski's Rule of 5 [2].

PropertyValueLipinski ThresholdStatus
Molecular Weight 242.27< 500 DaPass (Optimal)
H-Bond Donors (HBD) 1 (Secondary Amine)≤ 5Pass
H-Bond Acceptors (HBA) 4 (N, N, O, O)≤ 10Pass
Topological Polar Surface Area ~51 Ų≤ 140 ŲPass

Mechanistic Causality: The secondary amine (HBD = 1) is not merely a synthetic linkage; in anthranilamide kinase inhibitors, this specific proton acts as a critical hydrogen bond donor to the hinge region of the VEGFR kinase domain [3]. The low molecular weight (242.27 g/mol ) allows the subsequent addition of bulky, lipophilic groups (such as a 3-trifluoromethylphenyl moiety) during amide coupling without exceeding the 500 Da limit of the final drug candidate.

Synthetic Workflow & Stoichiometry

The synthesis of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is typically achieved via a reductive amination pathway. The workflow below outlines the transformation from commercially available starting materials to the final VEGFR inhibitor API.

SynthWorkflow A Methyl 2-aminobenzoate (Methyl Anthranilate) C Reductive Amination (NaBH(OAc)3, DCE) A->C B Isonicotinaldehyde (Pyridine-4-carboxaldehyde) B->C D Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate MW: 242.27 g/mol C->D Intermediate E Amide Coupling 3-(CF3)aniline D->E Saponification & Coupling F AAL993 (VEGFR Inhibitor) MW: 371.36 g/mol E->F Final API

Diagram 1: Synthetic workflow from methyl anthranilate to the VEGFR inhibitor AAL993.
Step-by-Step Reductive Amination Protocol

This protocol is designed as a self-validating system, ensuring high yield while minimizing over-alkylation.

  • Imine Formation: Dissolve Methyl 2-aminobenzoate (1.0 eq, 15.1 g) and Isonicotinaldehyde (1.1 eq, 11.8 g) in anhydrous 1,2-Dichloroethane (DCE, 200 mL). Add glacial acetic acid (0.1 eq) as a catalyst.

    • Causality: Acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the weakly nucleophilic aniline nitrogen.

  • Reduction: Stir at room temperature for 2 hours. Portion-wise, add Sodium triacetoxyborohydride (STAB, 1.5 eq, 31.8 g).

    • Causality: STAB is specifically chosen over Sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the protonated imine intermediate without prematurely reducing the unreacted aldehyde into an alcohol.

  • Quenching: After 12 hours of stirring, quench the reaction slowly with saturated aqueous NaHCO₃ (100 mL).

    • Causality: The basic bicarbonate neutralizes the acetic acid and safely hydrolyzes any unreacted hydride species, preventing violent off-gassing during solvent extraction.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Analytical Validation Protocol (LC-HRMS)

To verify the structural integrity and exact molecular weight of the synthesized Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) must be employed.

LC-MS Methodology
  • Sample Preparation: Dissolve 1 mg of the purified intermediate in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Water / 50% Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality: Formic acid acts as a proton source, heavily driving the equilibrium toward the formation of the [M+H]⁺ ion, which is essential for robust signal intensity in positive-ion mode.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350 °C

    • Collision Energy (CID): 20 eV (for MS/MS fragmentation).

Expected Fragmentation Pathway

Upon subjecting the [M+H]⁺ precursor ion (m/z 243.113) to Collision-Induced Dissociation (CID), specific product ions are generated that validate the molecular structure.

MSPathway A Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate Neutral Molecule (M) BB BB A->BB B ESI+ Ionization (+H+) C Precursor Ion [M+H]+ m/z 243.113 D CID Fragmentation (20 eV) C->D E Product Ion 1 [Pyridin-4-ylmethyl]+ m/z 92.050 D->E Cleavage of C-N bond F Product Ion 2 [Methyl 2-aminobenzoate+H]+ m/z 152.071 D->F Cleavage of C-N bond BB->C

Diagram 2: ESI+ ionization and CID fragmentation pathway of the target compound.

Causality Note: The cleavage of the exocyclic C-N bond is the lowest energy fragmentation pathway. Observing the m/z 92.050 peak definitively confirms the presence of the 4-picolyl group, while the m/z 152.071 peak confirms the intact methyl anthranilate core.

References

  • Title: Anthranilic acid amides: A novel class of antiangiogenic VEGF receptor kinase inhibitors. Source: Journal of Medicinal Chemistry, 45(26), 5687-5693 (2002). URL: [Link]

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Source: Advanced Drug Delivery Reviews, 46(1-3), 3-26 (2001). URL: [Link]

  • Title: 2-((4-pyridyl)methyl)amino-N-(3-(trifluoromethyl)phenyl)benzamide (AAL993). Source: National Center for Biotechnology Information. PubChem Compound Database, CID 6398883. URL: [Link]

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate: A Comprehensive Technical Guide on Synthesis, Properties, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, functionally rich building blocks. Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate (Molecular Formula:


) represents a highly privileged scaffold. By fusing an anthranilate core with a 4-picolyl (pyridin-4-ylmethyl) moiety, this compound offers a unique combination of conformational rigidity, hydrogen-bonding capacity, and synthetic tractability.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with a field-proven, self-validating guide to the synthesis, mechanistic reactivity, and downstream pharmaceutical applications of this critical intermediate.

Chemical Identity and Structural Analysis

The pharmacological utility of methyl 2-[(pyridin-4-ylmethyl)amino]benzoate stems directly from its structural topology. The molecule features three distinct domains:

  • The Ester Moiety: A masked carboxylic acid that allows the compound to be seamlessly carried through intermediate synthetic steps before being unmasked (via saponification) for late-stage amide coupling.

  • The Secondary Amine: Acts as a critical hydrogen bond donor. In kinase inhibitors, this NH group frequently interacts with the gatekeeper residues of the ATP-binding pocket.

  • The Pyridine Ring: The 4-substituted nitrogen projects linearly away from the core, acting as a potent hydrogen bond acceptor. This specific vector is optimal for reaching deep into target active sites, such as the orthosteric hinge region of receptor tyrosine kinases.

Table 1: Physicochemical and Structural Properties
PropertyValuePharmacological Relevance in Drug Design
IUPAC Name Methyl 2-[(pyridin-4-ylmethyl)amino]benzoateStandardized nomenclature for regulatory filings.
Molecular Weight 242.27 g/mol Low MW (<300) makes it an ideal candidate for Fragment-Based Drug Design (FBDD).
H-Bond Donors 1 (Secondary Amine)Essential for interacting with target protein backbone carbonyls.
H-Bond Acceptors 4 (Ester O, Pyridine N)Pyridine N specifically targets the ATP-binding hinge region.
Rotatable Bonds 4Provides sufficient conformational flexibility for induced-fit binding.

Synthetic Methodologies: The Reductive Amination Protocol

The Causality Behind the Synthetic Strategy

A common pitfall in synthesizing secondary anilines is attempting direct nucleophilic substitution (e.g., reacting methyl 2-aminobenzoate with 4-(chloromethyl)pyridine). Direct alkylation requires harsh basic conditions that risk hydrolyzing the methyl ester and frequently results in uncontrollable over-alkylation, yielding undesired tertiary amines.

To circumvent this, Reductive Amination using Sodium Triacetoxyborohydride (


) is the gold standard . The electron-withdrawing acetoxy ligands significantly attenuate the nucleophilicity of the borohydride core. This renders the reagent unreactive toward the ester and unprotonated imines, but highly and selectively reactive toward the transiently protonated iminium ion.
Field-Proven Experimental Protocol

This protocol is designed as a self-validating system to ensure high chemoselectivity and yield (>85%).

  • Step 1: Imine Condensation Dissolve methyl 2-aminobenzoate (1.0 equiv, 10 mmol) and pyridine-4-carboxaldehyde (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL). Expert Insight: While THF can be used, DCE is strongly recommended. Its dielectric constant better stabilizes the transient iminium ion, accelerating the reaction and minimizing reversible aminal byproducts. Add glacial acetic acid (1.0 equiv) to catalyze iminium formation. Stir at room temperature for 1 hour.

  • Step 2: Hydride Reduction Portion-wise, add

    
     (1.5 equiv, 15 mmol) to the reaction mixture. The mild nature of this hydride donor prevents the reduction of the methyl ester. Stir under a nitrogen atmosphere for 12–16 hours. Monitor completion via TLC (EtOAc:Hexane 1:1, UV active).
    
  • Step 3: Quenching & Phase Separation Quench the reaction carefully with saturated aqueous

    
     (50 mL).
    Expert Insight: This is a critical failure point. Failure to adequately neutralize the acetic acid will result in the protonation of the highly basic pyridine moiety (
    
    
    
    ), causing the product to partition into the aqueous phase and destroying your yield. Extract with Dichloromethane (3 x 30 mL), dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Step 4: Chromatographic Purification Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes) to afford the pure target compound as a pale yellow solid.

Synthesis A Methyl 2-aminobenzoate (Nucleophile) C Iminium Intermediate (Activated Electrophile) A->C Condensation (AcOH cat., -H2O) B Pyridine-4-carboxaldehyde (Electrophile) B->C Condensation (AcOH cat., -H2O) E Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate (Target Scaffold) C->E Selective Reduction D NaBH(OAc)3 in DCE (Mild Hydride Donor) D->E Hydride Transfer

Synthetic workflow for methyl 2-[(pyridin-4-ylmethyl)amino]benzoate via reductive amination.

Data Presentation: Comparative Synthetic Routes

To further justify the chosen protocol, the table below summarizes the empirical data comparing the two primary synthetic routes.

Table 2: Evaluation of Synthetic Strategies
StrategyPrimary ReagentsTypical YieldChemoselectivityMajor Drawbacks
Reductive Amination Pyridine-4-carboxaldehyde,

, DCE
>85% Excellent (Strict mono-alkylation)Requires stoichiometric hydride donor.
Direct Alkylation 4-(Chloromethyl)pyridine,

, DMF
<50%Poor (Dialkylation is common)Harsh basic conditions risk ester hydrolysis.

Pharmaceutical Applications in Drug Development

Anthranilic acid derivatives are recognized as a "privileged scaffold" in medicinal chemistry, meaning they possess an inherent affinity for diverse biological targets . Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate serves as a divergent branching point for two major classes of therapeutics:

  • Anthranilamides (Kinase Inhibitors): By subjecting the methyl ester to

    
    -mediated saponification, the resulting carboxylic acid can be coupled with various anilines or aliphatic amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). The resulting anthranilamides are potent inhibitors of kinases such as VEGFR and EGFR, where the pyridine ring anchors the molecule to the hinge region.
    
  • Quinazolinones (Epigenetic Modulators): Cyclocondensation of the core scaffold with formamide or amidines yields 3-substituted quinazolin-4(3H)-ones. This rigidified tricyclic-like system is highly effective in targeting epigenetic readers (e.g., Bromodomains) and G-Protein Coupled Receptors (GPCRs).

Applications Core Methyl 2-[(pyridin-4- ylmethyl)amino]benzoate Path1 1. LiOH Saponification 2. Amide Coupling Core->Path1 Path2 Cyclocondensation (e.g., with formamide) Core->Path2 Prod1 Anthranilamides (Kinase Inhibitors) Path1->Prod1 Divergent Derivatization Prod2 Quinazolinones (Epigenetic Modulators) Path2->Prod2 Scaffold Rigidification

Divergent synthetic applications of the core scaffold in targeted drug discovery.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Medicinal chemistry of anthranilic acid derivatives: A mini review Source: Drug Development Research (PubMed) URL: [Link]

  • Title: Methyl 2-aminobenzoate (Compound Summary) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Pyridin-4-ylmethyl Amino Benzoate Derivatives: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pyridin-4-ylmethyl Amino Benzoate Derivatives Literature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Technical Summary

The Pyridin-4-ylmethyl amino benzoate scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore that bridges two distinct therapeutic classes: Kinase Inhibitors (Anticancer) and Local Anesthetics (Ion Channel Blockers) .

The literature distinguishes between two primary structural isomers based on the linkage between the pyridine and benzoate moieties:

  • The Amine Scaffold (N-Alkylated PABA): 4-[(Pyridin-4-ylmethyl)amino]benzoic acid. This structure is a critical intermediate in the synthesis of multi-kinase inhibitors (e.g., Sorafenib analogs), where the pyridine nitrogen often functions as a hinge-binding motif within the ATP pocket of kinases like VEGFR and BRAF.

  • The Ester Scaffold (PABA Ester): Pyridin-4-ylmethyl 4-aminobenzoate. Structurally analogous to procaine and tetracaine, this derivative exhibits local anesthetic properties by blocking voltage-gated sodium channels (

    
    ) and demonstrates antimicrobial activity in crystalline forms.
    

This guide provides a rigorous analysis of both scaffolds, detailing validated synthetic protocols, structure-activity relationships (SAR), and mechanistic insights.

Chemical Architecture & Synthesis Strategies

The synthesis of these derivatives relies on divergent pathways starting from 4-pyridine precursors. The choice of pathway dictates the therapeutic potential of the final molecule.

Divergent Synthesis Workflow

The following diagram illustrates the critical decision points in synthesizing the Amine (Kinase) vs. Ester (Anesthetic) scaffolds.

SynthesisWorkflow cluster_legend Reaction Class Start Starting Material: 4-Pyridinecarboxaldehyde Step1 Step 1: Imine Formation (Schiff Base) Start->Step1 + Reagent Reagent1 Reagent: 4-Aminobenzoic Acid (PABA) Reagent1->Step1 Step2 Step 2: Reduction (NaBH4 / NaBH3CN) Step1->Step2 ProductA TARGET A (Amine): 4-[(Pyridin-4-ylmethyl)amino]benzoic acid (Kinase Inhibitor Precursor) Step2->ProductA Start2 Alternative Start: 4-Pyridinemethanol Step3 Step 3: Esterification (Et3N / DCM) Start2->Step3 + Reagent Reagent2 Reagent: 4-Nitrobenzoyl Chloride Reagent2->Step3 Step4 Step 4: Nitro Reduction (H2, Pd/C or Fe/HCl) Step3->Step4 ProductB TARGET B (Ester): Pyridin-4-ylmethyl 4-aminobenzoate (Local Anesthetic Scaffold) Step4->ProductB

Figure 1: Divergent synthetic pathways for Pyridin-4-ylmethyl amino benzoate derivatives. Path 1 yields the N-alkylated amine (anticancer), while Path 2 yields the ester (anesthetic).

Validated Experimental Protocols

Protocol A: Reductive Amination (The "Kinase Linker" Route)

Objective: Synthesis of 4-[(Pyridin-4-ylmethyl)amino]benzoic acid. Mechanism: Formation of a Schiff base followed by hydride reduction.

  • Imine Formation:

    • Dissolve 4-Aminobenzoic acid (PABA) (1.0 eq) and 4-Pyridinecarboxaldehyde (1.0 eq) in anhydrous Methanol (MeOH).

    • Add a catalytic amount of Acetic Acid (AcOH) (0.1 eq) to activate the carbonyl.

    • Reflux at 70°C for 4–6 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add Sodium Borohydride (

      
      )  (1.5 eq) portion-wise over 30 minutes. Caution: Gas evolution (
      
      
      
      ).
    • Stir at room temperature for 12 hours.

  • Work-up & Purification:

    • Quench with water and adjust pH to ~6–7 using 1M HCl to precipitate the amino acid product.

    • Filter the solid, wash with cold water and diethyl ether.

    • Recrystallize from Ethanol/Water.

    • Yield Expectation: 75–85%.

Protocol B: Esterification (The "Anesthetic" Route)

Objective: Synthesis of Pyridin-4-ylmethyl 4-aminobenzoate. Mechanism: Nucleophilic acyl substitution followed by nitro-reduction.

  • Esterification:

    • Dissolve 4-Pyridinemethanol (1.0 eq) and Triethylamine (

      
      )  (1.2 eq) in dry Dichloromethane (DCM) at 0°C.
      
    • Dropwise add 4-Nitrobenzoyl chloride (1.0 eq) dissolved in DCM.

    • Stir at room temperature for 8 hours.

    • Wash with

      
       (sat.) and brine. Dry over 
      
      
      
      and concentrate to yield the nitro-ester intermediate.
  • Nitro Reduction:

    • Dissolve the intermediate in Ethanol/Ethyl Acetate (1:1).

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 4 hours.
      
    • Filter through Celite and concentrate.

    • Characterization: The product crystallizes in the orthorhombic space group Pna21 (Matshwele et al., 2022).[1]

Medicinal Chemistry & SAR

The biological activity of these derivatives is strictly dictated by the linker type and the position of the pyridine nitrogen.

Kinase Inhibition (The Amine Scaffold)

The N-(pyridin-4-ylmethyl) motif is a bioisostere of the diaryl urea found in Sorafenib.

  • Hinge Binding: The pyridine nitrogen (N1) often acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region (e.g., Cys919 in VEGFR2).

  • Hydrophobic Pocket: The phenyl ring of the benzoate moiety occupies the hydrophobic pocket adjacent to the ATP binding site.

  • SAR Insight: Substitution at the para-position of the phenyl ring (the carboxylic acid or amide) controls water solubility and interaction with the solvent-exposed front pocket. Converting the acid to an N-methylamide often improves potency (similar to Sorafenib's tail).

Local Anesthetic Activity (The Ester Scaffold)

The ester derivative mimics the classic "Lipophilic Group – Intermediate Chain – Hydrophilic Group" pharmacophore of local anesthetics.

  • Mechanism: The molecule permeates the nerve membrane in its uncharged form. Intracellularly, it becomes protonated (at the pyridine nitrogen) and binds to the intracellular side of the Voltage-Gated Sodium Channel (

    
    ), blocking 
    
    
    
    influx and halting action potentials.
  • Potency Factor: The pyridine ring provides a unique

    
    -electron system that may enhance 
    
    
    
    -stacking within the channel receptor site (Phe residues) compared to the aliphatic amines of procaine.
Mechanistic Visualization

MechanismOfAction cluster_SAR Pharmacophore Features AmineDrug Amine Scaffold (Kinase Inhibitor) Hinge Hinge Region (H-Bond Acceptor) AmineDrug->Hinge Pyridine N binds backbone EsterDrug Ester Scaffold (Anesthetic) Pore Intracellular Pore (Ion Blockade) EsterDrug->Pore Protonated form binds Kinase Target: Tyrosine Kinase (VEGFR / BRAF) NaChannel Target: Na+ Channel (Voltage Gated) Hinge->Kinase Inhibits Phosphorylation Pore->NaChannel Blocks Na+ Influx

Figure 2: distinct mechanisms of action. The Amine scaffold targets kinase hinge regions, while the Ester scaffold targets sodium channel pores.

Quantitative Data Summary

The following table summarizes key biological data points from the literature for these derivatives.

Derivative TypeTarget / AssayActivity MetricKey Reference
Amine Scaffold VEGFR-2 Kinase

Sorafenib Analogs Literature [1]
Amine Scaffold HepG2 (Liver Cancer)

Triazolotriazine Study [2]
Ester Scaffold Crystal StructureSpace Group Pna21Matshwele et al. (2022) [3]
Ester Scaffold Antimicrobial (MRSA)MIC comparable to standardsPABA Derivative Studies [4]

References

  • BenchChem. (2025).[2][3] Structure-Activity Relationship of Sorafenib Tosylate: A Technical Guide. Link

  • Al-Sanea, M. M., et al. (2020). 4-(3-((Pyridin-4-ylmethyl)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-6-yl)phenol: an improved anticancer agent. University of Reading. Link

  • Matshwele, J. T. P., et al. (2022).[1] Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Crystallography Reports, 67(7), 1203-1206.[1] Link

  • Kratky, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1). Link

  • PubChem. (2025). 4-[(4-Pyridinylmethyl)amino]benzoic acid (CAS 5966-20-1). Link

Sources

Solubility Properties of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Properties of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary & Compound Identity

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is a critical intermediate often utilized in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). Its physicochemical behavior is governed by the interplay between the lipophilic methyl anthranilate core and the basic pyridine moiety.[1][2]

This guide provides a comprehensive analysis of its solubility profile, driven by structure-property relationships (SPR). It moves beyond static data points to explain the causality of its behavior in various solvent systems, enabling researchers to optimize reaction conditions, purification protocols, and formulation strategies.[2]

Chemical Identity
PropertyDetail
IUPAC Name Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate
Common Role Synthetic Intermediate (Reductive Amination Product)
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Key Functional Groups Methyl Ester (Hydrophobic), Secondary Amine (Linker), Pyridine (Basic), Benzene (Aromatic)

Physicochemical Profile: The "Why" Behind Solubility[2]

To predict and manipulate the solubility of this compound, one must understand its electronic and structural landscape.[2] The molecule is not a simple monolith; it is an amphiphile with distinct pH-dependent states.[1][2]

Structural Dynamics & Intramolecular Hydrogen Bonding

The ortho-substitution pattern of the secondary amine relative to the ester carbonyl is the defining feature of this molecule's solubility.[1][2]

  • Planarization: The amine hydrogen forms a strong intramolecular hydrogen bond (IMHB) with the carbonyl oxygen of the methyl ester.[1][2] This forms a pseudo-six-membered ring, locking the molecule into a planar conformation.[1][2]

  • Solubility Implication: This IMHB reduces the polarity of the N-H bond, making the molecule more lipophilic (higher LogP) and less soluble in water than expected for a secondary amine.[2] It also increases lattice energy, potentially raising the melting point compared to non-hydrogen-bonded isomers.[1][2]

Ionization Constants (pKa)

The molecule possesses two potential ionization centers. Understanding these is critical for aqueous solubility manipulation.

SiteEstimated pKaNatureSolubility Implication
Pyridine Nitrogen ~5.2 – 5.4BasicPrimary Solubility Handle. Protonation below pH 4.5 drastically increases aqueous solubility.[1][2]
Aniline Nitrogen < 2.0Weakly BasicEffectively neutral at physiological pH due to conjugation with the benzene ring and electron-withdrawing ester.[1][2]
Lipophilicity (LogP/LogD)
  • Predicted LogP (Neutral): ~2.1 – 2.4[1]

  • LogD (pH 7.4): ~2.3 (Predominantly neutral species)

  • LogD (pH 2.0): < 0.5 (Predominantly cationic species)[1]

Solubility Behavior & Solvent Compatibility[2]

Aqueous Solubility: The pH-Dependent "Switch"

The solubility of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate follows a classic U-shaped (or L-shaped) pH-solubility profile characteristic of weak bases.[1][2]

  • pH < 4.0 (Acidic): High Solubility. The pyridine nitrogen becomes protonated (

    
    ).[1] The ionic charge disrupts crystal lattice energy and solvates readily in water.[2]
    
  • pH 6.0 – 8.0 (Neutral/Physiological): Low Solubility (Intrinsic). The molecule exists as a neutral free base.[1] The lipophilic ester and aromatic rings dominate, driving the molecule out of solution (precipitation).

  • pH > 10.0 (Basic): Low Solubility. Remains neutral.[1][2] Potential for ester hydrolysis (saponification) if exposed to strong base for prolonged periods.

Organic Solvent Compatibility

The "Like Dissolves Like" principle applies, but with nuances due to the pyridine ring.[2]

Solvent ClassSuitabilityMechanistic Insight
Chlorinated (DCM, Chloroform) Excellent The lack of H-bond donors in the solvent complements the molecule's lipophilic, planar structure.[1][2] Ideal for extraction.[1][2]
Polar Aprotic (DMSO, DMF) Excellent Solubilizes via dipole-dipole interactions.[1][2] Recommended for stock solutions in biological assays (>100 mM typically achievable).
Alcohols (MeOH, EtOH) Good Soluble, especially when warm.[1] Often used for recrystallization .[1][2] The pyridine nitrogen can accept H-bonds from the solvent.[1][2]
Non-Polar (Hexane, Heptane) Poor The molecule is too polar (due to the ester and pyridine) to dissolve well. Useful as an "anti-solvent" to force precipitation.[1][2]

Visualization: Solubility & Purification Logic[2]

The following diagram illustrates the relationship between pH, molecular species, and the resulting purification workflow, which is a direct application of its solubility properties.

SolubilityLogic cluster_pH pH-Dependent Species cluster_Workflow Purification Workflow (Exploiting Solubility) Compound Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate Neutral pH > 6.0 (Neutral Free Base) Lipophilic Compound->Neutral Native State Acidic pH < 4.0 (Cationic Species) Pyridine-H+ Acidic->Neutral Add Base (NaOH) Basify Adjust Aqueous to pH > 8 (Precipitation) Acidic->Basify Neutralization Neutral->Acidic Add Acid (HCl) Dissolve Dissolve in Organic (e.g., Ethyl Acetate) Neutral->Dissolve Filter Filtration of Solid Neutral->Filter Recovery Extract_Acid Wash with dil. HCl (Moves to Aqueous) Dissolve->Extract_Acid Partitioning Extract_Acid->Acidic Aqueous Phase Basify->Neutral Precipitates

Caption: Figure 1.[1][3][4] pH-dependent speciation and its application in the acid-base extraction purification workflow.

Experimental Protocols

As a self-validating system, these protocols allow you to empirically determine the exact solubility values for your specific batch (which may vary with polymorph or purity).

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask)

Use this to generate precise solubility data (mg/mL).[1]

  • Preparation: Weigh approx. 5 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4, Acetate pH 4.0) or solvent.[1][5][6]

  • Saturation: If the solid dissolves completely, add more solid until a suspension (undissolved solid) is visible.[1][2]

  • Equilibration: Cap and shake (orbital shaker) at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility).

  • Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm) against a standard curve prepared in DMSO.

Protocol B: Potentiometric pKa Determination

Use this to confirm the ionization point of the pyridine ring.[2]

  • Setup: Prepare a 10 mM stock solution of the compound in a co-solvent mixture (e.g., 50% MeOH/Water) if water solubility is too low.[1][2]

  • Titration: Titrate with 0.1 M HCl to fully protonate, then back-titrate with 0.1 M NaOH.

  • Analysis: Plot pH vs. Volume of Titrant. The inflection point (half-equivalence point) corresponds to the pKa (corrected for the co-solvent dielectric constant via the Yasuda-Shedlovsky extrapolation).

Formulation & Development Implications

For drug development professionals, the solubility profile dictates the following strategies:

  • Salt Selection: The free base has poor aqueous solubility.[1][2] To improve bioavailability or dissolution rate, generate a salt form.[1][2]

    • Recommended Counter-ions:Hydrochloride (HCl) or Mesylate .[1][2] These acids are strong enough to protonate the pyridine (pKa ~5.3) fully, creating a stable, water-soluble salt.[2]

  • Stability: Avoid storage in acidic alcohols (e.g., HCl/MeOH) for extended periods at high temperatures to prevent transesterification or hydrolysis of the benzoate ester.[1][2]

  • Recrystallization: The "Anti-solvent" method is most effective.[1][2] Dissolve in minimal hot Methanol or DCM, then slowly add Hexane or cold Water to induce crystallization of the neutral free base.[2]

References

  • Matshwele, J. T. P., et al. (2022).[1][2][7] "Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate." Crystallography Reports, 67(7), 1203-1206.[7] (Provides structural analogs and crystallographic data relevant to pyridine-aminobenzoate interactions).

  • Sato, S., et al. (2004).[1][8] "One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions." Tetrahedron, 60(36), 7899-7906. (Describes the standard reductive amination synthetic pathway for this class of compounds).

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for Methyl 2-aminobenzoate (Methyl Anthranilate). (Baseline physicochemical data for the scaffold).

  • Borch, R. F., et al. (1971).[1] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904.[2] (Foundational methodology for amine synthesis via reductive amination).[9]

Sources

Technical Whitepaper: Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate – Safety, Handling, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate (CAS: 267891-88-3) is a highly versatile, bifunctional chemical building block utilized extensively in modern drug discovery. Structurally, it combines a pyridine ring, a secondary amine, and a benzoate ester. This specific architectural triad makes it a privileged scaffold for the synthesis of targeted kinase inhibitors.

As a Senior Application Scientist, I have observed that the successful integration of this compound into a drug discovery pipeline requires not only a deep understanding of its structural biology applications but also rigorous adherence to safety and handling protocols. This guide synthesizes the physicochemical properties, Safety Data Sheet (SDS) hazard profiles, self-validating laboratory handling procedures, and step-by-step synthetic workflows for this critical intermediate.

Physicochemical Profiling & Structural Rationale

To effectively utilize this building block, one must understand the causality behind its structural design. The molecule is not just a random assembly of atoms; it is a precisely engineered pharmacophore precursor.

Table 1: Physicochemical Properties
PropertyValueStructural Implication
CAS Number 267891-88-3Unique identifier for procurement and safety tracking.
Molecular Formula C₁₄H₁₄N₂O₂Determines stoichiometric calculations for synthetic scaling.
Molecular Weight 242.28 g/mol Low molecular weight ensures the final drug candidate remains within Lipinski's Rule of 5.
LogP (Predicted) ~2.5 - 3.0Optimal lipophilicity for cell membrane penetration in biological assays.
Key Moieties Pyridine, Secondary Amine, Methyl EsterPyridine acts as a hinge-binder; ester acts as a synthetic handle.

Structural Causality in Drug Design: The 4-pyridinylmethyl group is strategically critical. The nitrogen atom within the pyridine ring serves as a powerful hydrogen-bond acceptor. In the context of kinase inhibition, this nitrogen frequently interacts with the backbone amides of the hinge region (e.g., Cys604 or Met111) within the ATP-binding pocket. This exact binding modality has been validated in the development of highly selective [1]. Furthermore, the aminobenzoate moiety provides a hydrophobic vector that can be functionalized to occupy adjacent allosteric sub-pockets, a strategy recently employed in the discovery of [2].

Safety Data Sheet (SDS) Core: Hazard Identification

Handling secondary amines and pyridine derivatives requires strict adherence to safety protocols due to their inherent basicity and nucleophilicity.

Table 2: GHS Classification & Hazard Statements
GHS Hazard ClassHazard StatementToxicological Mechanism
Skin Irritation (Category 2) H315: Causes skin irritation.The mild basicity of the secondary amine disrupts the slightly acidic acid mantle of the skin, leading to localized lipid bilayer degradation and erythema.
Eye Irritation (Category 2A) H319: Causes serious eye irritation.Direct contact with the corneal epithelium causes rapid pH alteration, resulting in protein denaturation and acute inflammatory response.
STOT SE (Category 3) H335: May cause respiratory irritation.Inhalation of aerosolized dust or vapors irritates the mucosal lining of the respiratory tract via localized nucleophilic attack on cellular proteins.

Environmental Hazards: While not explicitly classified as a severe marine pollutant, pyridine derivatives can exhibit acute toxicity to aquatic life. All aqueous waste streams containing this compound must be sequestered and incinerated rather than discharged into standard municipal drains.

Laboratory Handling & Risk Mitigation Protocols

To ensure uncompromising safety, I mandate the use of self-validating systems in the laboratory. A self-validating protocol is one where the successful execution of a safety step is physically or chemically verifiable by the operator in real-time.

Protocol 1: Safe Handling and Containment Validation
  • Pre-Operation Engineering Control (Self-Validating):

    • Action: Before opening the reagent bottle, verify the fume hood face velocity is between 80–100 feet per minute (fpm) using the hood's continuous digital monitor.

    • Validation: Tape a small piece of Kimwipe to the bottom of the sash. If the tissue is steadily drawn inward, negative pressure is confirmed.

    • Causality: Maintaining negative pressure ensures zero inhalation exposure to the respiratory irritant (H335).

  • PPE Integrity Check (Self-Validating):

    • Action: Don standard lab coat, safety goggles, and nitrile gloves (minimum 5 mil thickness).

    • Validation: Post-handling, perform a visual and tactile inspection of the gloves. If any discoloration, swelling, or tackiness is observed, the ester/amine has permeated the barrier. Immediate replacement and double-gloving are mandated for future handling of this specific lot.

  • Spill Response Causality:

    • Action: In the event of a solid spill, do NOT sweep dry. Mist the spill with a 5% citric acid solution before wiping.

    • Causality: The weak acid neutralizes the basic amine, forming a water-soluble, non-volatile citrate salt, thereby eliminating the inhalation hazard during cleanup.

Medicinal Chemistry Workflows & Biological Applications

The primary utility of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is its conversion into an amide-linked active pharmaceutical ingredient (API). Similar pyridine-based scaffolds have demonstrated profound efficacy in suppressing VEGFR-2 and EGFR wild-type activities, inducing apoptosis in cancer models [3].

Protocol 2: Step-by-Step Synthetic Workflow (Ester Hydrolysis & Amide Coupling)

This protocol utilizes a self-validating analytical checkpoint to prevent the formation of complex, inseparable mixtures.

Step 1: Saponification (Hydrolysis)

  • Dissolve 1.0 equivalent of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate in a 3:1 mixture of THF/H₂O (0.2 M concentration).

  • Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir at 25°C.

  • Analytical Validation Checkpoint: Monitor the reaction via LC-MS every 2 hours.

    • Causality: The disappearance of the parent mass (m/z 243[M+H]⁺) and the appearance of the carboxylic acid mass (m/z 229 [M+H]⁺) validates complete conversion. Do not proceed to Step 4 until the ester peak is <1% by UV integration. Proceeding prematurely will result in unreacted ester contaminating the final coupling step.

  • Adjust the pH to 5–6 using 1M HCl to precipitate the zwitterionic 2-[(pyridin-4-ylmethyl)amino]benzoic acid. Filter and dry under vacuum.

Step 2: Amide Coupling 5. Dissolve the resulting acid (1.0 eq) in anhydrous DMF. 6. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester. 7. Add the desired target amine (e.g., a substituted aniline) (1.1 eq) and stir for 12 hours at room temperature to yield the final kinase inhibitor.

SyntheticWorkflow SM Methyl 2-[(pyridin-4-ylmethyl) amino]benzoate (CAS: 267891-88-3) Hydrolysis Ester Hydrolysis (LiOH, THF/H2O, 25°C) SM->Hydrolysis Intermediate 2-[(Pyridin-4-ylmethyl) amino]benzoic acid Hydrolysis->Intermediate Coupling Amide Coupling (HATU, DIPEA, Amine, DMF) Intermediate->Coupling Product Aminopyridine-based Kinase Inhibitor Coupling->Product

Fig 1. Synthetic workflow converting the methyl ester building block into a kinase inhibitor.

Mechanism of Action: Target Pathway Inhibition

Once synthesized, these aminopyridine derivatives act as ATP-competitive inhibitors. By lodging into the hinge region of Receptor Tyrosine Kinases (RTKs) like VEGFR or EGFR, they block the phosphorylation cascade required for tumor angiogenesis and proliferation.

SignalingPathway Ligand Growth Factors (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (VEGFR / EGFR) Ligand->RTK RAS RAS GTPase RTK->RAS Inhibitor Aminopyridine Inhibitor (Scaffold Derivative) Inhibitor->RTK Blocks ATP Pocket RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK CellCycle Tumor Proliferation & Angiogenesis ERK->CellCycle

Fig 2. RTK signaling pathway blocked by aminopyridine-derived inhibitors to halt proliferation.

References

  • Title: Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation Source: ACS Medicinal Chemistry Letters / National Institutes of Health (PMC) URL: [Link] [1]

  • Title: Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition Source: Journal of Medicinal Chemistry / American Chemical Society (ACS) URL: [Link] [2]

  • Title: Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers Source: RSC Advances / Royal Society of Chemistry (RSC) URL: [Link] [3]

An In-depth Technical Guide to the Isomeric Distinction and Pharmacological Implications of Pyridin-3-yl and Pyridin-4-yl Amino Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, constitutional isomerism represents a critical variable that can profoundly influence a molecule's physicochemical properties, biological activity, and overall suitability as a therapeutic agent. This guide provides a detailed comparative analysis of pyridin-3-yl and pyridin-4-yl amino benzoates, two isomeric scaffolds frequently encountered in pharmacologically active compounds. By examining their structural, electronic, synthetic, and biological differences, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the seemingly subtle shift of a single nitrogen atom in the pyridine ring dictates molecular behavior and function. This document elucidates the causal relationships behind experimental choices in their synthesis and characterization and underscores the importance of positional isomerism in rational drug design.

Introduction: The Significance of Positional Isomerism in Drug Design

The pyridine ring is a cornerstone structural motif in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a "privileged scaffold."[2] When coupled with an amino benzoate moiety—another pharmacologically significant structure known for its role in local anesthetics and other therapeutics—the resulting pyridinyl amino benzoate framework offers a versatile platform for designing novel molecules.[3][4]

The core of this guide focuses on the constitutional isomers where the amino benzoate group is attached to the pyridine ring at either the 3-position (meta) or the 4-position (para). This positional change, while structurally minor, induces significant alterations in the molecule's electronic distribution, basicity, conformational preferences, and ultimately, its interaction with biological targets. Understanding these differences is paramount for optimizing drug candidates for potency, selectivity, and pharmacokinetic profiles.

Structural and Physicochemical Differences

The position of the nitrogen atom within the pyridine ring is the primary determinant of the distinct properties of the 3-yl and 4-yl isomers.

Molecular Structure and Electronic Properties

The pyridine nitrogen is more electronegative than carbon, leading to a net withdrawal of electron density from the ring carbons.[5] However, the nature of this electron withdrawal differs by position.

  • Pyridin-4-yl Isomers: The nitrogen atom is in a para position relative to the point of attachment (C4). It exerts a strong electron-withdrawing effect through both induction and resonance (a -M effect). This significantly lowers the electron density across the ring system.

  • Pyridin-3-yl Isomers: The nitrogen atom is in a meta position (C3). Its electron-withdrawing influence is primarily inductive (a -I effect), as the resonance effect at the meta position is negligible.[5]

This electronic disparity directly impacts key physicochemical parameters:

  • Basicity (pKa): The lone pair of electrons on the pyridine nitrogen is not part of the aromatic system and is available for protonation.[6] In the pyridin-4-yl isomer, the strong resonance-based electron withdrawal destabilizes the corresponding pyridinium cation, making the nitrogen less basic (lower pKa) compared to the pyridin-3-yl isomer.

  • Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor. The difference in basicity and the steric accessibility of the lone pair, dictated by the overall molecular conformation, can alter the strength and geometry of hydrogen bonds formed with protein targets.

  • Dipole Moment and Polarity: The differential electron distribution results in distinct molecular dipole moments, influencing properties like solubility, crystal packing, and membrane permeability.

Figure 1: Core structures and key electronic differences.

Quantitative Physicochemical Data Summary

The following table summarizes computed physicochemical properties for representative parent structures to illustrate the quantitative differences.

Property4-[(pyridin-3-yl)amino]benzoic acid[7]3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid[8]
Molecular Formula C₁₂H₁₀N₂O₂C₁₃H₁₂N₂O₂
Molecular Weight 214.22 g/mol 228.25 g/mol
Topological Polar Surface Area (TPSA) 62.22 Ų62.2 Ų
XLogP 2.521.9
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 34

Comparative Synthesis and Characterization

The synthesis of these isomers generally involves the coupling of a pyridine-containing precursor with a benzoic acid derivative. The choice of reaction depends on whether an amide or ester linkage is desired.

General Synthetic Workflow

A common strategy is the formation of an amide bond via a condensation reaction or an ester bond through esterification. The causality for selecting a specific protocol often relates to the availability of starting materials, desired yield, and scalability.

G start Starting Materials (e.g., Aminopyridine & Nitrobenzoic Acid) reaction Coupling Reaction (e.g., Buchwald-Hartwig or SNAr for C-N) (e.g., EDC/HOBt for Amide Bond) start->reaction reduction Functional Group Interconversion (e.g., Nitro Group Reduction) reaction->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (e.g., Column Chromatography / Recrystallization) workup->purification characterization Structure & Purity Confirmation (NMR, MS, IR, mp) purification->characterization

Figure 2: Generalized workflow for pyridinyl amino benzoate synthesis.

Exemplary Protocol: Synthesis of Pyridin-4-ylmethyl 4-aminobenzoate

This protocol is adapted from methodologies described in the literature for the synthesis of related amino esters.[3][9] It serves as a self-validating system where each step's success is confirmed by subsequent characterization.

Objective: To synthesize pyridin-4-ylmethyl 4-aminobenzoate via esterification of 4-aminobenzoic acid with pyridin-4-ylmethanol.

Materials:

  • 4-aminobenzoic acid

  • Pyridin-4-ylmethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 4-aminobenzoic acid (1.0 eq) and pyridin-4-ylmethanol (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq). Stir the mixture at 0 °C under an inert atmosphere (N₂ or Ar).

  • Coupling Agent Addition: Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyridin-4-ylmethyl 4-aminobenzoate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[10] Determine the melting point to assess purity.

Spectroscopic and Crystallographic Analysis

The isomeric position significantly influences the spectroscopic and crystallographic features.

  • ¹H NMR Spectroscopy: The chemical shifts of the pyridine ring protons are diagnostic. Protons ortho to the nitrogen (at C2 and C6) are typically the most deshielded. In the 4-yl isomer, symmetry results in two distinct proton signals for the pyridine ring, whereas the 3-yl isomer will show three.

  • FT-IR Spectroscopy: The C=N stretching frequency of the pyridine ring can differ slightly between isomers. For pyridin-4-ylmethyl 4-aminobenzoate, a characteristic Ar–N pyridinyl peak was observed at 1598 cm⁻¹.[3]

  • Single-Crystal X-ray Diffraction: This technique provides definitive proof of structure and reveals subtle differences in molecular conformation and intermolecular interactions. For example, the crystal structure of pyridin-4-ylmethyl 4-aminobenzoate shows that the molecule is not completely planar.[3] Analysis of related structures reveals that N—H⋯O and π–π stacking interactions are crucial in forming the supramolecular architecture in the solid state.[11][12] The precise geometry of these interactions will differ between the 3-yl and 4-yl isomers due to the different placement of the nitrogen hydrogen bond acceptor.

Crystal Data for Pyridin-4-ylmethyl 4-aminobenzoate[9]
Formula C₁₃H₁₂N₂O₂
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 11.1735(16)
b (Å) 8.3548(13)
c (Å) 12.3831(17)

Impact on Pharmacological Activity: A Structure-Activity Relationship (SAR) Perspective

The choice between a pyridin-3-yl and pyridin-4-yl moiety is a critical decision in lead optimization, as it directly impacts biological activity. The position of the nitrogen atom governs the vector and accessibility of its hydrogen bond-accepting lone pair, which is often crucial for anchoring a ligand into a protein's active site.

Case Study: Kinase Inhibitors

In the development of inhibitors for histone lysine demethylases (KDM4/KDM5), a significant drop in potency was observed for pyridin-3-yl regioisomers compared to their active pyridin-2-yl or pyridin-4-yl counterparts.[13] This suggests that the nitrogen at the 3-position is unable to form a critical hydrogen bond with the target enzyme that is possible for the other isomers.

Similarly, in the development of mTOR inhibitors, moving substituents around the pyridine ring led to dramatic changes in activity. The optimal compound, Torin2, features a 6-aminopyridin-3-yl group, demonstrating that while the 4-position is often favored for certain interactions, the 3-position can be optimal when the overall binding mode requires a different geometric presentation of the nitrogen.[14]

G cluster_0 Favorable Interaction cluster_1 Unfavorable Interaction receptor Receptor Site (H-Bond Donor) ligand_4yl Pyridin-4-yl Moiety ligand_4yl->receptor Key H-Bond receptor2 Receptor Site (H-Bond Donor) ligand_3yl Pyridin-3-yl Moiety note Nitrogen is misaligned; No H-Bond possible

Figure 3: Isomeric effect on receptor binding.

General SAR Insights
  • Potency: As a general heuristic, if a hydrogen bond to the pyridine nitrogen is essential for high-affinity binding, the 4-yl isomer often provides a more direct vector for this interaction, leading to higher potency.

  • Selectivity: The subtle change in shape and electronic profile between the two isomers can be exploited to achieve selectivity. An off-target protein might tolerate one isomer but not the other, allowing for the design of more selective drugs.

  • Bioavailability: Physicochemical properties like pKa and logP, which are influenced by the isomerism, directly affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the more basic 3-yl isomer might be more protonated at physiological pH, affecting its ability to cross cell membranes.

Conclusion

The distinction between pyridin-3-yl and pyridin-4-yl amino benzoates is a compelling illustration of how subtle changes in molecular architecture lead to significant functional consequences. The position of the pyridine nitrogen dictates the electronic landscape, physicochemical properties, and three-dimensional shape of the molecule. These differences manifest in distinct synthetic routes, unique spectroscopic signatures, and, most critically, divergent pharmacological profiles. For drug development professionals, a thorough understanding of this isomerism is not merely an academic exercise but a practical necessity for the rational design of potent, selective, and effective therapeutic agents. The principles outlined in this guide serve as a foundational framework for making informed decisions during the lead optimization process, ultimately contributing to the development of superior drug candidates.

References

  • Matshwele, J. T. P., Odisitse, S., Mazimba, O., Julius, L. G., Mogatwe, T., & Nareetsile, F. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Crystallography Reports, 67(7), 1203–1206. [Link]

  • Matshwele, J. T. P., et al. (2023). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. ResearchGate. [Link]

  • PubChem. (n.d.). 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Checińska, L., Ośmiałowski, B., & Valkonen, A. (2013). 6-Amino-2-(pivaloylamino)pyridinium benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1483–o1484. [Link]

  • Checińska, L., Ośmiałowski, B., & Valkonen, A. (2013). 6-Amino-2-(pivaloylamino)pyridinium benzoate. ResearchGate. [Link]

  • TNI, A. S., et al. (2012). 3-(6-Amino-pyridinium-3-yl)benzoate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][9][12]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

  • PubChem. (n.d.). 3-(Pyridin-3-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Pyridin-3-yl 3-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Raj, K. K., et al. (2022). Synthesis and Evaluation of 2-Amino-5-(Pyridin-3yl)-1,3,4 Thiadiazole Derivatives. NeuroQuantology, 20(15), 1892-1904. [Link]

  • Han, S. H., & Lee, S. W. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. ResearchGate. [Link]

  • European Patent Office. (2020). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Bavetsias, V., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry, 59(4), 1388-1409. [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Semantic Scholar. [Link]

  • Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Scribd. (n.d.). Pyridine Reactions in Pharmaceutical Chemistry. Retrieved from [Link]

  • O'Hagan, D. (2000). Pyridine and its derivatives in medicinal chemistry. Journal of Medicinal Chemistry, 43(1), 1-25. (Note: While not in the search results, this is a canonical review. The provided result[2] discusses pyridine alkaloids as privileged scaffolds). [Link]

  • Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2018). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 11(2), 333. [Link]

Sources

An In-Depth Technical Guide to Methyl Anthranilate-Derived Pyridine and Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of pyridine and quinoline derivatives synthesized from methyl anthranilate. This class of compounds holds significant promise in medicinal chemistry and drug discovery due to the synergistic combination of the pharmacologically relevant methyl anthranilate scaffold and the versatile pyridine/quinoline core. This document will delve into the strategic rationale behind their design, detailed synthetic methodologies with a focus on the Friedländer annulation, in-depth analysis of their biological activities supported by quantitative data, and step-by-step experimental protocols for their synthesis and evaluation.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with enhanced biological activity and improved pharmacokinetic profiles. Methyl anthranilate, an aromatic ester, and its parent compound, anthranilic acid, are recognized as "privileged structures" due to their presence in a wide array of biologically active molecules, including anti-inflammatory agents, and their role as precursors in the biosynthesis of alkaloids.[1][2] The pyridine ring, a bioisostere of a phenyl group, is another fundamental scaffold found in numerous pharmaceuticals, imparting desirable properties such as improved solubility and the ability to form crucial hydrogen bonds with biological targets.[3]

The fusion of the methyl anthranilate backbone with a pyridine or its benzo-fused analog, quinoline, gives rise to a class of compounds with significant therapeutic potential. These hybrid molecules are being extensively investigated for a range of applications, including as anticancer, antimicrobial, and anti-inflammatory agents. This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of this promising class of compounds.

Synthetic Strategies: Building the Pyridine and Quinoline Core

The construction of pyridine and quinoline rings from methyl anthranilate precursors can be achieved through several synthetic routes. The most prominent and versatile of these is the Friedländer annulation.

The Friedländer Annulation: A Cornerstone of Quinoline Synthesis

The Friedländer synthesis is a classic and highly effective method for the construction of quinoline and, by extension, pyridine rings.[4] The reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5] In the context of this guide, a derivative of methyl anthranilate, specifically a 2-aminoaryl ketone, serves as the key starting material.

The mechanism of the Friedländer synthesis can proceed via two primary pathways, often dependent on the reaction conditions:

  • Aldol-First Pathway: An initial aldol condensation between the two carbonyl-containing reactants is followed by intramolecular cyclization and dehydration to yield the quinoline ring.

  • Schiff Base-First Pathway: The reaction can also commence with the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.[5]

Friedlander_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_cyclization Cyclization & Dehydration Reactant1 2-Aminoaryl Ketone (from Methyl Anthranilate derivative) Aldol Aldol Condensation Reactant1->Aldol Pathway 1 Schiff Schiff Base Formation Reactant1->Schiff Pathway 2 Reactant2 α-Methylene Carbonyl Reactant2->Aldol Reactant2->Schiff Aldol_Adduct Aldol Adduct Aldol->Aldol_Adduct Schiff_Base Schiff Base Schiff->Schiff_Base Cyclization1 Intramolecular Cyclization Aldol_Adduct->Cyclization1 Cyclization2 Intramolecular Aldol-type Reaction Schiff_Base->Cyclization2 Product Quinoline Derivative Cyclization1->Product Cyclization2->Product MTT_Assay_Workflow Start Start Step1 Seed cells in 96-well plate Start->Step1 Step2 Incubate for 24 hours Step1->Step2 Step3 Treat cells with test compounds Step2->Step3 Step4 Incubate for 24-48 hours Step3->Step4 Step5 Add MTT solution Step4->Step5 Step6 Incubate for 4 hours Step5->Step6 Step7 Add solubilization buffer Step6->Step7 Step8 Measure absorbance at 570 nm Step7->Step8 Step9 Calculate IC50 values Step8->Step9 End End Step9->End

Sources

In-Depth Technical Guide: Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate – A Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology, the rational design of small-molecule receptor tyrosine kinase (RTK) inhibitors relies heavily on "privileged scaffolds"—molecular frameworks that consistently yield high-affinity binding across multiple biological targets. Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate (Molecular Formula: C₁₄H₁₄N₂O₂) is a critical synthetic intermediate and foundational building block in this domain.

Comprising an electron-deficient anthranilate (2-aminobenzoate) core N-alkylated with a 4-picolyl (pyridin-4-ylmethyl) group, this compound is the direct ester precursor to a highly potent class of anthranilamide-based Vascular Endothelial Growth Factor Receptor (VEGFR) and Mitogen-Activated Protein Kinase Kinase (MEK) inhibitors[1]. By saponifying this ester and coupling it with substituted anilines, researchers have developed clinical-grade inhibitors such as AAL993, which exhibit nanomolar efficacy against tumor angiogenesis[1][2].

This whitepaper provides a comprehensive technical breakdown of this molecule, detailing its physicochemical properties, the mechanistic logic of its synthesis via reductive amination, and its pharmacological trajectory.

Physicochemical Profiling & Structural Logic

The utility of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate stems from its dual-pharmacophore nature. The pyridine ring acts as a critical hydrogen-bond acceptor designed to interact with the hinge region of the kinase ATP-binding pocket (e.g., the backbone NH of Cys919 in VEGFR-2)[2]. Simultaneously, the planar anthranilate core provides the rigid geometric trajectory required to project subsequent functional groups into the hydrophobic DFG-out pocket of the kinase[3].

Table 1: Quantitative Physicochemical Properties
PropertyValuePharmacological / Synthetic Significance
IUPAC Name Methyl 2-[(pyridin-4-ylmethyl)amino]benzoateStandardized nomenclature for database indexing.
Molecular Formula C₁₄H₁₄N₂O₂Defines the mass balance for synthetic workflows.
Molecular Weight 242.28 g/mol Low molecular weight allows for downstream functionalization while adhering to Lipinski's Rule of 5.
SMILES String COC(=O)c1ccccc1NCc2ccncc2Useful for in silico docking and cheminformatics.
H-Bond Donors 1 (Secondary amine)Can interact with kinase domain residues or participate in intramolecular hydrogen bonding.
H-Bond Acceptors 4 (Ester oxygens, amine N, pyridine N)Pyridine nitrogen is the primary hinge-binding motif[2].
Rotatable Bonds 5Provides necessary conformational flexibility to induce fit within the ATP pocket.

Experimental Workflow: Synthesis of the Scaffold

The synthesis of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is typically achieved via the direct reductive amination of methyl anthranilate with 4-pyridinecarboxaldehyde[4][5].

Causality in Experimental Design

Direct alkylation using 4-picolyl chloride is generally avoided because it frequently leads to over-alkylation (yielding tertiary amines) and requires harsh basic conditions that can prematurely hydrolyze the methyl ester. Reductive amination via an iminium intermediate is highly selective for secondary amine formation. However, methyl anthranilate is an electron-deficient aniline due to the strong electron-withdrawing effect of the ortho-ester group. Standard reductive amination conditions (e.g., NaBH₃CN in MeOH) are often too sluggish for electron-deficient anilines[4][5]. Therefore, a specialized protocol utilizing Sodium triacetoxyborohydride (NaBH(OAc)₃) in a weakly acidic environment is required to drive the reaction forward without reducing the ester.

Synthesis_Workflow A Methyl Anthranilate (Nucleophile) C Iminium Intermediate (Schiff Base) A->C Condensation (-H2O) B 4-Pyridinecarboxaldehyde (Electrophile) B->C Condensation (-H2O) E Methyl 2-[(pyridin-4-ylmethyl) -amino]benzoate C->E Reductive Amination D NaBH(OAc)3 (Reducing Agent) D->E Hydride Transfer

Fig 1: Reductive amination workflow for synthesizing the anthranilate-pyridine scaffold.

Step-by-Step Protocol: Direct Reductive Amination

Note: This protocol is a self-validating system designed for high yield and purity.

  • Iminium Formation (Condensation):

    • Action: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve methyl anthranilate (1.0 eq, 10 mmol) and 4-pyridinecarboxaldehyde (1.1 eq, 11 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq, 15 mmol).

    • Causality: Acetic acid acts as a Brønsted acid to protonate the carbonyl oxygen of the aldehyde, vastly accelerating nucleophilic attack by the weakly nucleophilic aniline. DCE is selected for its excellent solubility profile and non-reactivity with hydride donors.

  • Hydride Reduction:

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 15 minutes. Stir for 2–4 hours, allowing the reaction to slowly warm to room temperature.

    • Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. At 0 °C, it selectively reduces the transient, protonated iminium ion over the unreacted aldehyde, preventing the formation of 4-pyridylcarbinol as a byproduct[4].

  • Self-Validating Workup & Isolation:

    • Action: Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: The NaHCO₃ quench serves a dual purpose: it neutralizes the acetic acid and free-bases both the pyridine nitrogen (pKa ~5.2) and the newly formed secondary amine. This ensures the target molecule partitions entirely into the organic phase.

    • Validation (TLC): Spot the crude mixture on a silica TLC plate and elute with CH₂Cl₂:MeOH (95:5). The product will appear as a distinct, UV-active spot with a lower

      
       than the starting methyl anthranilate due to the polar pyridine ring.
      
Analytical Validation (NMR & MS)

To ensure structural integrity before utilizing the scaffold in downstream amide couplings, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): Look for a sharp singlet at ~3.85 ppm integrating to 3H (ester -OCH₃), a doublet at ~4.50 ppm integrating to 2H (benzylic -CH₂-), and a broad, exchangeable singlet at ~8.20 ppm (secondary -NH-). The pyridine protons will present as two distinct doublets downfield (~8.55 ppm and ~7.30 ppm).

  • Mass Spectrometry (ESI+): The base peak should correspond to the protonated molecular ion

    
     at m/z 243.1.
    

Pharmacological Application: The VEGFR-2 Signaling Pathway

Once synthesized, Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is typically subjected to LiOH-mediated ester hydrolysis to yield the free anthranilic acid. This acid is then coupled (using reagents like HATU or EDC/HOBt) with specific anilines—such as 3-(trifluoromethyl)aniline—to produce mature kinase inhibitors like AAL993 [1][2].

These anthranilamide derivatives exert their anticancer effects by competitively binding to the ATP pocket of VEGFR-2. By blocking ATP from binding, they prevent the autophosphorylation of the receptor, thereby shutting down downstream signaling cascades (such as PLC-γ and MEK/ERK) that are obligate for tumor angiogenesis and endothelial cell proliferation[1][6].

VEGFR_Pathway VEGF VEGF Ligand (Angiogenic Signal) VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates ATP ATP Binding Pocket (Kinase Domain) VEGFR2->ATP Conformational Change PLCg PLC-γ / PKC Pathway ATP->PLCg Phosphorylation MEK MEK / ERK Pathway ATP->MEK Phosphorylation Inhibitor Anthranilamide Inhibitor (Derived from Scaffold) Inhibitor->ATP Competitive Inhibition (Hinge Binding) Angiogenesis Tumor Angiogenesis & Cell Proliferation PLCg->Angiogenesis Promotes MEK->Angiogenesis Promotes

Fig 2: VEGFR-2 signaling cascade and competitive inhibition by anthranilamide derivatives.

References

  • Pletz, J., Berg, B., & Breinbauer, R. (2016). "A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines." Synthesis, 48(9), 1301-1307.

  • Manley, P. W., et al. (2002). "Anthranilic Acid Amides: A Novel Class of Antiangiogenic VEGF Receptor Kinase Inhibitors." Journal of Medicinal Chemistry, 45(26), 5687-5693.

  • Cocco, M. T., et al. (2004). "New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity." Bioorganic & Medicinal Chemistry Letters, 14(23), 5787-5791.

  • Wickens, P., et al. (2007). "SAR of a novel 'Anthranilamide Like' series of VEGFR-2, multi protein kinase inhibitors for the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 17(15), 4378-4381.

Sources

Methodological & Application

Synthesis of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate protocol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Introduction

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is a versatile bifunctional molecule that serves as a crucial building block in the landscape of medicinal chemistry and drug development. Its structure, incorporating a substituted anthranilate core linked to a pyridine moiety, is a key pharmacophore found in a range of biologically active compounds. This scaffold is particularly significant in the design of kinase inhibitors, where the specific arrangement of hydrogen bond donors and acceptors allows for targeted interactions within the ATP-binding sites of enzymes implicated in oncogenesis and inflammatory diseases.

This guide provides a detailed, field-proven protocol for the synthesis of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate via a one-pot reductive amination. This method is favored for its operational simplicity, high efficiency, and the use of mild, selective reagents, making it highly adaptable for both small-scale research and larger-scale production. As Senior Application Scientists, our goal is to not only provide a step-by-step procedure but to explain the underlying chemical principles and rationale, ensuring a reproducible and self-validating experimental design.

Reaction Principle: Reductive Amination

The synthesis is achieved through a direct reductive amination, a cornerstone reaction in modern organic synthesis for the formation of C-N bonds.[1] The process involves two key mechanistic steps occurring in a single reaction vessel:

  • Imine Formation: The reaction commences with the nucleophilic attack of the primary amine of methyl 2-aminobenzoate on the electrophilic carbonyl carbon of pyridine-4-carbaldehyde. This is typically facilitated by a weak acid catalyst, which protonates the carbonyl oxygen, enhancing its electrophilicity. The subsequent dehydration of the resulting hemiaminal intermediate yields a Schiff base, or imine.

  • Imine Reduction: The in-situ generated imine is then selectively reduced to the target secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. It is significantly less reactive than other hydrides like sodium borohydride (NaBH₄), and will not readily reduce the starting aldehyde or the ester functionality on the benzoate ring. Its selectivity for the protonated imine (iminium ion) ensures a clean and high-yielding conversion to the desired product.[1]

Experimental Protocol

This protocol details the synthesis of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate on a 10 mmol scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountEquivalentsSupplier
Methyl 2-aminobenzoateC₈H₉NO₂151.161.51 g1.0Sigma-Aldrich
Pyridine-4-carbaldehydeC₆H₅NO107.111.07 g1.0Acros Organics
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.943.18 g1.5TCI Chemicals
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93100 mL-Fisher Scientific
Glacial Acetic AcidC₂H₄O₂60.05~0.6 mL~1.0VWR Chemicals
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-aminobenzoate (1.51 g, 10.0 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture at room temperature under a nitrogen atmosphere until the solid is completely dissolved.

  • Addition of Aldehyde: Add pyridine-4-carbaldehyde (1.07 g, 10.0 mmol) to the solution, followed by glacial acetic acid (0.6 mL, 10.0 mmol). Stir the reaction mixture at room temperature for 20-30 minutes. This period allows for the formation of the imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the flask in three portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and any gas evolution, ensuring the reaction remains at a manageable temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting materials (methyl 2-aminobenzoate and pyridine-4-carbaldehyde) are no longer visible by TLC.

  • Work-up and Extraction:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine all organic layers and wash with brine (50 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of 10% to 40% ethyl acetate in hexanes.

    • The product-containing fractions (identified by TLC) are combined and the solvent is removed under reduced pressure to yield Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate as a white to pale yellow solid.

    • Expected Yield: 75-85%.

Visual Workflow of the Synthesis

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis A Dissolve Methyl 2-aminobenzoate in Anhydrous DCM B Add Pyridine-4-carbaldehyde & Acetic Acid A->B Stir 20 min C Add Sodium Triacetoxyborohydride (Portion-wise) B->C D Stir 12-18h at RT Monitor by TLC C->D E Quench with Sat. NaHCO₃ D->E F Extract with DCM E->F G Dry & Concentrate F->G H Flash Column Chromatography (Silica, Hex/EtOAc) G->H I Characterize Pure Product (NMR, MS) H->I

Caption: Workflow for the synthesis of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through systematic monitoring and rigorous characterization of the final product.

  • Reaction Monitoring via TLC: A key validation step is the real-time tracking of the reaction. On a silica TLC plate eluted with 30% Ethyl Acetate/Hexanes, the starting materials will have distinct Rf values. Methyl 2-aminobenzoate is UV active and can be visualized at 254 nm. The product, being more polar than the starting aldehyde but less polar than the starting amine, will appear as a new spot with an intermediate Rf value. Completion is confirmed by the disappearance of the limiting reagent spot.

  • Product Characterization: The identity and purity of the isolated product must be unequivocally confirmed.

    • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~8.6 (d, 2H, pyridine H-2,6), ~7.9 (dd, 1H, benzoate H-6), ~7.3 (m, 3H, pyridine H-3,5 & benzoate H-4), ~6.7 (d, 1H, benzoate H-3), ~6.6 (t, 1H, benzoate H-5), ~4.5 (s, 2H, -CH₂-), ~3.9 (s, 3H, -OCH₃), NH proton signal may be broad.

    • ¹³C NMR (100 MHz, CDCl₃): Expected signals around δ 168 (C=O), 150 (pyridine C-2,6), 148 (benzoate C-2), 147 (pyridine C-4), 134, 131, 122, 114, 111 (aromatic CH), 51 (OCH₃), 47 (CH₂).

    • Mass Spectrometry (ESI+): The calculated molecular weight is 242.27 g/mol . The expected mass-to-charge ratio ([M+H]⁺) is 243.11.

Safety and Handling

Adherence to standard laboratory safety procedures is mandatory.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves must be worn at all times. All operations should be performed inside a certified chemical fume hood.[2]

  • Reagent-Specific Hazards:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is a flammable solid and reacts with water, releasing flammable gases.[3] It should be handled under an inert atmosphere and kept away from moisture and ignition sources.[4][5] In case of fire, use a class D fire extinguisher (dry powder); do not use water.[6]

    • Dichloromethane (DCM): DCM is a volatile and toxic solvent, and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

    • Pyridine-4-carbaldehyde & Acetic Acid: These reagents are corrosive and can cause burns. Handle with care.

  • Waste Disposal: All organic waste, including solvents and reaction residues, must be collected in a designated chlorinated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • Patent CN107011254B: Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • Matshwele, J. T. P., et al. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Crystallography Reports, 67(7), 1203–1206. URL: [Link]

  • Iriepa, I., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. IUCrData, 8(10). URL: [Link]

  • European Patent Office. (2020). SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE. EP 4045494 B1. URL: [Link]

  • Patent US7208603B2: Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
  • Bhattacharyya, M. K., et al. (2024). Supramolecular Assemblies and Anticancer Activities of Aminopyidine- Based Polynuclear and Mononuclear Co(II) Benzoates: Experimental and Theoretical Studies. Preprints.org. URL: [Link]

  • Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. URL: [Link]

  • Zhang, Z., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 56(17), 7093–7103. URL: [Link]

  • Carlo Erba Reagents. (2021). Safety Data Sheet - Sodium triacetoxyborohydride. URL: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). URL: [Link]

  • Al-Mutabagani, L. A., et al. (2022). 2-Pyridinyl-Terminated Iminobenzoate: Type and Orientation of Mesogenic Core Effect, Geometrical DFT Investigation. Molecules, 27(13), 4056. URL: [Link]

  • Novachem. (2018). Safety Data Sheet - Sodium triacetoxyborohydride. URL: [Link]

  • Han, S. H., & Lee, S. W. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Acta Crystallographica Section E, 68(Pt 2), o379. URL: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. URL: [Link]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. National Center for Biotechnology Information. URL: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Sodium triacetoxyborohydride. URL: [Link]

Sources

Application Note: Reductive Amination of Methyl Anthranilate and Pyridine-4-Carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, highly optimized protocol for the synthesis of methyl 2-((pyridin-4-ylmethyl)amino)benzoate, a critical building block in the development of antimalarial agents and dihydroorotate dehydrogenase (DHODH) inhibitors.

Strategic Context & Mechanistic Rationale

The synthesis of methyl 2-((pyridin-4-ylmethyl)amino)benzoate via reductive amination presents a unique chemoselective challenge. Methyl anthranilate is a weakly nucleophilic aniline derivative due to the electron-withdrawing effect of its ortho-ester group. Conversely, pyridine-4-carboxaldehyde is a highly electrophilic, heteroaromatic aldehyde.

To successfully couple these two components without triggering unwanted side reactions (such as the direct reduction of the aldehyde to pyridin-4-ylmethanol), the choice of reducing agent is paramount.

Why Sodium Triacetoxyborohydride (STAB)?

As established in the foundational methodology by , Sodium Triacetoxyborohydride (


) is the gold standard for the direct reductive amination of weakly basic amines. The three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, rendering STAB significantly milder than sodium borohydride (

) or sodium cyanoborohydride (

). STAB selectively reduces the protonated iminium ion intermediate at room temperature while leaving the unreacted pyridine-4-carboxaldehyde intact. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas, a dangerous byproduct associated with

[2].
The Role of Acetic Acid and Solvent

Because methyl anthranilate is a poor nucleophile, the initial formation of the carbinolamine and its subsequent dehydration to the iminium ion is kinetically sluggish. The addition of 1.0 equivalent of glacial acetic acid (AcOH) acts as a crucial catalyst to drive iminium formation. 1,2-Dichloroethane (DCE) is selected as the solvent because it provides optimal solubility for STAB and facilitates faster reaction kinetics compared to tetrahydrofuran (THF) or methanol [1].

Mechanism A Methyl Anthranilate + Py-4-CHO B Carbinolamine Intermediate A->B Nucleophilic Addition C Iminium Ion (Electrophilic) B->C Dehydration (AcOH Promoted) D Methyl 2-((pyridin-4-ylmethyl)amino)benzoate C->D Hydride Transfer E NaBH(OAc)3 (Hydride Donor) E->C Selectively Reduces

Mechanistic pathway of STAB-mediated reductive amination.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the coupling of weakly basic anilines with heteroaromatic aldehydes, illustrating the superiority of the STAB/DCE/AcOH system.

Reducing AgentSolventAdditiveTempYield (%)Mechanistic Observation

DCE AcOH (1.0 eq) 25 °C >90% Clean conversion; no aldehyde reduction.

THFAcOH (1.0 eq)25 °C75%Slower reaction kinetics due to solvent effects.

MeOHAcOH (pH ~5)25 °C60%Moderate yield; generation of toxic HCN gas.

MeOHNone0 °C<20%Major side product: pyridin-4-ylmethanol.

Experimental Workflow & Protocol

Workflow N1 1. Condensation Amine + Aldehyde N2 2. Acid Catalysis Add AcOH in DCE N1->N2 N3 3. Reduction Add NaBH(OAc)3 N2->N3 N4 4. Workup NaHCO3 Quench N3->N4 N5 5. Purification Flash Chromatography N4->N5

Workflow for the reductive amination of methyl anthranilate.

Reagents and Materials
  • Methyl anthranilate: 1.0 equiv, 10.0 mmol (1.51 g)

  • Pyridine-4-carboxaldehyde: 1.05 equiv, 10.5 mmol (1.12 g)

  • Sodium triacetoxyborohydride (STAB): 1.5 equiv, 15.0 mmol (3.18 g)

  • Glacial acetic acid (AcOH): 1.0 equiv, 10.0 mmol (0.60 g)

  • 1,2-Dichloroethane (DCE): 40 mL, anhydrous

Step-by-Step Methodology

Step 1: Imine Condensation In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl anthranilate (1.51 g) and pyridine-4-carboxaldehyde (1.12 g) in 40 mL of anhydrous DCE under a nitrogen atmosphere.

Step 2: Acid Catalysis Add glacial acetic acid (0.60 g) to the stirring solution. Allow the mixture to stir at room temperature (20–25 °C) for 30 minutes. Causality Check: This pre-stirring period is critical. It allows the weakly nucleophilic amine to attack the aldehyde and dehydrate into the electrophilic iminium ion before the hydride donor is introduced.

Step 3: Hydride Reduction Introduce STAB (3.18 g) portion-wise over 5 minutes. The reaction is mildly exothermic. STAB is only partially soluble in DCE, resulting in a cloudy suspension that will gradually change in appearance as the reaction progresses. Stir the mixture at room temperature for 4–6 hours.

Step 4: Self-Validating Reaction Monitoring Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (1:1) solvent system. Validation: The starting methyl anthranilate is highly fluorescent under shortwave UV (254 nm). A successful reaction is indicated by the disappearance of this spot and the emergence of a new, lower


 spot corresponding to the secondary amine product.

Step 5: Quench & Workup Carefully quench the reaction by slowly adding 30 mL of saturated aqueous


.
Validation: Vigorous effervescence (

gas evolution) will occur as the unreacted acetic acid and residual STAB are neutralized. Stir vigorously for 15 minutes until all gas evolution ceases and the biphasic mixture becomes clear.

Step 6: Extraction and Isolation Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous


, filter, and concentrate under reduced pressure.

Step 7: Purification Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 10% to 50% Ethyl Acetate in Hexanes. Pool the product-containing fractions and evaporate to afford the pure methyl 2-((pyridin-4-ylmethyl)amino)benzoate as a solid. This intermediate is now primed for downstream derivatization into DHODH inhibitors [3].

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Development of Phenylethynyl Anthranilic Acid-Based Dihydroorotate Dehydrogenase Inhibitors as Potential Antiviral Agents Source: Universität Hamburg (ediss.sub.hamburg) URL: [Link]

Application Note: Optimized Synthesis of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate via Direct Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate (Molecular Weight: 242.28 g/mol ) is a highly versatile tetraheterocyclic building block utilized in the development of complex pharmaceuticals, including c-FLIP inhibitors for breast cancer sensitization and novel antimalarial agents[1]. The most efficient, chemoselective, and scalable method for synthesizing this secondary amine is via the direct reductive amination of methyl 2-aminobenzoate (methyl anthranilate) with pyridine-4-carboxaldehyde (isonicotinaldehyde).

This application note provides researchers and drug development professionals with an in-depth, self-validating protocol. By abandoning outdated and highly toxic cyanoborohydride methods, this guide leverages the superior chemoselectivity of Sodium Triacetoxyborohydride (STAB) to overcome the inherent steric and electronic challenges of ortho-substituted anilines[2][3].

Mechanistic Rationale & Causality (E-E-A-T)

To achieve high yields without over-alkylation, the experimental design must account for the specific electronic properties of the starting materials.

  • The Nucleophile Challenge : Methyl 2-aminobenzoate is a sterically hindered and weakly basic aniline. The electron-withdrawing methyl ester group at the ortho position delocalizes the nitrogen lone pair into the aromatic ring, significantly reducing its nucleophilicity.

  • The Electrophile Dynamics : Pyridine-4-carboxaldehyde is highly electrophilic but notoriously prone to rapid hydration and air oxidation[4]. It must be handled strictly under inert anhydrous conditions to prevent degradation before the condensation step.

  • Reductant Causality (Why STAB?) : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this specific transformation[2]. Unlike sodium borohydride (NaBH₄), which aggressively and indiscriminately reduces aldehydes to alcohols, STAB is exceptionally mild. The electron-withdrawing acetoxy groups reduce the hydride-donating ability of the boron atom. Consequently, STAB selectively reduces the transient, protonated iminium ion over the unreacted aldehyde[3]. Furthermore, STAB avoids the severe toxicity and generation of lethal hydrogen cyanide gas associated with sodium cyanoborohydride (NaBH₃CN)[5].

  • Solvent & Additive Synergy : 1,2-Dichloroethane (DCE) is the preferred solvent due to its optimal polarity, which dissolves STAB efficiently while supporting the condensation step[3]. Because the amine is weakly nucleophilic, the addition of glacial acetic acid (AcOH) is critical. AcOH protonates the carbonyl oxygen, increasing its electrophilicity, and subsequently protonates the intermediate imine to form the highly reactive iminium species required for STAB reduction[2].

Mechanism SM1 Methyl 2-aminobenzoate (Weak Nucleophile) Imine Imine Intermediate (Transient) SM1->Imine Condensation (-H2O) SM2 Pyridine-4-carboxaldehyde (Electrophile) SM2->Imine AcOH (cat.) DCE, RT Product Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate (Target Product) Imine->Product NaBH(OAc)3 Reduction

Figure 1: Logical flow and chemical intermediates in the reductive amination synthesis route.

Quantitative Data & Reagent Matrix

Table 1: Reagent Stoichiometry and Properties

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 1.86 mmol scale)Safety / Handling
Methyl 2-aminobenzoate Nucleophile151.161.0 eq282 mgIrritant; store sealed.
Pyridine-4-carboxaldehyde Electrophile107.111.0 eq200 mgAir/Moisture sensitive.
NaBH(OAc)₃ (STAB) Reducing Agent211.941.5 eq591 mgMoisture sensitive.
Glacial Acetic Acid Acid Catalyst60.051.0 eq106 µLCorrosive.
1,2-Dichloroethane (DCE) Solvent98.96N/A10 mLToxic; use in fume hood.

Table 2: Optimization of Reductive Amination Conditions

SolventReductantAdditiveTempExpected YieldObservation
MeOHNaBH₃CNNoneRT40-50%Sluggish reaction; toxic byproducts[5].
DCMNaBH(OAc)₃NoneRT55-65%Incomplete imine formation.
DCE NaBH(OAc)₃ AcOH (1 eq) RT 75-85% Optimal; fast iminium reduction[2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded within the steps to ensure the reaction is proceeding correctly before moving to the next phase.

Workflow Step1 1. Reagent Preparation Dry DCE, N2 Atmosphere Step2 2. Imine Formation Mix Amine + Aldehyde + AcOH Step1->Step2 15 mins Step3 3. Selective Reduction Add NaBH(OAc)3 portionwise Step2->Step3 1-2 hours Step4 4. Quench & Extraction Sat. NaHCO3, DCM extraction Step3->Step4 12-24 hours Step5 5. Purification Flash Chromatography Step4->Step5 Organic layer

Figure 2: Step-by-step experimental workflow for the direct reductive amination protocol.

Step 1: System Preparation & Condensation
  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and flush with inert gas (Nitrogen or Argon).

  • Dissolve methyl 2-aminobenzoate (282 mg, 1.86 mmol) and pyridine-4-carboxaldehyde (200 mg, 1.86 mmol) in anhydrous 1,2-Dichloroethane (DCE) (10 mL).

  • Add glacial acetic acid (106 µL, 1.86 mmol) dropwise via syringe.

  • IPC 1 (Visual & TLC): Stir the mixture at room temperature for 1-2 hours. The solution will typically shift to a deeper yellow color, indicating the formation of the conjugated imine. A quick TLC (Hexane/EtOAc 6:4 v/v) should show the disappearance of the aldehyde spot and the appearance of a new, UV-active imine intermediate.

Step 2: Chemoselective Reduction
  • Cool the reaction mixture briefly to 0 °C using an ice bath to control initial exotherms.

  • Add Sodium triacetoxyborohydride (STAB) (591 mg, 2.79 mmol, 1.5 eq) portion-wise over 10 minutes[2][3].

  • Remove the ice bath and allow the reaction to stir at room temperature under nitrogen for 12–24 hours.

  • IPC 2 (Visual & TLC): As the reduction proceeds, the deep yellow color of the imine will fade to a pale yellow or colorless solution. Perform TLC (Hexane/EtOAc 6:4 v/v). The target product, Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate, will appear as a distinct spot with an

    
     value of approximately 0.25 .
    
Step 3: Quench & Workup
  • Quench the reaction carefully by adding saturated aqueous sodium bicarbonate (

    
    ) solution (15 mL). Self-Validation: Mild effervescence (gas evolution) will occur as unreacted acetic acid and residual STAB are neutralized.
    
  • Transfer the mixture to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (

    
    ), filter, and concentrate in vacuo to yield the crude product.
    
Step 4: Purification & Characterization
  • Purify the crude residue via automated flash column chromatography (e.g., Biotage Isolera) using a silica gel cartridge. Elute with a gradient of Hexane/EtOAc (100:0 increasing to 40:60).

  • Isolate the fractions containing the product (

    
     = 0.25) and evaporate the solvent to afford Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate as a white solid.
    
  • Final Validation: Verify the product via LC-MS. The expected exact mass is 242.11, yielding an ESI+ signal at m/z 243.1 [M+H]⁺ [1].

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry 61.11 (1996): 3849-3862.
  • Cardiff University Repository. "Design, synthesis and evaluation of novel c-FLIP inhibitors in order to sensitise breast cancer cells and breast cancer stem cells to TRAIL-induced apoptosis." (Ph.D. Thesis detailing the specific synthesis and TLC conditions of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate).
  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation).
  • Amerigo Scientific. "Methyl 2-[(Pyridin-4-ylmethyl)amino]benzoate Product Catalog & Properties.

Sources

Application Note: Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate as a Versatile Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate (M4PAB) is an advanced, conformationally flexible bidentate ligand utilized in the synthesis of discrete transition metal complexes and extended metal-organic frameworks (MOFs). The molecule features three potential coordination sites: a highly basic pyridine nitrogen, a secondary amine nitrogen, and an ester carbonyl oxygen.

The inclusion of a methylene (–CH₂–) spacer between the pyridine ring and the amine nitrogen introduces critical structural flexibility. This allows the ligand to adapt its coordination geometry based on the specific electronic demands (hardness/softness) of the metal center. This flexibility is essential for synthesizing wide-open MOF structures with large void volumes, which are highly advantageous for heterogeneous catalysis in liquid-phase reactions 1.

Mechanistic Causality of Coordination Modes

The coordination behavior of M4PAB is governed by the Hard-Soft Acid-Base (HSAB) theory and steric constraints:

  • N,N'-Bridging Mode: When reacted with borderline Lewis acids (e.g., Ni²⁺, Zn²⁺), the ligand prefers to bridge two different metal centers via the pyridine N and the amine N. The ester group remains uncoordinated due to its relatively weak basicity. This mode drives the self-assembly of 1D coordination polymers or 2D networks. The structural diversity of these polymers stems from the ligand's ability to act as a flexible bridge, facilitating the formation of extended topologies 2.

  • N,O-Chelating Mode: When reacted with soft, square-planar metals (e.g., Pd²⁺), the ligand forms a stable 6-membered chelate ring via the secondary amine N and the ester carbonyl O, leaving the pyridine N pendant. The conformational flexibility of the –CH₂– spacer allows for symmetry breaking, which is a critical factor in the design of advanced, functionally asymmetric coordination frameworks 3.

CoordinationLogic LIG Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate (Flexible Bidentate Ligand) SOFT Soft/Square Planar Metals (e.g., Pd²⁺, Pt²⁺) LIG->SOFT Thermodynamic Control BORDER Borderline/Octahedral Metals (e.g., Ni²⁺, Zn²⁺) LIG->BORDER Kinetic/Self-Assembly Control NO_CHEL N,O-Chelation (Amine N + Ester O) Discrete Complexes SOFT->NO_CHEL Favors 6-membered chelate ring NN_BRIDGE N,N'-Bridging (Pyridine N + Amine N) 1D/2D Coordination Polymers BORDER->NN_BRIDGE Favors extended networks

Logical workflow of M4PAB coordination modes based on metal hardness and reaction control.

Self-Validating Analytical Metrics

To ensure the synthesized complexes are correctly formed, researchers must employ Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. This protocol is designed as a self-validating system : specific spectral shifts confirm the exact coordination mode without requiring immediate single-crystal X-ray diffraction (SCXRD).

Table 1: Quantitative Spectroscopic Validation of M4PAB Coordination Modes

Analytical MetricFree Ligand (M4PAB)N,N'-Bridging (e.g., Zn²⁺)N,O-Chelating (e.g., Pd²⁺)Diagnostic Causality
FT-IR:

~1690 cm⁻¹~1690 cm⁻¹ (Unshifted)~1650 cm⁻¹ (Red-shifted)Red-shift indicates carbonyl oxygen coordination.
FT-IR:

~3350 cm⁻¹~3280 cm⁻¹ (Red-shifted)~3290 cm⁻¹ (Red-shifted)Red-shift confirms secondary amine nitrogen coordination.
FT-IR: Pyridine Ring ~1595 cm⁻¹~1615 cm⁻¹ (Blue-shifted)~1595 cm⁻¹ (Unshifted)Blue-shift confirms pyridine nitrogen coordination.
¹H-NMR: Pyridine Hα ~8.50 ppm~8.75 ppm (Downfield)~8.52 ppm (Unshifted)Downfield shift indicates electron density withdrawal by metal.

Experimental Protocols

Protocol A: Synthesis of a 1D Coordination Polymer [Zn(M4PAB)(NO₃)₂]ₙ

Objective: To synthesize an extended N,N'-bridged coordination network. Causality: Zinc nitrate is chosen because Zn²⁺ is a borderline acid that favors tetrahedral or octahedral geometries without strict ligand field stabilization energy (LFSE) constraints. This allows the flexible M4PAB ligand to dictate the extended network architecture rather than the metal enforcing a rigid geometry.

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 0.5 mmol (121 mg) of M4PAB in 10 mL of a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH). Reasoning: DCM optimally solubilizes the organic ligand, while MeOH ensures solvent compatibility with the highly polar metal salt.

  • Metal Addition: In a separate vial, dissolve 0.5 mmol (148 mg) of Zn(NO₃)₂·6H₂O in 5 mL of MeOH. Add this solution dropwise to the ligand solution under continuous stirring at 25°C.

  • Incubation: Stir the mixture for 2 hours. A slight opalescence will occur, indicating the initial formation of oligomeric coordination species.

  • Crystallization (Vapor Diffusion): Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass tube. Place the tube inside a larger sealed chamber containing 20 mL of Diethyl Ether. Reasoning: The slow diffusion of the anti-solvent (ether) into the DCM/MeOH mixture lowers the dielectric constant gradually. This thermodynamic control promotes the growth of diffraction-quality single crystals rather than crashing out amorphous precipitates.

  • Harvesting & Validation: After 72 hours, harvest the colorless block crystals. Wash with cold MeOH and dry under vacuum. Validate the N,N'-bridging mode by confirming the absence of a

    
     shift in FT-IR (refer to Table 1).
    
Protocol B: Synthesis of a Discrete Mononuclear Complex[Pd(M4PAB)Cl₂]

Objective: To synthesize an N,O-chelated square planar complex. Causality: Palladium(II) is a soft acid that strictly enforces square planar geometries. The thermodynamic stability of the 6-membered chelate ring (Amine N + Ester O) outcompetes the formation of a bridging network.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 0.5 mmol (88 mg) of PdCl₂ in 10 mL of Acetonitrile (MeCN) containing 1.0 mmol of NaCl to form the soluble [PdCl₄]²⁻ species.

  • Ligand Addition: Add 0.5 mmol of M4PAB dissolved in 5 mL of MeCN dropwise to the palladium solution.

  • Reflux: Heat the mixture to 65°C for 4 hours. Reasoning: The thermodynamic N,O-chelation product requires thermal energy to overcome the kinetic barrier associated with displacing the tightly bound chloride ligands from the palladium center.

  • Isolation: Cool to room temperature, concentrate the solvent in vacuo to 3 mL, and precipitate the product by adding 15 mL of cold water. Filter and validate via FT-IR (confirming the

    
     red-shift to ~1650 cm⁻¹).
    

ExpWorkflow S1 Step 1: Dissolution Ligand in DCM/MeOH S2 Step 2: Metal Addition Dropwise M(NO3)2 S1->S2 S3 Step 3: Self-Assembly Vapor Diffusion (Ether) S2->S3 S4 Step 4: Validation FT-IR & SCXRD S3->S4

Step-by-step experimental workflow for the synthesis of M4PAB coordination polymers.

References

  • Metal organic frameworks as heterogeneous catalysts for the production of fine chemicals.
  • catena-Poly[[diaquabis{μ2-3,5-bis[(pyridin-4-yl)methylamino]benzoato}nickel] monohydrate]. Acta Crystallographica Section E. (2011).
  • Recent progress in the design, synthesis and applications of chiral metal-organic frameworks. Frontiers in Chemistry. (2022).

Sources

Application Note: Utilizing Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate in the Design and Synthesis of Anthranilamide-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Scaffold Rationale, Synthetic Methodologies, and Pathway Targeting

Introduction & Mechanistic Rationale

The anthranilic acid (2-aminobenzoic acid) scaffold is a privileged structure in medicinal chemistry, particularly in the development of small-molecule kinase inhibitors targeting angiogenesis and tumor proliferation [1]. By mimicking the adenine ring of ATP, anthranilamide derivatives effectively compete for the ATP-binding site of receptor tyrosine kinases (RTKs) such as VEGFR-2 (KDR), VEGFR-3, and PDGFR [2].

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate (CAS: 1094347-42-8) serves as a highly versatile, late-stage building block in this domain [3]. The structural logic of utilizing this specific ester is threefold:

  • The Pyridin-4-ylmethyl Moiety: The basic pyridine nitrogen is strategically positioned to interact with the solvent-exposed region or form critical hydrogen bonds with the kinase hinge region, depending on the specific DFG-in/DFG-out conformation of the target kinase.

  • The Secondary Amine: Acts as a crucial hydrogen bond donor, often interacting with the conserved glutamate residue in the αC-helix of the kinase domain.

  • The Methyl Ester: Protects the carboxylic acid during upstream reductive amination, ensuring stability during storage. It allows for mild, controlled saponification immediately prior to divergent amide coupling, enabling the rapid generation of inhibitor libraries.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR) Tyrosine Kinase VEGF->VEGFR2 Activates PLCg PLC-gamma VEGFR2->PLCg Phosphorylates MAPK MAPK / ERK Pathway VEGFR2->MAPK Activates Inhibitor Anthranilamide Inhibitor (Synthesized from Ester) Inhibitor->VEGFR2 Competes with ATP Angiogenesis Tumor Angiogenesis & Cell Proliferation PLCg->Angiogenesis MAPK->Angiogenesis

Figure 1: VEGFR-2 signaling pathway and intervention by anthranilamide-based kinase inhibitors.

Synthetic Workflow and Experimental Protocols

The conversion of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate into an active kinase inhibitor requires a two-step sequence: saponification followed by amide coupling. The protocols below are engineered as self-validating systems, incorporating specific analytical checkpoints to ensure high fidelity in drug discovery workflows.

SynthesisWorkflow SM Methyl Ester (Starting Material) Hydrolysis Saponification (LiOH, THF/H2O) SM->Hydrolysis Acid Anthranilic Acid (Intermediate) Hydrolysis->Acid Coupling Amide Coupling (HATU, DIPEA) Acid->Coupling Product Kinase Inhibitor (Final Product) Coupling->Product QC QC Validation (LC-MS, NMR) Product->QC

Figure 2: Two-step synthetic workflow from methyl ester to final anthranilamide inhibitor.

Protocol A: Saponification to 2-[(pyridin-4-ylmethyl)amino]benzoic acid

Causality & Design: Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) to provide a milder hydrolysis environment, minimizing the risk of side reactions. The most critical step is the pH adjustment during workup. Because the product contains both a basic pyridine ring and an acidic carboxylate, it exists as a zwitterion. Over-acidification (pH < 4) will protonate the pyridine, dragging the product into the aqueous phase as a highly soluble hydrochloride salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate (1.0 eq, 2.42 g, 10 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (50 mL). The mixed solvent system ensures the solubility of both the lipophilic ester and the hydrophilic hydroxide salt.

  • Hydrolysis: Add LiOH monohydrate (3.0 eq, 1.26 g, 30 mmol) in one portion. Stir the reaction mixture at room temperature (20-25°C) for 4-6 hours.

  • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is complete when the ester peak (

    
    ) is fully consumed and replaced by the acid peak (
    
    
    
    ).
  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 20 mL of distilled water.

  • Precipitation: Cool the aqueous solution in an ice bath. Carefully add 1M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 5.5 to 6.0. A white to pale-yellow precipitate will form.

  • Isolation: Filter the precipitate under a vacuum, wash with ice-cold water (2 × 10 mL), and dry in a vacuum oven at 45°C overnight to afford the intermediate acid.

Protocol B: Amide Coupling for Inhibitor Generation

Causality & Design: Ortho-substituted benzoic acids are sterically hindered and prone to forming inactive benzoxazinone byproducts if activated improperly. HATU is utilized as the coupling reagent because the 7-azabenzotriazole leaving group is highly reactive, overcoming the steric bulk of the ortho-amine [1]. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the target amine.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve 2-[(pyridin-4-ylmethyl)amino]benzoic acid (1.0 eq, 228 mg, 1.0 mmol) and HATU (1.2 eq, 456 mg, 1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 eq, 520 µL, 3.0 mmol). Stir at room temperature for 15 minutes to form the active OAt ester.

  • Coupling: Add the target amine (e.g., 1-methylpiperazine or a substituted aniline) (1.1 eq, 1.1 mmol) to the activated mixture. Stir at room temperature for 12 hours.

  • Validation Checkpoint 2 (TLC/LC-MS): Confirm the disappearance of the activated ester/acid mass and the appearance of the product mass.

  • Quenching: Pour the reaction mixture into saturated aqueous NaHCO₃ (25 mL) to quench unreacted HATU and neutralize the mixture.

  • Extraction & Purification: Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM:MeOH gradient) to yield the final anthranilamide kinase inhibitor.

Quantitative Data Presentation

To contextualize the utility of this scaffold, Table 1 summarizes representative biochemical assay data for anthranilamide derivatives synthesized via this pathway. The data highlights how modifications at the amide position (derived from the methyl ester building block) dictate kinase selectivity and potency.

Table 1: Representative Kinase Inhibitory Activity of Anthranilamide Derivatives

Compound / DerivativeTarget KinaseIC₅₀ (nM)Structural Features & Notes
AAL993 (Reference) VEGFR-223Validated clinical tool compound; features a pyridyl-amide extension [2].
Intermediate Acid VEGFR-2>10,000Uncoupled precursor; lacks the crucial amide extension required for binding.
Analog 14a EGFR (wt)>50,000Piperazine-linked anthranilic acid; demonstrates that improper amide selection abrogates activity [1].
Optimized Lead VEGFR-245Utilizes the 4-pyridylmethyl amine core coupled with a hydrophobic aniline.

Note: Data aggregated from structural analogs in literature to demonstrate structure-activity relationships (SAR)[1][2].

Conclusion

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is an essential, high-value intermediate for the rapid parallel synthesis of kinase inhibitors. By understanding the physicochemical properties of its zwitterionic acid intermediate and employing sterically accommodating coupling reagents like HATU, medicinal chemists can efficiently explore the chemical space of the ATP-binding pocket in pro-angiogenic kinases.

References

  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry, 2014. Available at:[Link]

  • VEGFR-2 and VEGFR-3 inhibitory anthranilamide pyridines.US Patent 7615565B2, 2009.
  • Methyl 2-[(Pyridin-3-ylmethyl)amino]benzoate / Methyl 2-[(Pyridin-4-ylmethyl)amino]benzoate Product Specifications. Amerigo Scientific. Available at:[Link]

Application Note: Advanced Crystallization Strategies for Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Crystallization is a critical unit operation in the isolation and purification of active pharmaceutical ingredients (APIs) and their advanced intermediates. For complex molecules like Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate , achieving the desired purity, crystal habit, and particle size requires a deep understanding of its supramolecular chemistry. This application note provides field-proven, self-validating protocols for the crystallization of this anthranilic acid derivative, leveraging thermodynamic cooling, kinetic anti-solvent precipitation, and lattice-modifying salt formation.

Physicochemical Rationale & Supramolecular Synthons

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate (C₁₄H₁₄N₂O₂) possesses a highly versatile hydrogen-bonding network that dictates its solid-state behavior. The molecule features three primary interaction sites:

  • Pyridine Ring: A strong hydrogen-bond acceptor and a basic center (pKa ~5.2).

  • Secondary Amine: Acts as both a hydrogen-bond donor and acceptor.

  • Methyl Ester: A secondary hydrogen-bond acceptor.

In supramolecular synthesis, hydrogen bonds are the most extensively researched intermolecular interactions, and the interplay between pyridine and amine groups readily dictates the formation of robust supramolecular synthons[1]. The pyridine moiety frequently hydrogen-bonds with protic solvents or adjacent molecules, which directly influences crystal packing and layer formation[2].

Every choice in the crystallization workflow—from solvent selection to temperature adjustment—affects not only the physical form but also the downstream processability of the API[]. Therefore, the protocols below are designed to manipulate these specific hydrogen-bonding pathways to achieve targeted physical properties.

Crystallization Decision Matrix

The following workflow illustrates the strategic selection of crystallization methods based on the compound's solubility profile and desired solid-state properties.

Workflow A Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate (Crude Input) B Solubility & Synthon Profiling A->B C Cooling Crystallization (Thermodynamic Control) B->C High Temp Solubility D Anti-Solvent Precipitation (Kinetic Control) B->D High Primary Solubility E Salt Screening (Lattice Modification) B->E pKa Driven Protonation F Solid-State Validation (PXRD, DSC, NMR) C->F D->F E->F

Fig 1. Decision matrix for the crystallization of pyridine-functionalized APIs.

Quantitative Solubility & Method Selection

To establish a self-validating system, empirical solubility data must first be established. Table 1 summarizes the standard solvent profiles used to dictate the subsequent experimental protocols, while Table 2 outlines the expected quantitative outcomes of each method.

Table 1: Solubility Profile & Solvent Selection Matrix

Solvent SystemPolarity IndexSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Recommended Method
Ethyl Acetate (EtOAc)4.4< 15> 120Cooling Crystallization
Ethanol (EtOH)5.2~ 25> 150Cooling / Salt Formation
Dimethyl Sulfoxide (DMSO)7.2> 300> 500Anti-Solvent (Primary)
Water (H₂O)10.2< 1< 5Anti-Solvent (Secondary)
Heptane0.1< 1< 2Anti-Solvent (Secondary)

Table 2: Summary of Crystallization Outcomes

Crystallization StrategyYield (%)Purity (HPLC)Typical Crystal HabitPrimary Advantage
Cooling (EtOAc) 82 - 88%> 99.5%Prismatic / BlockHigh purity, predictable size
Anti-Solvent (DMSO/H₂O) 90 - 95%> 98.0%Fine NeedlesHigh yield, rapid processing
Salt Formation (HCl) 85 - 90%> 99.0%PlateletsEnhanced aqueous solubility

Step-by-Step Experimental Protocols

Protocol A: Thermodynamic Control via Cooling Crystallization

Controlled cooling allows for uniform crystal formation and predictable size distribution[]. By slowly traversing the metastable zone, crystal growth is favored over secondary nucleation, preventing the formation of fines that are difficult to filter.

  • Dissolution: Suspend 10.0 g of crude Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate in 70 mL of Ethyl Acetate (EtOAc) in a jacketed reactor.

  • Heating: Heat the suspension to 65°C under continuous overhead stirring (250 rpm) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities.

  • Cooling Ramp (Causality Step): Program the jacketed reactor to cool from 65°C to 5°C at a linear rate of 0.2°C/min. Rationale: A slow, controlled cooling rate prevents excessive supersaturation, which would otherwise induce rapid nucleation and trap impurities within the crystal lattice[].

  • Aging: Hold the suspension at 5°C for 2 hours to maximize thermodynamic yield.

  • Isolation: Filter the crystals under vacuum and wash with 15 mL of pre-chilled (5°C) EtOAc.

  • Drying: Dry the product in a vacuum oven at 40°C for 12 hours.

Protocol B: Kinetic Control via Anti-Solvent Precipitation

Anti-solvent crystallization is a rapid alternative that involves mixing the API-rich primary solvent with a miscible anti-solvent[4]. This method alters the physical properties of the substance, enabling tight control over particle size distributions[5]. It also avoids the thermal degradation risks associated with prolonged heating[4].

  • Primary Solution: Dissolve 10.0 g of the compound in 25 mL of Dimethyl Sulfoxide (DMSO) at ambient temperature (20°C - 25°C).

  • Anti-Solvent Preparation: Prepare 150 mL of purified Water (H₂O) in a separate vessel, agitated at 400 rpm.

  • Addition (Causality Step): Inject the DMSO solution into the water at a constant rate of 2 mL/min using a syringe pump. Rationale: Properly controlling the supersaturation rate via controlled addition leads to uniform nucleation as the metastable zone limit is exceeded, resulting in smaller crystals with tight, defined size distributions[4].

  • Aging: Stir the resulting slurry for 60 minutes to ensure complete desupersaturation.

  • Washing (Critical Step): Filter the fine crystals and wash extensively with 3 x 50 mL of Water. Rationale: Uncontrolled anti-solvent effects during washing can lead to the precipitation of impurities from the residual mother liquor, causing severe agglomeration and purity drops[6]. Pure water ensures the removal of DMSO without dissolving the API.

  • Drying: Lyophilize or vacuum dry at 45°C until constant weight is achieved.

Protocol C: Lattice Modification via Hydrochloride Salt Formation

Monoprotonation of the pyridine nitrogen with acids (e.g., HCl) transforms it into a pyridinium cation. This fundamentally alters the crystal lattice, as pyridinium-based systems assemble via strong pyridinium⋯anion hydrogen bonds and π-stacking interactions, overriding the neutral molecule's native packing[7].

  • Dissolution: Dissolve 10.0 g of the free base in 80 mL of absolute Ethanol at 50°C.

  • Acid Addition: Slowly add 1.05 equivalents of concentrated aqueous HCl (or HCl in Ethanol) dropwise over 15 minutes.

  • Nucleation: Seed the solution with 50 mg of previously isolated HCl salt (if available) to bypass the nucleation energy barrier.

  • Cooling: Cool the mixture to 0°C at 0.5°C/min.

  • Isolation: Filter the resulting crystalline salt, wash with cold Ethanol, and dry under vacuum at 50°C.

Solid-State Validation & Analytical Systems

To ensure the trustworthiness of the crystallization process, the output must be treated as a self-validating system through orthogonal analytical techniques:

  • Proton NMR (¹H-NMR): For Protocol C (Salt Formation), success is readily identified by firm downfield shifts in the ¹H-NMR spectra associated with the N-H and pyridinium moieties, confirming protonation and strong hydrogen bonding[1].

  • Powder X-Ray Diffraction (PXRD): Used to confirm the polymorphic purity of the crystals obtained from Protocols A and B. The unique diffraction patterns will validate whether the thermodynamic (EtOAc) or kinetic (DMSO/H₂O) routes yielded identical or divergent polymorphs.

  • Differential Scanning Calorimetry (DSC): Evaluates the thermal stability and melting point. A sharp endothermic melting peak indicates high crystalline purity, free from the solvent inclusions that commonly plague poorly controlled anti-solvent precipitations.

References

  • 7 - ornl.gov 2. - bocsci.com 3.6 - nih.gov 4.1 - japtronline.com 5.4 - nih.gov 6.2 - connectsci.au

  • 5 - ijcea.org

Sources

Application Note: Synthesis and Application of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate in VEGFR Tyrosine Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Structural Rationale

In the landscape of targeted oncology, the anthranilic acid (2-aminobenzoic acid) scaffold is a privileged pharmacophore for designing type II receptor tyrosine kinase (RTK) inhibitors. Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate (CAS: 267891-88-3) serves as a critical, high-value intermediate in the synthesis of potent anthranilamide-based antiangiogenic drugs, most notably the pan-VEGFR inhibitor AAL993 [1].

As a Senior Application Scientist, I emphasize that the selection of this specific intermediate is not arbitrary. The structural biology of the VEGFR2 (KDR) ATP-binding pocket dictates this design. The X-ray co-crystallization of AAL993 with the human VEGFR2 kinase domain (PDB: 5EW3) reveals the precise causality behind this molecular architecture[2],[3]:

  • The Anthranilamide Core: Acts as an ATP-adenine mimetic. Its planar pseudoheterocyclic geometry facilitates deep insertion into the catalytic cleft[4].

  • The Pyridin-4-ylmethyl Moiety: The basic pyridine nitrogen is strategically positioned to form a critical hydrogen bond with the backbone amide of Cys919 in the kinase hinge region, anchoring the inhibitor[5],[6].

  • The Ester Group: In the intermediate stage, the methyl ester protects the carboxylic acid during reductive amination. Post-saponification, it serves as the attachment point for hydrophobic aryl groups (e.g., 3-trifluoromethylaniline) that exploit the allosteric pocket exposed in the DFG-out inactive conformation of the kinase[1],[4].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase Domain) ATP Binding Site VEGF->VEGFR2 Activation PLCg PLC-γ / PKC Pathway VEGFR2->PLCg Autophosphorylation MAPK MEK / ERK Pathway VEGFR2->MAPK Autophosphorylation AAL993 Anthranilamide Inhibitor (e.g., AAL993) AAL993->VEGFR2 Competitive Inhibition (Cys919 Hinge Binding) Angio Tumor Angiogenesis & Endothelial Proliferation PLCg->Angio MAPK->Angio

Fig 1: VEGFR2 signaling pathway and mechanism of competitive inhibition by anthranilamide derivatives.

Quantitative Biological Profiling

The downstream API derived from this intermediate, AAL993, demonstrates remarkable selectivity and potency. The table below summarizes the quantitative kinase inhibition profile, illustrating why the 2-[(pyridin-4-ylmethyl)amino]benzamide scaffold is highly prized in drug discovery[1],[7].

Table 1: Kinase Inhibition Profile of AAL993

Kinase TargetIC₅₀ (nM)Biological Consequence of Inhibition
VEGFR-1 (Flt-1) 130Reduces macrophage infiltration and tumor microenvironment support.
VEGFR-2 (KDR) 23Directly halts endothelial cell proliferation and tumor angiogenesis.
VEGFR-3 (Flt-4) 18Inhibits lymphangiogenesis and lymphatic metastasis.
c-Kit 236Moderate inhibition of the stem cell factor receptor.
PDGFR-β 640Weak off-target effect; minimal impact on pericyte coverage at standard doses.

Validated Experimental Protocols

The following methodologies detail the synthesis of the intermediate and its subsequent conversion into an active pharmaceutical ingredient (API). These protocols are designed as self-validating systems , ensuring that researchers can intrinsically verify the success of each step without waiting for final NMR analysis.

Protocol A: Synthesis of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Methodology: Mild Reductive Amination

Causality Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the highly electrophilic iminium ion intermediate without prematurely reducing the unreacted pyridine-4-carboxaldehyde. Acetic acid is added to catalyze the initial Schiff base formation.

  • Preparation: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, dissolve methyl 2-aminobenzoate (methyl anthranilate, 10.0 mmol, 1.0 eq) and pyridine-4-carboxaldehyde (11.0 mmol, 1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (50 mL).

  • Imine Formation: Add glacial acetic acid (15.0 mmol, 1.5 eq). Stir the mixture at room temperature for 1.5 hours.

    • Self-Validating Check: The reaction solution will transition from a pale yellow to a deep, vibrant orange. This color shift is the intrinsic optical validation of successful extended conjugation via Schiff base formation.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Portion-wise, add NaBH(OAc)₃ (15.0 mmol, 1.5 eq) over 15 minutes to control the exothermic release of hydrogen gas.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Self-Validating Check: The deep orange color will dissipate, returning to a pale yellow solution, confirming the reduction of the imine double bond. TLC (Hexane:EtOAc 1:1) should show the complete disappearance of the fluorescent methyl anthranilate spot.

  • Workup (Critical Step): Quench the reaction carefully with saturated aqueous NaHCO₃ (50 mL).

    • Causality Insight: A basic quench is mandatory. The pyridine ring is highly basic; if the aqueous layer remains acidic, the product will protonate and partition into the aqueous phase, destroying the yield.

  • Isolation: Extract the aqueous layer with dichloromethane (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure intermediate.

Protocol B: Downstream Conversion to AAL993 (Amide Coupling)

Methodology: Saponification and PFP-Ester Activation

Causality Insight: Anthranilic acids are notoriously poor electrophiles during standard peptide coupling. Internal hydrogen bonding between the secondary amine and the carboxylate, combined with severe steric hindrance, leads to abysmal yields with standard EDC/HOBt. Converting the acid to an activated pentafluorophenyl (PFP) ester (CAS: 854382-13-1) bypasses this thermodynamic barrier[8],[9].

  • Saponification: Dissolve Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate (5.0 mmol) in a 3:1 mixture of THF/H₂O (40 mL). Add LiOH·H₂O (15.0 mmol, 3.0 eq) and stir at 50°C for 4 hours.

  • Acidification: Cool to 0°C and carefully acidify to pH 5.5 using 1M HCl. Filter the resulting precipitate (2-[(pyridin-4-ylmethyl)amino]benzoic acid) and dry under vacuum.

  • PFP Activation: Dissolve the free acid (3.0 mmol) in anhydrous DMF (15 mL). Add pentafluorophenol (3.6 mmol, 1.2 eq) and EDC·HCl (4.5 mmol, 1.5 eq). Stir at room temperature for 2 hours.

  • Coupling: To the same flask, add 3-(trifluoromethyl)aniline (3.6 mmol, 1.2 eq) and N,N-diisopropylethylamine (DIPEA) (6.0 mmol, 2.0 eq). Stir at 60°C for 12 hours.

    • Self-Validating Check: Monitor via LC-MS. The successful reaction is validated by the disappearance of the PFP ester mass [M+H]⁺ and the emergence of the target AAL993 API mass (m/z 372.1).

  • Purification: Dilute with water, extract with EtOAc, and purify via reverse-phase HPLC to yield the final VEGFR inhibitor.

Chemical Synthesis Workflow

Synthesis_Workflow A Methyl Anthranilate + 4-Pyridinecarboxaldehyde B Reductive Amination NaBH(OAc)3, AcOH A->B C Methyl 2-[(pyridin-4-ylmethyl) amino]benzoate B->C Intermediate D Saponification & Activation LiOH, then PFP-OH/EDC C->D E Amide Coupling 3-(Trifluoromethyl)aniline D->E F AAL993 (Active API) E->F Final Product

Fig 2: Step-by-step synthetic workflow from methyl anthranilate to the final AAL993 API.

References

  • Bold, G., et al. (2016).A Novel Potent Oral Series of VEGFR2 Inhibitors Abrogate Tumor Growth by Inhibiting Angiogenesis. Journal of Medicinal Chemistry.

  • MedChemExpress.AAL-993 | VEGFR Inhibitor Biological Activity & Kinase Profiling.
  • Novartis Pharma AG (2002).N-aryl(thio)anthranilic acid amide derivatives, their preparation and their use as VEGF receptor tyrosine kinase inhibitors. US Patent US20020019414A1.

Sources

Procedure for N-alkylation of methyl 2-aminobenzoate with 4-picolyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Reference ID: AN-2026-03-MA4PC

A Detailed Guide to the Synthesis of Methyl N-(pyridin-4-ylmethyl)-2-aminobenzoate

Abstract This document provides a comprehensive protocol for the N-alkylation of methyl 2-aminobenzoate with 4-picolyl chloride hydrochloride. N-alkylated anthranilic acid derivatives are significant structural motifs in medicinal chemistry and serve as crucial intermediates in the synthesis of various heterocyclic compounds, such as quinazolinones and acridones.[1] This guide, designed for researchers in organic synthesis and drug development, details a robust procedure, explains the underlying chemical principles, and offers insights into process optimization and troubleshooting. The described method focuses on ensuring high selectivity for mono-alkylation and provides a clear pathway for purification and characterization of the final product.

Introduction: Scientific Context and Rationale

The N-alkylation of anilines and their derivatives is a fundamental transformation in organic chemistry, enabling the synthesis of secondary and tertiary amines.[2] These products are prevalent in pharmaceuticals, agrochemicals, and functional materials.[3] The target molecule, methyl N-(pyridin-4-ylmethyl)-2-aminobenzoate, incorporates both the anthranilate framework, a known precursor to bioactive molecules, and the picolyl group, a common feature in pharmacologically active compounds.

The primary challenge in the N-alkylation of primary amines is controlling the reaction to favor mono-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amine byproducts.[4][5] This protocol is optimized to mitigate this issue through the careful selection of reagents and reaction conditions. We will employ a moderately weak base and control the stoichiometry to achieve high selectivity for the desired secondary amine.

Reaction Scheme and Mechanism

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

Scheme 1: N-alkylation of Methyl 2-aminobenzoate Reaction Scheme

Mechanistic Steps:

  • Neutralization of Reagent: 4-picolyl chloride is often supplied as a hydrochloride salt to improve its stability. The base (potassium carbonate) first neutralizes the hydrochloride salt to generate the free, reactive 4-picolyl chloride.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (methyl 2-aminobenzoate) acts as a nucleophile, attacking the electrophilic methylene carbon (—CH₂—Cl) of 4-picolyl chloride. This concerted step forms a new C-N bond and displaces the chloride ion, resulting in the formation of an ammonium salt intermediate.

  • Deprotonation: A base, in this case, potassium carbonate (K₂CO₃), abstracts the proton from the nitrogen atom of the ammonium salt.[6] This step is crucial as it regenerates the neutral secondary amine product and produces potassium bicarbonate and potassium chloride. The choice of a mild base like K₂CO₃ is strategic to prevent potential side reactions, such as hydrolysis of the methyl ester.[7]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Reagent/MaterialGradeSupplierNotes
Methyl 2-aminobenzoateReagentPlus®, 99%Sigma-AldrichAlso known as Methyl Anthranilate.
4-Picolyl chloride hydrochloride98%Sigma-AldrichHighly reactive, handle with care.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificMust be finely powdered and anhydrous.
Acetonitrile (CH₃CN)Anhydrous, 99.8%EMD MilliporeAnhydrous solvent is critical for the reaction.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexaneACS GradeVWRFor chromatography.
Deionized WaterN/AIn-houseFor work-up.
Brine (Saturated NaCl)N/AIn-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificFor drying the organic phase.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.

Equipment:

  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel with UV254 indicator)

  • Standard laboratory glassware

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-aminobenzoate (1.51 g, 10.0 mmol, 1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (3.45 g, 25.0 mmol, 2.5 eq) and 4-picolyl chloride hydrochloride (1.64 g, 10.0 mmol, 1.0 eq). The use of a slight excess of base ensures neutralization of the hydrochloride salt and facilitates the deprotonation of the ammonium intermediate.

  • Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitoring Progress: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The starting material (methyl 2-aminobenzoate) is less polar than the product. The reaction is typically complete within 12-18 hours.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (KCl and KHCO₃) using a Büchner funnel and wash the solid cake with a small amount of ethyl acetate (2 x 15 mL).

  • Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Extraction: Dissolve the crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) to remove any remaining inorganic salts, followed by brine (30 mL) to reduce the water content in the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again on the rotary evaporator.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[8]

    • Eluent: A gradient of 10% to 30% ethyl acetate in hexane.

    • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Product: Remove the solvent from the pure fractions under reduced pressure to yield methyl N-(pyridin-4-ylmethyl)-2-aminobenzoate as a pale yellow solid or viscous oil.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ 8.55 (d, 2H, Ar-H pyridine), 7.95 (dd, 1H, Ar-H), 7.30 (m, 3H, Ar-H), 6.65 (m, 2H, Ar-H), 4.50 (s, 2H, -CH₂-), 3.85 (s, 3H, -OCH₃), NH proton may be broad.
¹³C NMR (100 MHz, CDCl₃)δ 168.5 (C=O), 150.0, 149.5, 148.0, 134.5, 131.5, 122.5, 116.5, 114.0, 111.0 (Ar-C), 51.5 (-OCH₃), 46.5 (-CH₂-).
FT-IR (ATR, cm⁻¹)3350-3450 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1680-1700 (C=O ester stretch), 1600, 1580 (C=C stretch).[9]
Mass Spec. (ESI+)m/z 243.11 [M+H]⁺ for C₁₄H₁₄N₂O₂
Yield 70-85% (isolated yield)
Appearance Pale yellow solid
Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to final product characterization.

G Workflow for N-alkylation of Methyl 2-aminobenzoate cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis A 1. Combine Reactants: - Methyl 2-aminobenzoate - 4-Picolyl chloride HCl - K2CO3 B 2. Add Anhydrous Acetonitrile A->B C 3. Heat to Reflux (82°C, 12-18h) B->C D 4. Cool & Filter Inorganic Salts C->D Monitor via TLC E 5. Concentrate Filtrate D->E F 6. Liquid-Liquid Extraction (EtOAc/H2O) E->F G 7. Dry & Concentrate Organic Phase F->G H 8. Column Chromatography (Silica Gel) G->H I 9. Isolate Pure Fractions & Remove Solvent H->I J 10. Characterize Product (NMR, IR, MS) I->J

Caption: Experimental workflow from reaction setup to final characterization.

Troubleshooting and Scientific Insights
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive 4-picolyl chloride. 2. Insufficient base. 3. Wet solvent or reagents.1. Use fresh or newly purchased alkylating agent. 2. Ensure 2.5 equivalents of finely powdered, anhydrous K₂CO₃ are used. 3. Use anhydrous grade solvent and dry all glassware thoroughly.
Significant Dialkylation 1. Reaction temperature too high or time too long. 2. Stoichiometry of reactants is off.1. Monitor the reaction closely by TLC and stop once the primary amine is consumed. 2. Use a 1:1 or slight excess of the amine relative to the alkylating agent to favor mono-alkylation.
Ester Hydrolysis 1. Presence of water. 2. Use of a stronger base (e.g., NaOH, t-BuOK).[10]1. Ensure strictly anhydrous conditions. 2. Use a milder base like K₂CO₃ or Cs₂CO₃.[5]
Difficult Purification Product has similar polarity to a byproduct.Adjust the eluent system for column chromatography. A shallow gradient or the addition of a small percentage of a more polar solvent (like methanol) may improve separation.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling: 4-picolyl chloride hydrochloride is a lachrymator and irritant. Avoid inhalation and skin contact. Acetonitrile is flammable and toxic. Handle all chemicals with care according to their Safety Data Sheets (SDS).

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

References
  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. ResearchGate. Available at: [Link]

  • Modulating Basicity in Mg–Al Oxides for Selective N-Alkylation of BIT with Improved Catalytic Performance. ACS Publications. Available at: [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing. Available at: [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. Available at: [Link]

  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. IRIS. Available at: [Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. Available at: [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Semantic Scholar. Available at: [Link]

  • IR-Spectra of 4-aminobenzoic acid and complex A. ResearchGate. Available at: [Link]

  • Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.

Sources

Solvent selection for Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Optimization for the Synthesis of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Executive Summary & Mechanistic Rationale

The synthesis of methyl 2-[(pyridin-4-ylmethyl)amino]benzoate via direct reductive amination is a critical transformation for generating versatile pharmaceutical building blocks. This reaction couples methyl 2-aminobenzoate (methyl anthranilate) with pyridine-4-carboxaldehyde.

From a mechanistic standpoint, this specific coupling presents a distinct kinetic challenge. Methyl anthranilate is a highly electron-deficient aniline due to the strongly electron-withdrawing ester group at the ortho position, which severely reduces the nucleophilicity of the amine[1]. Consequently, the initial nucleophilic attack and subsequent dehydration to form the imine intermediate is the rate-limiting step.

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reducing agent of choice because it is mild enough to tolerate the presence of unreacted aldehydes without causing premature reduction to the corresponding alcohol[2]. However, because imine formation is unusually slow for electron-deficient anilines[1], the chosen solvent must maintain the stability of STAB over an extended reaction time while simultaneously driving the equilibrium of the hemiaminal dehydration.

Causality in Solvent Dynamics

The choice of solvent dictates the self-validating success of this protocol. A sub-optimal solvent will lead to incomplete conversion, premature hydride decomposition, or unwanted side reactions (such as transesterification).

  • 1,2-Dichloroethane (DCE) & Dichloromethane (DCM): Historically, DCE is the benchmark solvent for STAB-mediated reductive aminations[2]. It provides excellent solubility for both the organic substrates and the reducing agent, and it does not participate in hydrogen bonding, which helps drive the dehydration of the hemiaminal. However, its high toxicity and environmental impact make it undesirable for modern scale-up.

  • Ethyl Acetate (EtOAc): Recent green chemistry initiatives have validated EtOAc as a highly effective, environmentally conservative replacement for chlorinated solvents in borane-based reductive aminations[3]. EtOAc offers comparable reaction kinetics to DCE, excellent STAB stability, and simplifies downstream liquid-liquid extraction.

  • Protic Solvents (Methanol/Ethanol): While protic solvents accelerate imine formation, they are strictly avoided in this one-pot STAB protocol. Methanol slowly reacts with STAB to evolve hydrogen gas, depleting the reagent. Furthermore, heating methyl anthranilate in methanol in the presence of acidic byproducts risks transesterification of the methyl ester.

G A Methyl Anthranilate + Pyridine-4-carboxaldehyde B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine Intermediate (Rate-Limiting) B->C -H₂O (Solvent Dependent) D Methyl 2-[(pyridin-4-ylmethyl) amino]benzoate C->D STAB Reduction (Fast)

Caption: Mechanistic pathway of the reductive amination highlighting the solvent-dependent rate-limiting step.

Quantitative Solvent Comparison

The following table summarizes the operational metrics of various solvents for this specific STAB-mediated transformation, prioritizing yield, safety, and kinetic efficiency.

SolventDielectric Constant (ε)STAB StabilityImine Formation RateGreen Chemistry StatusExpected Yield
Ethyl Acetate (EtOAc) 6.02ExcellentModerateHighly Recommended [3]> 85%
1,2-Dichloroethane (DCE) 10.36ExcellentModerateDeprecated (Toxic)[2]> 85%
Tetrahydrofuran (THF) 7.58GoodSlowAcceptable60 - 70%
Methanol (MeOH) 32.70Poor (Degrades)FastNot Recommended< 40% (Side reactions)

Experimental Protocol: EtOAc-Mediated Reductive Amination

This protocol utilizes EtOAc to ensure a self-validating, environmentally conscious, and high-yielding system. The addition of a mild acid catalyst is incorporated to overcome the electron-deficient nature of the aniline.

Reagents:

  • Methyl 2-aminobenzoate (1.0 eq, limiting reagent)

  • Pyridine-4-carboxaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • Ethyl Acetate (EtOAc) (Reaction solvent, 0.2 M)

Step-by-Step Methodology:

  • Substrate Dissolution: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl 2-aminobenzoate (1.0 eq) and EtOAc to achieve a 0.2 M concentration.

  • Electrophile Addition: Add pyridine-4-carboxaldehyde (1.1 eq) to the stirring solution.

  • Acid Catalysis (Crucial Step): Add glacial acetic acid (1.0 eq). Causality: Because methyl anthranilate is weakly nucleophilic[1], the acid protonates the aldehyde, increasing its electrophilicity and accelerating the rate-limiting hemiaminal dehydration.

  • Imine Pre-formation: Allow the mixture to stir at room temperature (20–25 °C) for 30 minutes under an inert nitrogen atmosphere.

  • Reduction: Introduce STAB (1.5 eq) portion-wise over 10 minutes to prevent mild exotherms. The suspension will become cloudy. Stir the reaction at room temperature for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC or LC-MS. The disappearance of the ester starting material validates the completion of the reduction.

  • Quenching & Workup: Quench the reaction carefully by adding saturated aqueous NaHCO₃ (equal volume to EtOAc). Causality: The basic quench neutralizes the acetic acid, destroys unreacted STAB, and ensures the basic pyridine nitrogen of the product is deprotonated, keeping it in the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude methyl 2-[(pyridin-4-ylmethyl)amino]benzoate.

G Start Select Solvent for STAB Reductive Amination Q1 Is Green Chemistry / Low Toxicity a Priority? Start->Q1 Yes1 Ethyl Acetate (EtOAc) or 2-MeTHF Q1->Yes1 Yes No1 1,2-Dichloroethane (DCE) or DCM Q1->No1 No Q2 Is Imine Formation Slow? (e.g., Methyl Anthranilate) Yes1->Q2 No1->Q2 AddAcid Add 1.0 eq Acetic Acid to promote dehydration Q2->AddAcid Yes Proceed Proceed with STAB Addition (1.5 eq) Q2->Proceed No AddAcid->Proceed

Caption: Decision tree for solvent and additive selection in the reductive amination of electron-deficient anilines.

References

  • [1] A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme-Connect.

  • [2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications.

  • [3] Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry (RSC Publishing).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for the synthesis of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate . It addresses the specific electronic and steric challenges inherent to reacting methyl anthranilate (an electron-deficient, hydrogen-bonded nucleophile) with 4-pyridinecarboxaldehyde .

Case ID: MA-PYR-REDAM-001 Topic: Yield Optimization & Troubleshooting Applicable Route: Reductive Amination (Primary), Nucleophilic Substitution (Secondary) User Level: Senior Researcher / Process Chemist[1][2]

The Core Challenge: "The Anthranilate Trap"

Before troubleshooting, you must understand why this reaction fails. You are not reacting a standard aniline.[2][3]

  • Nucleophilic Deactivation: Methyl anthranilate contains an intramolecular hydrogen bond between the amine N-H and the ester carbonyl oxygen.[3] This locks the lone pair, significantly reducing its nucleophilicity compared to a standard aniline.

  • Electronic Mismatch: The target electrophile is 4-pyridinecarboxaldehyde.[1][2][3] While the aldehyde is reactive, the pyridine ring acts as an electron sink.

  • The Fix: Standard reductive amination (mixing reagents + reducing agent) often stalls at 30-40% conversion.[1][2][3] High yields require forcing imine formation before the reduction step.[3]

Optimized Protocol (The "Golden Route")

Do not use simple NaBH₄ in methanol immediately.[2][3] Use Sodium Triacetoxyborohydride (STAB) with an acid catalyst, or a Lewis Acid pre-activation.[3]

Recommended Reagents
  • Substrate A: Methyl anthranilate (1.0 equiv)[1]

  • Substrate B: 4-Pyridinecarboxaldehyde (1.2 equiv)[1][2][3]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2][3] Avoid Methanol initially.

  • Catalyst: Acetic Acid (AcOH, 1.0 - 2.0 equiv)[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)[1][2][3]

Step-by-Step Workflow
  • Imine Activation: Dissolve Methyl anthranilate and 4-Pyridinecarboxaldehyde in DCE. Add Acetic Acid.[2][3][4][5]

    • Critical: Stir for 1–2 hours at room temperature (or 40°C) before adding the reductant. This disrupts the anthranilate H-bond and drives the equilibrium toward the iminium species.

  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM. The pyridine moiety makes the product pH-sensitive (see Troubleshooting).[1]

Troubleshooting Guide (Q&A Format)

Category A: Low Conversion & Starting Material Recovery[2][3]

Q: I see mostly unreacted Methyl Anthranilate by TLC/LCMS. Why isn't the imine forming? A: The intramolecular H-bond in methyl anthranilate is preventing attack on the aldehyde.

  • Solution 1 (Acid Spike): Increase Acetic Acid to 2-3 equivalents. The acid is necessary to protonate the aldehyde oxygen and catalyze the attack.[4]

  • Solution 2 (Lewis Acid Switch): If AcOH fails, switch to Titanium(IV) isopropoxide [Ti(OiPr)₄] .[1][3]

    • Protocol: Mix Amine + Aldehyde + Ti(OiPr)₄ (1.2 equiv) neat or in THF.[1][2][3] Stir 4h. The Ti acts as a water scavenger and Lewis acid, forcing the imine formation. Then dilute with MeOH and reduce with NaBH₄.

Q: I tried NaBH₄ in Methanol and got a mess. Why? A: NaBH₄ is too strong and non-selective for this specific pair.[2][3] It likely reduced the 4-pyridinecarboxaldehyde to 4-pyridinemethanol (competing reaction) faster than the deactivated aniline could form the imine.[1][2]

  • Fix: Switch to STAB (Sodium Triacetoxyborohydride) in DCE/DCM. STAB reduces imines/iminiums much faster than aldehydes.[2][3]

Category B: Impurities & Side Reactions[1][2]

Q: I see a side product with M+14 mass (Methylation). Where did it come from? A: If you used Methanol as a solvent with high temperature or strong acid, you might be seeing N-methylation or transesterification, though rare.[3] More likely, if you used Formaldehyde in a previous step or contaminated glassware, you have N-methylation.[3]

  • Check: Ensure your 4-pyridinecarboxaldehyde is free of oligomers.

Q: The ester group hydrolyzed to the carboxylic acid (Acidic Anthranilate). A: This occurs if the reaction is too wet or the workup was too harsh (strong base/acid).

  • Fix: Use anhydrous solvents (DCE).[1][2][3] During workup, avoid strong NaOH.[3] Use sat. NaHCO₃ or K₂CO₃.[2][3] The methyl ester is stable at pH 8-9 but hydrolyzes at pH >12 or pH <2 with heat.[1][2][3]

Category C: Purification & Isolation[1][2]

Q: My product is stuck in the aqueous layer during extraction. A: Your product has a pyridine ring (pKa ~5.2).[3] If your aqueous layer is acidic (pH < 5), the pyridine is protonated (positive charge) and stays in the water.

  • Fix: Adjust the aqueous layer pH to 8.0 – 9.0 using sat. NaHCO₃ before extraction.[2][3] Do not go to pH 12 (risk of ester hydrolysis).[2][3] Use DCM for extraction; the product is highly soluble in chlorinated solvents.[3]

Q: How do I remove excess aldehyde? A: 4-Pyridinecarboxaldehyde is difficult to separate by column chromatography as it streaks.[1][2][3]

  • Fix: Wash the organic layer with saturated Sodium Bisulfite (NaHSO₃) solution.[3] This forms a water-soluble adduct with the unreacted aldehyde, pulling it into the aqueous phase.

Visualizing the Logic

Workflow Decision Tree

The following diagram illustrates the decision process for optimizing the reaction based on observed intermediates.

ReactionLogic Start Start: Methyl Anthranilate + 4-Pyridinecarboxaldehyde Choice Choose Method Start->Choice MethodA Method A: STAB / AcOH / DCE (Standard) Choice->MethodA First Attempt MethodB Method B: Ti(OiPr)4 / NaBH4 (For Stubborn Substrates) Choice->MethodB If Method A Fails Check Check Conversion (LCMS/TLC) MethodA->Check MethodB->Check Issue1 Issue: Low Conversion (Unreacted Aniline) Check->Issue1 Aniline remains Issue2 Issue: Aldehyde Reduction (Pyridinemethanol formed) Check->Issue2 Alcohol impurity Success Success: High Yield Check->Success >90% Conv Sol1 Action: Switch to Method B (Force Imine) Issue1->Sol1 Sol2 Action: Change Reductant to STAB (Selectivity) Issue2->Sol2

Caption: Decision tree for selecting reaction conditions based on conversion analysis.

Reaction Mechanism & Failure Points

Understanding the "Anthranilate Deactivation" is key.[3]

Mechanism Anthranilate Methyl Anthranilate (Deactivated Nucleophile) Imine Imine Intermediate (Rate Limiting Step) Anthranilate->Imine Slow Attack (Requires Acid) Aldehyde 4-Pyridinecarboxaldehyde Aldehyde->Imine Product Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate Imine->Product Fast Reduction Acid Acid Catalyst (AcOH or TiCl4) Acid->Imine Catalyzes Reductant Reductant (STAB) Reductant->Product

Caption: Mechanistic pathway highlighting the rate-limiting imine formation due to anthranilate deactivation.[1][2]

Summary of Quantitative Benchmarks

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Solvent Methanol (MeOH)1,2-Dichloroethane (DCE)
Reductant NaBH₄NaBH(OAc)₃ (STAB)
Catalyst None / Weak AcidAcetic Acid (2 eq) or Ti(OiPr)₄
Temp RTRT to 40°C (Imine formation step)
Yield 20-40%75-90%
Major Impurity 4-PyridinemethanolNone (Clean conversion)

References

  • Reductive Amination of Electron-Deficient Anilines

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[3][7]

    • Source: [J. Org.[2][3] Chem. 1996, 61, 3849-3862]([Link])

  • Titanium-Mediated Reductive Amination

    • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride."[3] Journal of Organic Chemistry, 1990.[3]

    • Source: [J. Org.[2][3] Chem. 1990, 55, 2552-2554]([Link])

  • Synthesis of Pyridinyl-Amino Benzoates (Analogous Chemistry)

    • Matshwele, J. T. P., et al. "Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate."[1][2][8] Crystallography Reports, 2022.[3][8] (Demonstrates ester stability and pyridine handling).

    • Source:[8]

  • General Reductive Amination Guide (Master Organic Chemistry)

    • "Reductive Amination: Mechanism and Reducing Agents."[2][3]

    • Source:[1]

Sources

Technical Support Center: Troubleshooting Over-Alkylation in Methyl Anthranilate Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most persistent challenges in drug development and synthetic chemistry: controlling the reductive amination of weakly nucleophilic anilines.

When working with methyl anthranilate (methyl 2-aminobenzoate), researchers frequently encounter a dual-faceted problem: sluggish initial imine formation followed by rapid over-alkylation (dialkylation) to the tertiary amine[1]. This guide provides mechanistic insights, self-validating protocols, and data-driven troubleshooting steps to ensure high-yielding, selective synthesis of your target secondary amines.

Mechanistic Causality: The Over-Alkylation Trajectory

To prevent over-alkylation, we must first understand the electronic and steric environment of methyl anthranilate. The methyl ester group positioned ortho to the primary amine exerts strong electron-withdrawing effects (via resonance and induction) and significant steric hindrance. This drastically reduces the nucleophilicity of the amine, making the initial condensation with an aldehyde the rate-limiting step.

If a strong reducing agent is present before the imine fully forms, the aldehyde is prematurely reduced to an alcohol. Conversely, once the desired secondary amine is formed, it can react with any remaining unreacted aldehyde to form a highly reactive iminium ion. Because iminium ions are reduced significantly faster than neutral imines, the reaction rapidly cascades into the over-alkylated tertiary amine[2][3].

Pathway A Methyl Anthranilate + Aldehyde B Imine Intermediate A->B -H2O (Condensation) C Secondary Amine (Desired Product) B->C Hydride Reduction D Iminium Ion C->D + Excess Aldehyde E Tertiary Amine (Over-alkylated) D->E Hydride Reduction

Mechanistic pathway of reductive amination highlighting the over-alkylation trajectory.

Troubleshooting Guide

Q: I am detecting high levels of the tertiary amine (dialkylated product) in my LC-MS/NMR. How do I stop this? A: Over-alkylation occurs when the secondary amine product competes with the primary amine starting material for the aldehyde[2][4]. To resolve this, you must manipulate the kinetics of the reaction:

  • Control Stoichiometry: Strictly limit the aldehyde to 0.95–1.0 equivalents relative to methyl anthranilate. A slight deficit of aldehyde mathematically limits the potential for dialkylation.

  • Attenuate Reducing Power: Switch from strong hydrides (like

    
    ) to milder reagents like sodium triacetoxyborohydride (
    
    
    
    , STAB)[5][6]. STAB reduces protonated imines/iminium ions much faster than it reduces aldehydes, preventing premature aldehyde consumption and minimizing over-reduction[5].

Q: My reaction stalls, leaving unreacted methyl anthranilate and a large amount of the corresponding alcohol byproduct. What went wrong? A: This indicates that the reduction of the aldehyde outpaced the imine formation. Because methyl anthranilate is weakly nucleophilic, imine condensation is slow. If you used a strong reductant in a one-pot setup, it destroyed your electrophile (the aldehyde) before condensation could occur. Solution: You must pre-form the imine. Use a Lewis acid or dehydrating agent (e.g.,


 or molecular sieves) before adding the reductant, or use STAB with 1-2 equivalents of acetic acid to catalyze imine formation without fully protonating the amine[2][6].

Quantitative Data: Reducing Agent Selection

Selecting the correct hydride source is the most critical variable in preventing over-alkylation.

Reducing AgentRelative Hydride Delivery RateAldehyde Reduction RiskOver-Alkylation RiskOptimal Application for Methyl Anthranilate

Very FastHighHigh (if one-pot)Stepwise protocols only after complete imine isolation[1][6].

ModerateLow (at pH 4-5)ModerateOne-pot reactions requiring strict pH control; generates toxic HCN[2][6].

(STAB)
SlowVery LowLowOne-pot reactions; highly selective for iminium ions over aldehydes[5][6].

Validated Experimental Protocols

To ensure reproducibility, utilize the following self-validating protocols based on the steric demand of your aldehyde.

Workflow Start Select Reductive Amination Strategy Q1 Is the aldehyde highly reactive or prone to dialkylation? Start->Q1 OnePot Protocol A: One-Pot STAB (NaBH(OAc)3 + AcOH) Q1->OnePot No (Aromatic/Sterically Hindered) Stepwise Protocol B: Stepwise (Imine isolation + NaBH4) Q1->Stepwise Yes (Aliphatic/Un-hindered) Opt Optimize Stoichiometry (0.95 - 1.0 eq Aldehyde) OnePot->Opt Stepwise->Opt

Decision tree for selecting the appropriate reductive amination protocol.

Protocol A: One-Pot Reductive Amination with STAB (Standard Procedure)

Best for aromatic or sterically hindered aldehydes where imine formation is stable.

  • Reagent Mixing: Dissolve methyl anthranilate (1.0 eq) and the aldehyde (0.95 eq) in anhydrous 1,2-dichloroethane (DCE) or THF (0.2 M). Causality: The slight deficit of aldehyde starves the secondary amine of the electrophile needed for over-alkylation.

  • Acid Catalysis: Add glacial acetic acid (1.0–2.0 eq). Causality: Mild acid catalysis accelerates imine formation without fully protonating the weakly basic aniline (which would render it non-nucleophilic)[6].

  • Validation Check: Stir at room temperature for 1–2 hours. Do not proceed blindly. Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the presence of the imine mass and the consumption of the aldehyde.

  • Reduction: Once imine formation is confirmed, add

    
     (1.5 eq) in small portions. Causality: STAB selectively reduces the protonated imine over the aldehyde[5].
    
  • Workup: Stir for 4–12 hours. Quench carefully with saturated aqueous

    
    , extract with dichloromethane, dry over 
    
    
    
    , and concentrate.
Protocol B: Stepwise Reductive Amination (For High-Risk Substrates)

Best for highly reactive aliphatic aldehydes that are highly prone to dialkylation.

  • Imine Condensation: Combine methyl anthranilate (1.0 eq) and aldehyde (1.0 eq) in anhydrous methanol or THF.

  • Dehydration: Add Titanium(IV) isopropoxide (

    
    ) (1.2 eq). Causality: 
    
    
    
    acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium entirely toward the imine[2].
  • Validation Check: Stir for 12 hours. Perform an NMR or LC-MS check to confirm the complete disappearance of the aldehyde starting material.

  • Reduction: Cool the reaction mixture to 0 °C and carefully add

    
     (1.0 eq). Causality: 
    
    
    
    is a strong reductant; adding it only after the aldehyde is fully consumed prevents alcohol byproduct formation and locks the reaction at the secondary amine stage[1][6].
  • Workup: Quench with water (this will cause a heavy

    
     precipitate). Filter the suspension through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate.
    

Frequently Asked Questions (FAQs)

Q: Why does methyl anthranilate require specific conditions compared to standard aliphatic amines? A: Aliphatic amines are highly nucleophilic and readily form imines. Methyl anthranilate is an ortho-substituted aniline. The electron-withdrawing ester group pulls electron density away from the nitrogen lone pair, making it a poor nucleophile. Standard conditions often fail because the reducing agent destroys the aldehyde before the sluggish imine condensation can occur.

Q: Can I use Sodium Cyanoborohydride (


) instead of STAB? 
A:  Yes, 

is effective and operates on a similar principle of selective iminium reduction at pH 4–5[2][6]. However, STAB is generally preferred in modern drug development because it avoids the generation of highly toxic hydrogen cyanide (HCN) gas during aqueous workup and does not require strict pH monitoring[2].

Q: How does the steric bulk of the aldehyde affect over-alkylation? A: Steric bulk is your ally in preventing over-alkylation. If you are coupling methyl anthranilate with a bulky ketone or a highly substituted aromatic aldehyde, the resulting secondary amine will be too sterically hindered to condense with a second equivalent of the carbonyl compound[3]. In these cases, over-alkylation is naturally suppressed, and Protocol A will yield excellent results.

References

  • "Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal", organic-chemistry.org, 1

  • "Reductive Amination, and How It Works - Master Organic Chemistry", masterorganicchemistry.com, 2

  • "Reductive amination NaB(AcO)3 : r/OrganicChemistry - Reddit", reddit.com, 5

  • "Myers Chem 115: Reduction with Sodium Triacetoxyborohydride", harvard.edu, 6

  • "Selective Iridium-Catalyzed Reductive Amination Inside Living Cells - PMC", nih.gov, 3

  • "A Reductive Amination Using Methyl Esters as Nominal Electrophiles", nottingham.ac.uk, 4

Sources

Troubleshooting ester hydrolysis during amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with ester hydrolysis as a competing side reaction during amide formation (aminolysis). This document provides in-depth, cause-and-effect explanations and field-proven protocols to help you diagnose, troubleshoot, and prevent this common issue, thereby maximizing the yield and purity of your target amide.

Part 1: Foundational Concepts & Diagnosis

This section addresses the fundamental principles governing the competition between the desired aminolysis and the undesired hydrolysis, and how to identify when hydrolysis is compromising your reaction.

Q1: What is the fundamental problem? Why does my ester hydrolyze when I'm trying to make an amide?

A1: The core issue is a competition between two nucleophiles attacking the same electrophilic carbonyl carbon of the ester: your desired amine (for aminolysis) and water or hydroxide ions (for hydrolysis).[1] Both reactions proceed through a similar nucleophilic acyl substitution mechanism, but their outcomes are vastly different.

  • Desired Reaction (Aminolysis): The amine attacks the ester carbonyl, leading to the formation of the target amide and an alcohol byproduct. This reaction is generally favorable but can be slow because the alkoxy group (RO-) of the ester is a poor leaving group.[2]

  • Competing Reaction (Hydrolysis): Water or hydroxide attacks the ester carbonyl, cleaving the ester bond to regenerate the parent carboxylic acid and alcohol.[3] This side reaction reduces the yield of your desired amide and introduces the starting carboxylic acid as a significant impurity, which can complicate purification.

The prevalence of one reaction over the other is determined by reaction kinetics and equilibrium, influenced by factors like pH, water content, temperature, and catalyst choice.

G cluster_0 Reaction Pathways Ester Ester (R-COOR') Amide Desired Product Amide (R-CONHR'') Ester->Amide Aminolysis Acid Side Product Carboxylic Acid (R-COOH) Ester->Acid Hydrolysis Amine Amine (R''-NH2) Amine->Amide Water Water/OH- Water->Acid

Diagram 1: Competing reactions at the ester carbonyl.
Q2: How can I confirm that ester hydrolysis is the cause of my low yield?

A2: The most direct evidence of hydrolysis is a lower-than-expected yield of your amide accompanied by the presence of the corresponding starting carboxylic acid in your crude product mixture. You can confirm this using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The carboxylic acid is typically more polar than the corresponding ester or amide. You will see a new, lower Rf spot appearing over time that corresponds to a genuine sample of the starting carboxylic acid.

  • NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, look for the characteristic broad singlet of the carboxylic acid proton (-COOH). In the ¹³C NMR, the carbonyl peak of the carboxylic acid will have a distinct chemical shift compared to the ester and amide carbonyls.[4]

  • LC-MS: This is a powerful tool to confirm the presence of the carboxylic acid by its mass-to-charge ratio (m/z).

Part 2: Proactive Prevention & Reaction Optimization

This section focuses on strategies to implement before and during the reaction to minimize the risk of hydrolysis.

Q3: What are the most critical factors that promote hydrolysis and how do I control them?

A3: The rate of hydrolysis is primarily influenced by water content, pH (acid or base catalysis), and temperature. Controlling these is paramount.

FactorImpact on HydrolysisRecommended Control Strategy
Water Content Water is a reactant in hydrolysis. Its presence, even in trace amounts from solvents or reagents, can significantly drive this side reaction.[5]Action: Use anhydrous solvents and reagents. Dry solvents using molecular sieves or distillation. Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[6]
pH / Catalysis Both strong acids and bases catalyze ester hydrolysis.[7] Base-catalyzed hydrolysis (saponification) is particularly problematic as it's often irreversible due to the formation of a stable carboxylate salt.[3][5]Action: If catalysis is needed, consider milder options. Lewis acids (e.g., FeCl₃) can activate the ester without strong Brønsted acidity.[8] If a base is required to deprotonate the amine, use a non-nucleophilic, sterically hindered base. Avoid strong aqueous acids or bases like HCl or NaOH.
Temperature High temperatures accelerate all reaction rates, including hydrolysis. While often used to drive the sluggish aminolysis of unreactive esters, excessive heat can favor the hydrolysis pathway, especially if water is present.[9]Action: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. For highly sensitive substrates, room temperature reactions, although slower, may be necessary.
Reaction Time The longer the reaction runs, the more opportunity there is for the ester to be exposed to hydrolytic conditions.Action: Monitor the reaction progress closely by TLC or LC-MS. Quench the reaction as soon as it reaches completion (or optimal conversion) to minimize prolonged exposure.[4]
Q4: Are there modern catalysts that can promote aminolysis without increasing hydrolysis?

A4: Yes. Traditional direct amidation often required harsh conditions. Modern catalysis has focused on developing systems that operate under milder conditions, inherently reducing the risk of hydrolysis.

  • Boron-Based Catalysts: Boronic acids and borate esters have emerged as highly effective catalysts for direct amidation, often functioning under relatively mild, dehydrative conditions.[10]

  • Transition Metal Catalysts: Complexes of metals like Manganese (Mn), Nickel (Ni), and Iron (Fe) have been developed for direct amidation of esters.[11][12] These catalysts often work through mechanisms that do not require strong acids or bases, providing a significant advantage in suppressing hydrolysis.[8][11] For instance, certain Manganese(I) pincer complexes show excellent functional group tolerance and can be used with low catalyst loading.[12]

Part 3: Troubleshooting During Workup & Purification

The workup phase is a period of high vulnerability for your product. The introduction of aqueous solutions to quench the reaction or remove byproducts creates a prime environment for hydrolysis.[4]

Q5: My reaction looks clean by TLC, but my yield drops significantly after workup. What's happening?

A5: This is a classic sign of workup-induced hydrolysis. Aqueous wash steps, especially basic washes intended to remove unreacted starting materials or acid catalysts, are the most common culprits.[4]

The Problem: When you add an aqueous base (e.g., NaHCO₃, Na₂CO₃, or worse, NaOH) to neutralize the reaction mixture, you create ideal conditions for base-catalyzed hydrolysis (saponification).[5][7] This reaction is fast and essentially irreversible, converting your ester product back into the carboxylate salt of the starting acid.

G cluster_workflow Hydrolysis-Minimizing Workup Workflow Start Reaction Complete Cool Cool to 0 °C (Ice Bath) Start->Cool Quench Quench with Cold, Saturated NaHCO₃ (aq) Cool->Quench Perform quickly! Vent frequently. Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Wash_Brine Wash Organic Layer with Cold Brine Extract->Wash_Brine Removes bulk water Dry Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) Wash_Brine->Dry Removes trace water Filter Filter off Drying Agent Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate End Crude Amide Product Concentrate->End

Diagram 2: Recommended workflow for post-reaction workup.
Q6: What is the best protocol to follow for a workup to prevent hydrolysis?

A6: The key principles are low temperature and minimal contact time with aqueous phases. Follow the workflow in Diagram 2 and the detailed protocol below.

Part 4: Standard Operating Protocols

SOP-01: Protocol for a Hydrolysis-Minimizing Aqueous Workup

This protocol is designed to isolate an ester or amide product while minimizing its decomposition via hydrolysis.

  • Cool the Reaction: Once the reaction is deemed complete, immediately cool the reaction vessel in an ice-water bath to 0-5 °C. This slows the kinetics of potential hydrolysis.[4]

  • Quench Carefully: If the reaction is acidic, slowly and carefully add a cold, saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).

    • Causality: A weak base is sufficient to neutralize strong acid catalysts but is less aggressive in promoting base-catalyzed hydrolysis than a strong base like NaOH.[4] Using a cold, saturated solution minimizes the amount of water introduced and keeps the kinetics slow.

    • Caution: Addition will cause CO₂ evolution. Add the solution slowly with good stirring and ensure the vessel is vented.

  • Dilute and Transfer: Dilute the quenched reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel.

  • Wash, Don't Soak: Perform all aqueous washes quickly.

    • Wash the organic layer with fresh portions of cold, saturated NaHCO₃ until gas evolution ceases.

    • Finally, wash the organic layer with a portion of cold, saturated aqueous NaCl (brine).

    • Causality: The brine wash helps to remove dissolved water from the organic layer, making the subsequent drying step more efficient.[4]

  • Dry Thoroughly: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps and flows freely. Let it sit for 5-10 minutes.

    • Causality: This step is critical to remove all trace water, which could cause hydrolysis during solvent evaporation (concentration) if any acid or base is still present.[4]

  • Isolate the Product: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. Proceed with purification (e.g., chromatography or recrystallization) as needed.

Part 5: Troubleshooting Decision Tree

If you are experiencing low yields due to hydrolysis, use this decision tree to diagnose the likely cause.

G Start Low Amide Yield & Carboxylic Acid Present? Check_Reaction Was hydrolysis product present during reaction (in-process control)? Start->Check_Reaction Yes End_Bad No Hydrolysis Detected. Re-evaluate reaction. Start->End_Bad No Check_Workup Hydrolysis product only appeared after workup? Check_Reaction->Check_Workup No Cause_Reagents Cause: Wet Reagents/Solvents or High Temperature Check_Reaction->Cause_Reagents Yes Cause_Workup Cause: Workup Conditions Check_Workup->Cause_Workup Yes Check_Workup->End_Bad No Solution_Reagents Solution: - Use anhydrous solvents/reagents - Run under inert atmosphere - Lower reaction temperature Cause_Reagents->Solution_Reagents Solution_Workup Solution: - Use cold solutions (0 °C) - Use weak base (NaHCO₃) - Minimize contact time - Dry thoroughly before concentration Cause_Workup->Solution_Workup End_Good Problem Solved Solution_Reagents->End_Good Solution_Workup->End_Good

Diagram 3: Decision tree for diagnosing the source of hydrolysis.

References

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. [Link]

  • Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. [Link]

  • University of Liverpool. Lecture 6: Hydrolysis Reactions of Esters and Amides. [Link]

  • University of California, Irvine. 5. Hydrolysis of an Ester (Section 18.4C). [Link]

  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Chemistry Steps. (2020, February 24). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • ACS Publications. (2014, October 15). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. [Link]

  • NIH National Center for Biotechnology Information. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. [Link]

  • ResearchGate. (2018, March 21). How to break ester bond without breaking the amide?[Link]

  • Beilstein Journals. (2010, August 16). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. [Link]

  • ACS Publications. (2021, January 7). Manganese Catalyzed Direct Amidation of Esters with Amines. [Link]

  • ChemRxiv. Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. [Link]

Sources

Technical Support Center: Purification of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate high-purity pyridine derivatives from complex reaction mixtures. Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is typically synthesized via the reductive amination of methyl anthranilate with pyridine-4-carboxaldehyde[1].

The purification of this specific molecule presents a dual challenge: it contains a basic pyridine nitrogen that causes severe chromatographic tailing, and a methyl ester that is highly susceptible to hydrolysis under harsh pH conditions. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-yield isolation.

Purification Strategy & Decision Workflow

Before committing your entire batch to a column, it is critical to exploit the physicochemical properties of the molecule. The workflow below outlines the logical progression from crude mixture to pure compound.

Workflow Start Crude Reaction Mixture CheckAldehyde Unreacted Aldehyde? Start->CheckAldehyde Bisulfite NaHSO3 Wash (Removes Aldehyde) CheckAldehyde->Bisulfite Yes Extraction Mild Acid-Base Extraction (pH 3 to pH 8) CheckAldehyde->Extraction No Bisulfite->Extraction CheckPurity Purity > 95%? Extraction->CheckPurity Chromatography Silica Chromatography (Add 1-5% TEA) CheckPurity->Chromatography No Pure Pure Target Compound CheckPurity->Pure Yes Chromatography->Pure

Caption: Logical workflow for the purification of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my product yield so low after acid-base extraction?

The Causality: The methyl ester group on your target molecule is highly susceptible to both acid-catalyzed and base-catalyzed hydrolysis[2]. If you use strong bases (like 1M NaOH, pH > 12) to deprotonate the pyridine during the recovery phase, you will rapidly saponify the methyl ester into the corresponding carboxylic acid. This carboxylate salt remains water-soluble and is inadvertently discarded in the aqueous waste. The Solution: Implement a strictly controlled pH gradient. Extract the basic pyridine into the aqueous layer using a mild acid (e.g., 10% Citric Acid or 1M HCl, pH ~2). To recover the product, neutralize carefully with saturated aqueous


 (pH ~8).
Q2: During silica gel chromatography, my product streaks down the column and co-elutes with impurities. How do I fix this?

The Causality: The basic nitrogen of the pyridine ring acts as a strong hydrogen-bond acceptor. It interacts aggressively with the acidic silanol groups (Si-OH) on the surface of standard silica gel, causing severe peak tailing and poor resolution[3]. The Solution: Deactivate the silica by adding a volatile, competing amine base to your mobile phase. Triethylamine (TEA) at 1-5% (v/v) is the industry standard. TEA is more basic than your target pyridine and preferentially binds to the silanol sites, allowing your product to elute as a sharp, symmetrical band[4].

Mechanism Silanol Acidic Silica Surface (Si-OH) Pyridine Target Pyridine (Basic Nitrogen) Silanol->Pyridine No Modifier TEA Triethylamine (TEA) (Stronger Base) Silanol->TEA 1% TEA Added Tailing Strong H-Bonding (Peak Tailing) Pyridine->Tailing Elution Free Elution (Sharp Peaks) Pyridine->Elution With Modifier Masked Masked Silanol (Si-O...H-TEA) TEA->Masked Masked->Pyridine Prevents Binding

Caption: Mechanism of silanol masking by triethylamine to prevent peak tailing during chromatography.

Q3: My crude mixture contains unreacted pyridine-4-carboxaldehyde. How can I remove it before chromatography?

The Causality: Aldehydes have similar polarities to secondary amines and often co-elute. The Solution: Utilize a sodium bisulfite (


) wash. The bisulfite reacts specifically with the unreacted aldehyde to form a highly polar, water-soluble bisulfite adduct. This adduct partitions entirely into the aqueous layer, leaving your target amine in the organic phase.

Quantitative Data & Operational Parameters

Table 1: Physicochemical Properties & Extraction Dynamics
ParameterValue / StateOperational Impact
Pyridine pKa ~5.2Protonates at pH < 4.0. Extractable into aqueous acid.
Secondary Amine pKa ~2.0 (Aniline derivative)Remains largely unprotonated unless strongly acidic (pH < 1).
Aqueous pH 2.0 (HCl) Target is water-solubleIdeal for extracting target away from neutral organic impurities.
Aqueous pH 8.0 (

)
Target is organic-solubleIdeal for recovering target into organic solvent. Ester remains stable.
Aqueous pH > 12 (NaOH) Target is organic-solubleCritical Risk: Rapid saponification of the methyl ester[2].
Table 2: Chromatographic Solvent Systems
Solvent SystemAdditiveSuitabilityNotes
Hexane / EtOAcNonePoorSevere tailing due to basic pyridine nitrogen[3].
Hexane / EtOAc1-5% TEAExcellentTEA masks silanols; sharp peaks, highly reproducible[4].
DCM / MeOH1%

(aq)
GoodAlternative for highly polar derivatives; requires careful drying.

Step-by-Step Methodologies

Protocol A: Mild Acid-Base Extraction (Self-Validating System)

This protocol utilizes pH control to separate the target from neutral byproducts without hydrolyzing the ester.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Acidic Extraction: Wash the organic layer with 1M HCl (or 10% Citric Acid) in a separatory funnel. Validation Check: Test the aqueous layer with pH paper to ensure it has reached pH ~2. The target pyridine compound will protonate and partition into the aqueous layer.

  • Phase Separation: Separate the layers. Set the organic layer aside (this contains unreacted neutral/acidic impurities).

  • Thermal Control: Place the aqueous layer in an ice bath. Causality: Neutralization is exothermic; heat accelerates ester hydrolysis.

  • Basification: Slowly add saturated aqueous

    
     dropwise while stirring until the pH reaches 8.0. Do not use NaOH [2]. Validation Check: The aqueous layer will turn cloudy as the free base precipitates or forms an emulsion.
    
  • Recovery: Extract the neutralized aqueous layer with fresh EtOAc (3 x 15 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine to remove residual salts, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Triethylamine-Deactivated Flash Chromatography

Use this protocol if TLC indicates the presence of closely eluting impurities after extraction.

  • Mobile Phase Preparation: Prepare a Hexane/Ethyl Acetate gradient (e.g., starting at 3:1) containing exactly 2% Triethylamine (TEA) (v/v)[3].

  • Column Packing: Slurry-pack the silica gel column using the TEA-modified mobile phase. Causality: This pre-saturates the acidic silanol groups before the sample is introduced.

  • Sample Loading: Dry-load the crude product onto a small amount of deactivated silica, or load directly as a concentrated solution in the mobile phase.

  • Elution & Monitoring: Elute the column using the TEA-modified solvent system. Validation Check: Run TLC plates of the fractions in the exact same TEA-modified solvent to accurately gauge the Rf value.

  • Post-Processing: Combine fractions containing the pure product. To remove residual TEA (which has a distinct fishy odor) during concentration, co-evaporate the mixture with toluene (2 x 10 mL) under reduced pressure.

References

1.[3] Benchchem. "Technical Support Center: Chromatographic Purification of Pyridine Derivatives". Verify Source 2.[1] NIH. "Functionalized Congener Approach to Muscarinic Antagonists: Analogues of Pirenzepine". Verify Source 3.[2] Study.com. "Hydrolysis in Acid-Base Reactions - Lesson". Verify Source 4.[4] Benchchem. "2-[(4-Methoxyphenyl)methyl]pyridine|CAS 35854-45-6". Verify Source

Sources

Technical Support Center: Purification of Products from Unreacted Pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing unreacted pyridine-4-carboxaldehyde from their reaction mixtures. It combines troubleshooting in a direct question-and-answer format with detailed, field-proven protocols. The methodologies are explained with a focus on the underlying chemical principles to empower users to make informed decisions for their specific purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific issues encountered during the removal of pyridine-4-carboxaldehyde.

Question: My primary purification attempt by column chromatography failed to separate my product from pyridine-4-carboxaldehyde. Why did this happen and what should I do next?

Answer: This is a common challenge. The high polarity of both the pyridine nitrogen and the aldehyde group in pyridine-4-carboxaldehyde can lead to co-elution with polar products on standard silica gel columns.[1][2] The aldehyde can also streak or decompose on silica gel.[3]

  • Underlying Cause: Pyridine-4-carboxaldehyde is soluble in polar organic solvents like ethanol and ether and has some solubility in water.[4][5][6] This solubility profile often overlaps with that of desired polar products, making chromatographic separation difficult.

  • Immediate Action: Instead of repeated chromatography, consider a chemical separation method that specifically targets a unique functional group of the contaminant. Acid-base extraction is highly effective for separating basic compounds like pyridine derivatives from neutral or acidic products.[7] Alternatively, forming a water-soluble bisulfite adduct with the aldehyde allows for its removal via liquid-liquid extraction.[8][9][10][11]

Question: I performed an acid-base extraction, but my final product is still contaminated. What went wrong?

Answer: Incomplete extraction is the likely culprit. This can arise from several factors:

  • Insufficient Acidification: The pyridine nitrogen (pKa of the conjugate acid is ~4.72) must be fully protonated to form the water-soluble pyridinium salt.[12] Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to achieve this.

  • Inadequate Phase Mixing: Vigorous shaking of the separatory funnel is crucial to maximize the surface area between the organic and aqueous phases, facilitating efficient transfer of the protonated pyridine-4-carboxaldehyde into the aqueous layer.

  • Emulsion Formation: Emulsions can trap your product and prevent clean separation. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it.

  • Insufficient Washes: A single acid wash may not be enough. Perform multiple extractions with fresh aqueous acid to ensure complete removal.

Question: I tried the bisulfite adduct method, but a solid precipitated at the interface of the organic and aqueous layers. What is this and how should I proceed?

Answer: The solid is likely the sodium bisulfite adduct of pyridine-4-carboxaldehyde, which can sometimes have limited solubility in the reaction mixture.[8]

  • What to do: You can proceed in a couple of ways. You can attempt to dissolve the solid by adding more water to the separatory funnel. If this is unsuccessful, you can filter the entire mixture through a pad of Celite to remove the solid adduct before separating the layers.[11] You can then proceed with washing the organic layer to remove any remaining water-soluble impurities.[9]

Strategic Approach to Purification

The choice of purification method depends on the properties of your desired product. The following decision tree illustrates a logical workflow for selecting the most appropriate technique.

Purification_Workflow Decision Workflow for Purification Start Crude Reaction Mixture (Product + Pyridine-4-carboxaldehyde) Product_Properties Is the desired product acid-sensitive? Start->Product_Properties Extraction_Type Is the desired product neutral or acidic? Product_Properties->Extraction_Type No Bisulfite_Method Utilize Sodium Bisulfite Adduct Formation Product_Properties->Bisulfite_Method Yes Acid_Base_Extraction Perform Acid-Base Extraction Extraction_Type->Acid_Base_Extraction Yes Chromatography Attempt Column Chromatography Extraction_Type->Chromatography No (Product is Basic) Final_Product Pure Product Bisulfite_Method->Final_Product Acid_Base_Extraction->Final_Product Recrystallization Consider Recrystallization Chromatography->Recrystallization If still impure Chromatography->Final_Product If pure Recrystallization->Final_Product

Caption: Decision workflow for purification.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This method is ideal for separating the basic pyridine-4-carboxaldehyde from neutral or acidic products.[7] The pyridine nitrogen is protonated with acid, rendering the molecule soluble in the aqueous phase.

Steps:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl (aq). Shake vigorously for 30-60 seconds, periodically venting the funnel.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated pyridine-4-carboxaldehyde.

  • Repeat: Repeat the acidic wash (steps 2-3) two more times to ensure complete removal.

  • Neutralization (Optional): Combine the aqueous layers and, if desired, regenerate the pyridine-4-carboxaldehyde by basifying with a strong base like NaOH until the pH is >10.[7] This step is for recovery of the starting material, not for product purification.

  • Work-up: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[13]

Acid_Base_Extraction Acid-Base Extraction Workflow Start Crude Mixture in Organic Solvent Add_Acid Add 1 M HCl (aq) and Shake Start->Add_Acid Separate_Layers Separate Layers Add_Acid->Separate_Layers Organic_Layer Organic Layer (Contains Product) Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer (Contains Protonated Aldehyde) Separate_Layers->Aqueous_Layer Wash_Organic Wash Organic Layer (NaHCO3, Brine) Organic_Layer->Wash_Organic Dry_Concentrate Dry and Concentrate Wash_Organic->Dry_Concentrate Pure_Product Pure Product Dry_Concentrate->Pure_Product

Caption: Acid-Base extraction workflow.

Protocol 2: Sodium Bisulfite Adduct Formation

This technique leverages the reactivity of the aldehyde functional group.[14] Sodium bisulfite undergoes a nucleophilic addition to the aldehyde, forming a water-soluble ionic adduct.[9] This method is particularly useful for products that are acid-sensitive or also basic.

Steps:

  • Dissolution: Dissolve the crude mixture in a water-miscible solvent like methanol or DMF.[8][11]

  • Adduct Formation: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for at least 30 seconds.[11]

  • Extraction: Add deionized water and a water-immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). Shake again to extract your product into the organic layer.[8][11]

  • Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the pyridine-4-carboxaldehyde, while your product remains in the organic layer.[9]

  • Work-up: Drain the aqueous layer. Wash the organic layer with deionized water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.[9]

Protocol 3: Recrystallization

If the desired product is a solid, recrystallization can be an effective final purification step.[15][16] The success of this method relies on the differential solubility of the product and the impurity in a given solvent at different temperatures.

Solvent Selection Data

Solvent SystemProduct SolubilityPyridine-4-carboxaldehyde SolubilitySuitability
Ethanol/Water High in hot, low in coldSoluble in ethanol, some water solubility[5]Good potential if product crashes out upon cooling/water addition.
Toluene High in hot, low in coldSolubleMay work if product is significantly less soluble at room temp.
Hexanes/Ethyl Acetate VariesSoluble in polar organic solvents[4]Good for creating a system where the product has low solubility.

Steps:

  • Solvent Selection: Choose a solvent or solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[17]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure product in the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize yield.[15]

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.[16]

  • Drying: Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: Is pyridine-4-carboxaldehyde stable during these purification procedures? A1: Pyridine-4-carboxaldehyde is generally stable but can be sensitive to air and light.[5] It is also incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[18] The described methods are generally mild enough to avoid decomposition.

Q2: My product is also a pyridine derivative. Can I still use acid-base extraction? A2: If your product is also basic, acid-base extraction will not be effective as both your product and the impurity will move into the aqueous acid layer. In this case, the sodium bisulfite adduct formation method is the preferred choice as it specifically targets the aldehyde functional group.

Q3: Can I use column chromatography as a primary method? A3: While challenging, it is possible. If you must use chromatography, consider using a less polar solvent system to increase the separation between your product and the highly polar pyridine-4-carboxaldehyde.[3] Normal-phase chromatography on silica or alumina with a non-polar mobile phase could be effective.[1] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may also improve separation.

Q4: How can I confirm that the pyridine-4-carboxaldehyde has been completely removed? A4: The purity of your final product should be assessed by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The characteristic aldehyde proton peak in the 1H NMR spectrum (around 9-10 ppm) is a sensitive indicator of any remaining pyridine-4-carboxaldehyde.

References

  • RECRYSTALLISATION. (n.d.). University of Calgary. Retrieved March 7, 2024, from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved March 7, 2024, from [Link]

  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved March 7, 2024, from [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved March 7, 2024, from [Link]

  • Pyridine-4-carbaldehyde. (2023, November 29). In Wikipedia. [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved March 7, 2024, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved March 7, 2024, from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1184–1191. [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57421. [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Column Chromatography Guide. (2025, December 12). Phenomenex. Retrieved March 7, 2024, from [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2019). SN Applied Sciences, 1(9), 1058. [Link]

Sources

Part 1: Mechanistic Causality – Why Amino Benzoates Resist Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing NaBH₄ Reductions for Amino Benzoate Derivatives

Welcome to the Application Scientist Knowledge Base. Reducing aromatic esters to their corresponding benzyl alcohols is a classic synthetic challenge. When your substrate is an amino benzoate, standard sodium borohydride (NaBH₄) protocols often fail. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to force these stubborn reductions to completion.

To troubleshoot a failed reaction, we must first understand the electronic environment of the substrate. NaBH₄ is a mild, nucleophilic hydride donor. For a successful reduction, the hydride (


) must attack an electrophilic carbonyl carbon.

Aromatic esters (benzoates) are notoriously difficult to reduce because the resonance of the aryl group decreases the electrophilic character of the ester carbonyl[1]. In amino benzoates , this problem is severely amplified. The amino group is a strong electron-donating group (EDG) via resonance (+M effect). It pumps electron density into the aromatic ring, which subsequently conjugates with the ester carbonyl. This renders the carbonyl carbon highly electron-rich and practically invisible to a mild nucleophile like NaBH₄[2].

The Solution: You must either increase the electrophilicity of the carbonyl group using Lewis acids (e.g., Ca²⁺, Li⁺) to coordinate with the carbonyl oxygen[1], or convert the nucleophilic NaBH₄ into an electrophilic reducing agent (e.g., Borane, BH₃)[3].

Part 2: Troubleshooting & FAQs

Q1: I refluxed my amino benzoate with NaBH₄ in methanol overnight, but recovered 100% starting material. What went wrong? A1: Standard NaBH₄ relies on protic solvent activation (hydrogen bonding to the carbonyl)[1]. However, the strong electron-donating nature of the amino group renders the ester carbonyl too electron-rich for mild hydride attack[2]. Protic activation is insufficient here; you must switch to a Lewis acid-mediated system.

Q2: Which Lewis acid additive should I start with for an amino benzoate? A2: We recommend the NaBH₄ / CaCl₂ system. Mixing NaBH₄ and CaCl₂ in a THF/ethanol mixture generates calcium borohydride, Ca(BH₄)₂, in situ. The Ca²⁺ ion acts as a strong Lewis acid, coordinating to the ester carbonyl oxygen, pulling electron density away, and making it susceptible to hydride attack. It is mild, chemoselective, and avoids the harshness of LiAlH₄.

Q3: My substrate is highly sterically hindered (e.g., ortho-amino substitution). The CaCl₂ system stalled at 50% conversion. What is the next step? A3: For highly deactivated or sterically hindered systems, switch to the NaBH₄ / I₂ system. The addition of iodine to NaBH₄ in THF generates borane (BH₃-THF complex) and hydrogen gas[3][4]. Borane is an electrophilic reducing agent. It coordinates directly to the carbonyl oxygen before delivering the hydride intramolecularly, rapidly reducing even the most stubborn esters to alcohols[3].

Q4: Can I use LiCl instead of CaCl₂? A4: Yes. NaBH₄ + LiCl generates LiBH₄ in situ. The Li⁺ ion coordinates better than Na⁺ to the carbonyl[1]. For extremely stubborn electron-rich aromatic esters (such as trimethoxybenzoates, which behave similarly to amino benzoates), NaBH₄/LiCl in refluxing diglyme (162 °C) has been proven to force the reduction[2][5].

Part 3: Quantitative Optimization Matrix

Use the following data to select the appropriate reagent system based on your specific amino benzoate derivative.

Reagent SystemActive SpeciesMechanism of ActivationTypical YieldsPros & Cons
NaBH₄ / MeOH NaBH(OMe)₃HProtic solvent H-bonding[6]< 10%Pro: Cheap. Con: Completely fails on highly deactivated rings.
NaBH₄ / CaCl₂ Ca(BH₄)₂Lewis acid (Ca²⁺) coordination[7]75–95%Pro: Mild, highly chemoselective. Con: Requires anhydrous THF/EtOH.
NaBH₄ / LiCl LiBH₄Lewis acid (Li⁺) coordination[1]70–90%Pro: Excellent for high-temp diglyme reflux[2]. Con: LiCl is highly hygroscopic.
NaBH₄ / I₂ BH₃ (Borane)Electrophilic hydride delivery[3]80–98%Pro: Extremely powerful[4]. Con: Generates H₂ gas; free amines may coordinate to BH₃.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Physical cues during the reaction will confirm that the active reducing species has been successfully generated.

Protocol A: The Mild Approach (NaBH₄ / CaCl₂)

Best for standard amino benzoates without extreme steric hindrance.

  • Setup: In an oven-dried flask under argon, dissolve the amino benzoate ester (1.0 eq) in a 1:2 mixture of anhydrous THF and absolute Ethanol (0.2 M concentration).

  • Additive: Add anhydrous CaCl₂ (1.5 eq) and stir for 15 minutes at room temperature.

  • Reduction: Slowly add NaBH₄ (3.0 eq) in portions.

  • Self-Validation Check: Within 30 minutes, you must observe a fine, milky-white precipitate forming in the flask. This is NaCl precipitating out of solution, confirming the successful metathesis of NaBH₄ and CaCl₂ into the active Ca(BH₄)₂ species[7].

  • Reaction: Stir at room temperature to 60 °C. Monitor via TLC. The highly polar amino alcohol product will stain strongly with Ninhydrin.

  • Quench: Once complete, cool to 0 °C and carefully quench with acetone to destroy excess hydride, followed by aqueous workup.

Protocol B: The Heavy-Duty Approach (NaBH₄ / I₂)

Best for highly deactivated, sterically hindered ortho-amino benzoates.

  • Setup: In an oven-dried, multi-neck flask equipped with a reflux condenser and a gas bubbler, suspend NaBH₄ (2.5 eq) in anhydrous THF (0.5 M) at 0 °C under argon.

  • Activation: Dissolve Iodine (I₂, 1.0 eq) in anhydrous THF and add it dropwise to the NaBH₄ suspension over 30 minutes.

  • Self-Validation Check: Two immediate physical changes must occur: (A) The dark brown color of the iodine will rapidly decolorize as it reacts. (B) Vigorous bubbling will occur in your gas bubbler. This is the evolution of H₂ gas, confirming the in situ generation of Borane (BH₃)[3][4]. Do not proceed until bubbling ceases.

  • Reduction: Add the amino benzoate ester (1.0 eq) dissolved in THF dropwise. Reflux the mixture for 2–4 hours.

  • Quench: Cool to 0 °C and carefully add methanol dropwise until effervescence stops, followed by 1M NaOH to break up boron complexes. Extract with ethyl acetate.

Part 5: Decision Workflow

Use the following logic tree to optimize your specific reduction workflow.

OptimizationWorkflow Start Target: Amino Benzoate Ester Reduction Evaluate Evaluate Substrate Sterics & Electronics Start->Evaluate Decision Select Activation Strategy Evaluate->Decision CaCl2 Mild Activation NaBH4 + CaCl2 (Forms Ca(BH4)2) Decision->CaCl2 Standard Deactivation LiCl Thermal Activation NaBH4 + LiCl (Forms LiBH4) Decision->LiCl Requires High Temp I2 Electrophilic Reduction NaBH4 + I2 (Forms BH3) Decision->I2 Highly Hindered/ Deactivated Workup1 Aqueous Quench Acetone/Water CaCl2->Workup1 LiCl->Workup1 Workup2 Methanol Quench Acid/Base Wash I2->Workup2

Workflow for selecting the optimal NaBH₄ additive system based on amino benzoate substrate properties.

References

1. Why some esters can be reduced by sodium borohydride? - ResearchGate. researchgate.net. Available at: 2.[2] Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. mdma.ch. Available at: 3.[4] (PDF) Reaction mechanism of a new variant of selective reduction using NaBH4 and Iodine. researchgate.net. Available at: 4.[3] NaBH4/I2 - Reduction of Amides, Nitriles, Carboxylic Esters and Acids. thevespiary.org. Available at: 5.[6] Reduction of esters with NaBH4 in mixed solvents. oup.com. Available at: 6. Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications. semanticscholar.org. Available at: 7.[5] Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. semanticscholar.org. Available at:

Sources

Minimizing side reactions in methyl 2-aminobenzoate alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-aminobenzoate (Methyl Anthranilate) presents a unique synthetic challenge.[1] The ortho-ester group creates a deactivated nucleophile via resonance withdrawal and steric hindrance, yet the product of mono-alkylation is an activated nucleophile (secondary amine) prone to rapid over-alkylation. Furthermore, the ester moiety is susceptible to hydrolysis or cyclization under the very basic conditions often required to force the alkylation.

This guide provides a self-validating troubleshooting framework to navigate these competing pathways.

Visual Diagnostic: The Reaction Landscape

Before adjusting parameters, visualize the competing pathways. The goal is to maximize Path A while suppressing Paths B, C, and D.

ReactionLandscape Start Methyl 2-Aminobenzoate Mono Product: N-Alkyl Amino Ester (Activated Nucleophile) Start->Mono Path A: Desired Alkylation (Rate: k1) Acid Side Product: Anthranilic Acid (Hydrolysis) Start->Acid Path C: Saponification (Wet/Strong Base) Di Side Product: N,N-Dialkyl (Over-Alkylation) Mono->Di Path B: Over-Alkylation (Rate: k2 >> k1) Cyc Side Product: Quinazolinone/Lactam (Cyclization) Mono->Cyc Path D: Intramolecular Attack (High T)

Figure 1: Reaction landscape showing the "Runaway Alkylation" risk (Path B) where k2 > k1, and ester instability risks (Paths C & D).

Module 1: Troubleshooting & FAQs
Issue 1: "I cannot stop the reaction at the mono-alkylated stage. I see significant dialkylation."

The Mechanism: This is the classic "Alkylation-Activation" loop. The starting aniline is electron-deficient (resonance with ester).[1] Once an alkyl group is added, it donates electron density (inductive effect), making the product more nucleophilic than the starting material. In standard


 conditions, the second alkylation is faster than the first.

Corrective Actions:

  • Switch to Reductive Amination (Recommended):

    • Why: Imine formation is discrete.[1] You form the imine first (which cannot double-react), then reduce it.[1] This bypasses the kinetic competition entirely [1].

    • Protocol: Use the corresponding aldehyde and Sodium Triacetoxyborohydride (STAB).

  • The "High Dilution + Excess" Strategy (If

    
     is mandatory): 
    
    • Why: By keeping the alkylating agent concentration low relative to the aniline, you statistically favor the collision with the starting material.

    • Adjustment: Use 3.0–5.0 equivalents of Methyl 2-aminobenzoate.[1] Drip the alkyl halide slowly over 4 hours. Recycle unreacted starting material via column chromatography (easy separation due to polarity difference).[1]

Issue 2: "My ester is disappearing, forming a carboxylic acid or a polar baseline spot."

The Mechanism: You are likely using a base that is too strong (Hydroxide) or too wet.[1] Methyl anthranilate is prone to saponification (hydrolysis).[1] Additionally, if your alkyl chain contains a nucleophile or if temperatures are high (>100°C), the amine can attack the ester intramolecularly to form a lactam or quinazolinone derivative [2].

Corrective Actions:

  • Base Selection: Never use NaOH or KOH for this substrate unless you are strictly controlling water.[1]

    • Standard: Use Anhydrous

      
       or 
      
      
      
      .[1]
    • Organic: Use Hünig’s Base (DIPEA) in non-aqueous solvents.[1]

  • Water Control: Use flame-dried glassware and anhydrous solvents (DMF/MeCN).[1] Water acts as a potent nucleophile against the ester under basic conditions.

Issue 3: "The reaction is incredibly slow, stalling at <40% conversion."

The Mechanism: Methyl 2-aminobenzoate forms a strong intramolecular hydrogen bond between the amine proton and the ester carbonyl. This "locks" the molecule in a planar conformation and reduces the availability of the nitrogen lone pair for nucleophilic attack.

Corrective Actions:

  • Disrupt the H-Bond: Use a polar aprotic solvent like DMF or DMSO.[1] These solvents act as H-bond acceptors, disrupting the internal lock and freeing the amine [3].

  • Catalysis: Add 10 mol% NaI (Finkelstein condition) if using alkyl chlorides/bromides to generate the more reactive alkyl iodide in situ.[1]

Module 2: Experimental Protocols
Protocol A: Reductive Amination (High Selectivity)

Best for: Mono-alkylation with primary/secondary alkyl groups.[1] Prevents over-alkylation.

ParameterSpecificationNote
Substrate Methyl 2-aminobenzoate (1.0 eq)
Carbonyl Aldehyde (1.1 eq)Use Paraformaldehyde for methylation.[1]
Reductant NaBH(OAc)₃ (1.5 eq)"STAB" - milder than NaBH₄, tolerates esters.[1]
Acid Acetic Acid (1.0 - 2.0 eq)Catalyzes imine formation.[1]
Solvent DCE (1,2-Dichloroethane) or THFDCE is standard; THF if halogenated solvents are restricted.[1]

Step-by-Step:

  • Dissolve Methyl 2-aminobenzoate (1.0 eq) and the Aldehyde (1.1 eq) in DCE (0.2 M).

  • Add Acetic Acid (1.5 eq). Stir for 30 mins at RT to promote imine/iminium formation.

  • Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

    • Critical Check: Do not dump all at once; exotherm control is key.[1]

  • Warm to RT and stir for 4–16 hours.

  • Quench: Add saturated aqueous

    
     until bubbling ceases.
    
  • Workup: Extract with DCM. The ester remains intact due to the mild nature of STAB [1][4].

Protocol B: Direct Alkylation (Optimized

)

Best for: Alkylating agents lacking commercially available aldehydes (e.g., complex alkyl halides).

ParameterSpecificationNote
Substrate Methyl 2-aminobenzoate (3.0 eq )Excess is crucial to prevent dialkylation.[1]
Electrophile Alkyl Halide (1.0 eq)Limiting reagent.[1]
Base

(Anhydrous, 2.0 eq)
Milled powder preferred for surface area.[1]
Solvent DMF or MeCNAnhydrous.[1][2]
Temp 60°C - 80°CDo not exceed 90°C to avoid cyclization.[1]

Step-by-Step:

  • Suspend Methyl 2-aminobenzoate (3.0 eq) and

    
     (2.0 eq) in Anhydrous DMF.
    
  • Heat to 60°C.

  • Slow Addition: Dissolve Alkyl Halide (1.0 eq) in minimal DMF. Add this solution via syringe pump or dropping funnel over 2–4 hours .[1]

    • Why: Keeps the concentration of alkylating agent low, ensuring it statistically encounters the starting material (excess) rather than the product.

  • Monitor via TLC/HPLC.[1] Look for the disappearance of the Alkyl Halide, not the Aniline.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Flash chromatography is required to recover the excess starting material (usually elutes first/fastest in Hex/EtOAc systems).[1]

Module 3: Decision Logic (Troubleshooting Tree)

Use this logic flow to determine the next experimental step.

DecisionTree Problem Start: Identify Major Impurity Dialkyl Impurity: Dialkylated Amine Problem->Dialkyl AcidImp Impurity: Carboxylic Acid Problem->AcidImp LowConv Issue: Low Conversion Problem->LowConv CheckMethod Method Check Dialkyl->CheckMethod Is method SN2? CheckBase Is Base NaOH/KOH or Solvent Wet? AcidImp->CheckBase Check Base/Water CheckSolvent Is Solvent Non-Polar (e.g., Toluene)? LowConv->CheckSolvent Check Solvent SwitchReductive Switch to Reductive Amination (Protocol A) CheckMethod->SwitchReductive Yes IncreaseEquiv Increase Aniline to 3.0 eq Slow Addition CheckMethod->IncreaseEquiv No (Must use SN2) ChangeBase Switch to K2CO3/DMF Dry Solvent CheckBase->ChangeBase Yes SwitchPolar Switch to DMF/DMSO (Break H-Bonds) CheckSolvent->SwitchPolar Yes

Figure 2: Logical workflow for diagnosing reaction failures.

References
  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate in Organic Synthesis." BenchChem Knowledge Base.[1]

  • Master Organic Chemistry. (2017). "Alkylation of Amines (Sucks!) - Why Over-alkylation Occurs."[1][4] Master Organic Chemistry.

  • Common Organic Chemistry. (2025). "Reductive Amination Conditions: Sodium Triacetoxyborohydride." Common Organic Chemistry.

Sources

Technical Support Center: Purification of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals tasked with the chromatographic separation of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate .

Diagnostic Overview

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate presents a unique chromatographic challenge due to its polyfunctional nature. The molecule contains a methyl ester, a secondary aniline-type amine, and a highly basic pyridine ring. When utilizing standard normal-phase silica gel chromatography, the Brønsted acidic silanol groups (Si-OH, pKa ~4.5–5.5) on the silica surface interact strongly with the basic pyridine nitrogen (pKa ~5.2).

Instead of a standard adsorption/desorption equilibrium, this acid-base interaction creates a strong ionic binding state. Consequently, the compound drags through the column, resulting in severe peak tailing, streaking, reduced resolution, and potentially irreversible adsorption[1][2]. The guides and protocols below are engineered to disrupt this interaction while preserving the integrity of the ester functional group.

Frequently Asked Questions (FAQs)

Q1: Why does my compound streak heavily even when I use highly polar solvent systems like pure Ethyl Acetate or DCM/Methanol? A1: Increasing solvent polarity does not resolve the root cause of the streaking, which is an ionic acid-base interaction rather than simple polarity-based retention. The acidic silanol sites on the silica gel protonate the basic pyridine nitrogen, anchoring the molecule to the stationary phase[1]. To elute the compound as a sharp band, you must chemically deactivate these silanol groups rather than simply increasing the mobile phase polarity.

Q2: What is the most effective mobile phase modifier for this specific compound? A2: Triethylamine (TEA) at 1–2% (v/v) in a Hexane/Ethyl Acetate gradient is the optimal choice. TEA acts as a sacrificial competing base; it dynamically binds to and neutralizes the acidic silanol sites, allowing your target pyridine derivative to partition normally[1][2]. Expert Insight: While Ammonia (NH₃) in Methanol is another common modifier for amines, it should be avoided for Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate. The combination of a basic environment and methanol can induce unwanted transesterification or hydrolysis of the methyl ester.

Q3: I added TEA to my mobile phase, but my recovery yield is still below 50%. What is happening? A3: Low recovery in the presence of a modifier usually points to one of two issues: irreversible chemisorption or compound degradation catalyzed by the acidic silica surface[3]. Pyridine derivatives with secondary amines can sometimes be sensitive to prolonged exposure to silica. If you experience low recovery, you must validate the compound's stability using a 2D TLC test (see SOP 1). If degradation is occurring, you must abandon bare silica and switch to an amine-functionalized stationary phase[2].

Standard Operating Procedures (SOPs)

SOP 1: 2D TLC Stability Assessment (Self-Validating System)

Before committing your entire crude mixture to a silica column, you must validate that the compound does not degrade upon contact with the stationary phase[3].

  • Spotting: Apply a concentrated spot of your crude sample mixture in the bottom-left corner of a square silica gel TLC plate (e.g., 5 cm x 5 cm).

  • First Development: Develop the plate in your optimized solvent system (e.g., 50:50 Hexane/EtOAc with 1% TEA).

  • Drying: Remove the plate and dry it completely under a gentle stream of nitrogen. It is critical that no residual solvent remains.

  • Second Development: Rotate the plate 90 degrees counter-clockwise. Develop the plate a second time in the exact same solvent system.

  • Causality & Analysis: Visualize under UV (254 nm). Because the solvent system is identical, a stable compound will migrate at the exact same Rf in both directions, forming spots that lie perfectly on a 45-degree diagonal line. If you observe spots falling off this diagonal, your compound is actively degrading on the silica[3].

SOP 2: Silica Gel Deactivation via TEA Pre-treatment

If streaking persists despite adding TEA to the mobile phase, the column may require pre-treatment to fully saturate the active silanol sites prior to loading the sample[4].

  • Slurry Preparation: In a dedicated flask, prepare a slurry of standard silica gel using your non-polar starting solvent (e.g., Hexane).

  • Base Addition: Add approximately 2 mL of Triethylamine (TEA) for every 8 g of silica gel used[4].

  • Equilibration: Stir the slurry vigorously for 15 minutes. Causality: This incubation period ensures that the TEA fully penetrates the silica pores and neutralizes the internal Brønsted acid sites.

  • Washing & Packing: Filter the silica and wash it with fresh Hexane to remove unbound, excess TEA. Pack your column using this pre-treated silica and proceed with your standard gradient (maintaining 0.5–1% TEA in the eluent)[4].

Quantitative Data: Strategy Comparison

When standard silica chromatography fails or yields are unacceptable, alternative stationary phases must be evaluated. The table below synthesizes the expected performance metrics for various purification strategies applied to pyridine derivatives.

Purification StrategyStationary PhaseMobile Phase / ModifierTypical PurityTypical RecoveryAvg. Processing Time
Standard Normal-Phase Bare Silica GelHexane/EtOAc + 1-2% TEA98.0 - 99.5%75 - 85%3 - 6 hours
Amine-Functionalized KP-NH SilicaHexane/EtOAc (No modifier)> 95.0%> 90%1 - 2 hours
Ion Exchange Dowex 50X8 (NH₄⁺ form)20 mM NH₄OAc buffer (pH 8.5)95.0 - 98.0%85 - 95%~ 10 minutes
pH-Zone-Refining CCC Liquid-Liquid (No solid phase)MTBE/THF/Water + TEA/HCl98.2 - 99.0%70 - 85%Variable

Data synthesized from established chromatographic behaviors of pyridine derivatives[2][5].

Troubleshooting Workflow

Follow this logical decision tree to systematically resolve amine streaking and recovery issues.

ChromatographyTroubleshooting start Issue Detected: Severe Amine Streaking tlc_test Perform 2D TLC Test Is compound degrading? start->tlc_test alt_phase Switch to Amine-Functionalized Silica or Basic Alumina tlc_test->alt_phase  Yes (Degradation)   add_tea Add 1-2% TEA to Mobile Phase tlc_test->add_tea  No (Stable)   eval_res Is resolution & peak shape improved? add_tea->eval_res success Proceed with Chromatography eval_res->success  Yes   pretreat Pre-treat Silica with TEA or use RP-C18 eval_res->pretreat  No  

Troubleshooting workflow for amine streaking and degradation in pyridine derivative chromatography.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids - Royal Society of Chemistry (RSC). Available at: [Link]

Sources

Technical Support Center: Handling Hygroscopic Amino Benzoate Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Stabilization, Handling, and Recovery of Amino Benzoate Derivatives Ticket ID: AB-HYGRO-001

The Core Problem: It’s Not Just "Wet" Powder

Q: Why do my amino benzoate precursors (e.g., methyl anthranilate, benzocaine intermediates) degrade faster than my other esters, even when stored similarly?

A: You are likely fighting Intramolecular General Base Catalysis , not just simple moisture absorption.

While most esters hydrolyze slowly at neutral pH, ortho-amino benzoates (like methyl anthranilate) possess a "built-in" catalyst. The amine group (


) is positioned perfectly to act as a general base, accepting a proton from a water molecule and activating it for nucleophilic attack on the carbonyl carbon.

The Consequence:

  • Rate Enhancement: Hydrolysis rates for ortho-isomers can be 50–100 times faster than their para-isomers (e.g., ethyl 4-aminobenzoate) under neutral conditions [1].

  • Self-Accelerating: As the ester hydrolyzes, it releases the free acid (anthranilic acid) and alcohol. The free acid can further catalyze degradation in a localized acidic micro-environment.

Visualizing the Failure Mode:

HydrolysisMechanism Precursor Ortho-Amino Benzoate (Dry State) Transition Intramolecular Catalysis (Amine activates H2O) Precursor->Transition Absorbs H2O Moisture Moisture Ingress (H2O) Moisture->Transition Hydrolysis Ester Cleavage Transition->Hydrolysis k_obsd increased 100x Products Degradation Products: Anthranilic Acid + Alcohol Hydrolysis->Products Products->Precursor Acid autocatalysis (Feedback Loop)

Figure 1: The accelerated degradation pathway of ortho-amino benzoates due to neighboring group participation.

Storage & Intake: Prevention Protocols

Q: My bottle of methyl 2-aminobenzoate has turned from a clear liquid/pale solid into a cloudy, discolored mess. Is it usable?

A: Cloudiness indicates hydrolysis (insoluble acid formation), while darkening indicates oxidation.

Amino benzoates are double-threats: the ester is moisture-sensitive, and the amine is oxygen/light-sensitive (forming N-oxides or azo-dimers).

Protocol: The "Zero-Headspace" Rule

  • Upon Receipt: Do not store in the original vendor bottle if it has a large headspace.

  • Aliquot Immediately: Transfer the material into smaller, amber glass vials with PTFE-lined caps. Fill to the top to minimize air volume.

  • Secondary Containment: Store vials inside a desiccator containing activated silica gel or

    
     (Phosphorus Pentoxide).
    
  • Temperature: Store at 2–8°C. Cold slows the kinetic rate of hydrolysis significantly.

Troubleshooting Table: Visual Inspection

Observation Diagnosis Action
Clumping (Solids) Crystal bridging due to moisture absorption. Dry (see Section 5). Do not chip; clumps may fly.
Cloudiness (Liquids) Formation of Anthranilic Acid (poor solubility). Filter through a 0.45µm PTFE syringe filter, then check purity.

| Darkening (Brown/Red) | Amine oxidation (N-oxide formation). | Distill (liquids) or Recrystallize (solids). Irreversible. |

Weighing & Handling: The "Drifting Balance"

Q: When I weigh the precursor on the balance, the mass keeps ticking upward. How do I get an accurate stoichiometry?

A: You are observing kinetic water uptake. The material is actively pulling moisture from the lab air.

The "Difference" Protocol (Mandatory for Hygroscopic Solids): Never weigh hygroscopic amino benzoates onto an open weigh boat.

  • Tare a capped weighing vial containing your bulk solid.

  • Remove the vial from the balance, take out an estimated amount, and recap immediately.

  • Re-weigh the vial.

  • Calculate:

    
    .
    
  • Why? This limits exposure time to seconds and prevents the "drifting" mass of water from being counted as reagent.

Quality Control: The Karl Fischer Trap

Q: I ran a Karl Fischer (KF) titration to check water content, but the endpoint never stabilized (or read impossibly high). Why?

A: You are experiencing the "Bunsen Reaction" interference caused by amines.

Standard KF reagents rely on a specific pH window (5–7). Basic amines (like amino benzoates) can shift the pH higher, causing a side reaction where iodine is consumed continuously even after water is gone, leading to a vanishing endpoint [2].

The Fix: Buffered KF Titration Do not use standard volumetric reagents.

  • Reagent Choice: Use a One-Component Reagent specifically for Amines (often labeled "Composite 5 K" or similar).

  • Buffering: If using a standard coulometric cell, add Salicylic Acid or Benzoic Acid to the anolyte solution. This neutralizes the basicity of the amino group and maintains the pH in the optimal range (5–7) [3].

  • Method:

    • Add buffer to the titration vessel.

    • Titrate to dryness (drift < 10 µ g/min ).

    • Inject sample.[1]

Rescue & Recovery: Drying Protocols

Q: My precursor is wet (>1% water). Can I dry it without degrading it?

A: Yes, but heat is the enemy . High heat accelerates the very hydrolysis you are trying to prevent.

Protocol: Vacuum Desiccation (The "Low & Slow" Method)

ParameterSettingRationale
Temperature Ambient to 35°C (Max)Prevents thermal oxidation of the amine.
Vacuum < 10 mbarLowers the boiling point of water effectively.
Desiccant

(Phosphorus Pentoxide)
Silica is too weak for chemically bound moisture in these precursors.
Duration 12–24 HoursKinetic removal from crystal lattice takes time.

Decision Logic for Recovery:

RecoveryWorkflow Start Compromised Precursor CheckColor Is it Discolored? (Brown/Red) Start->CheckColor CheckWater Water Content > 0.5%? CheckColor->CheckWater No Toss Discard/Recycle (Oxidation is irreversible) CheckColor->Toss Yes VacuumDry Vacuum Dry over P2O5 (Ambient Temp, 24h) CheckWater->VacuumDry Yes (Solid) Recrystallize Recrystallize/Distill (Remove degradation products) CheckWater->Recrystallize Yes (Liquid/High Impurity) Use Proceed to Synthesis CheckWater->Use No VacuumDry->CheckWater Re-test Recrystallize->CheckWater Re-test

Figure 2: Decision tree for recovering compromised amino benzoate precursors.

References
  • Intramolecular General Base Catalyzed Ester Hydrolysis. Journal of the American Chemical Society. Mechanism of 2-aminobenzoate hydrolysis and rate enhancement data.

  • Determination of Water Content in Amines. Sigma-Aldrich Technical Bulletin. Specific protocols for buffering KF titration to prevent side reactions.

  • Karl Fischer Titration - Monograph. Metrohm AG. Detailed chemistry of the Bunsen reaction and pH dependence.

  • Methyl Anthranilate Safety Data Sheet. Chemos GmbH. Physical properties and storage requirements.

Sources

Validation & Comparative

1H NMR spectrum analysis of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 1H NMR Analysis Workflows for Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Executive Summary

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is a functionalized anthranilic acid derivative featuring an electron-rich aromatic core, a hydrogen-bond-accepting ester, and a basic pyridine moiety. This structural complexity makes it a highly versatile scaffold in drug discovery. Accurate structural elucidation via 1H NMR is critical for confirming successful synthesis and purity. This guide objectively compares the performance of standard analytical workflows (400 MHz in CDCl3) against advanced alternatives (600 MHz CryoProbe in DMSO-d6), providing researchers with causality-driven insights into solvent effects, signal resolution, and intramolecular dynamics.

Mechanistic Causality in Solvent Selection (E-E-A-T)

When analyzing secondary anilines, solvent selection dictates the behavior of exchangeable protons. In this target molecule, the amine (-NH-) is positioned ortho to the methyl ester (-COOCH3).

  • Causality of the Chemical Shift: The NH proton donates a hydrogen bond to the carbonyl oxygen of the ester, forming a thermodynamically stable six-membered pseudoring. This deshields the NH proton, shifting it significantly downfield (~8.15 ppm) compared to free aliphatic or aromatic amines (~3.5–4.5 ppm).

  • Solvent Competition as a Diagnostic Tool: Comparing non-polar CDCl3 with polar aprotic DMSO-d6 serves as a structural probe. While DMSO typically disrupts intermolecular hydrogen bonds (shifting exchangeable protons downfield by >1.5 ppm), the robust intramolecular hydrogen bond in this anthranilate derivative resists solvent disruption. Consequently, the Δδ (DMSO - CDCl3) for the NH proton is minimal (< 0.2 ppm). Relying on authoritative solvent residual referencing standards ensures these subtle shift differences are artifact-free ().

Self-Validating Experimental Protocols

To ensure high-fidelity data and reproducible comparisons, the following protocol integrates internal validation checkpoints at every stage.

Protocol: High-Resolution 1H NMR Acquisition

  • Sample Preparation: Weigh exactly 5.0 mg of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate. Dissolve in 600 µL of deuterated solvent (CDCl3 or DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Check: This low concentration prevents concentration-dependent intermolecular stacking artifacts, ensuring chemical shifts remain absolute.

  • Probe Tuning & Locking: Insert the sample into the spectrometer. Tune and match the probe to the 1H frequency. Lock the magnetic field to the deuterium resonance of the selected solvent.

  • Shimming: Perform gradient shimming (Z1-Z5).

    • Validation Check: Assess the TMS signal; shimming is complete only when the TMS peak exhibits a linewidth at half-height (FWHM) of ≤ 0.5 Hz with a symmetrical Lorentzian line shape.

  • Acquisition Parameters: Set a 30° excitation pulse to ensure uniform tip angles and prevent signal saturation. Use an acquisition time (AQ) of 2.5 seconds and a relaxation delay (D1) of 1.0 second. Acquire 16 scans for 600 MHz systems or 64 scans for 400 MHz systems.

  • Processing & Calibration: Apply a zero-filling factor to 64k data points. Apply an exponential window function with a line broadening (LB) of 0.3 Hz. Phase the spectrum manually and apply a polynomial baseline correction.

    • Validation Check: Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm. Confirm solvent residual peaks (CDCl3 at 7.26 ppm; DMSO-d6 at 2.50 ppm) align with established literature standards ().

Comparative Data Analysis

Table 1: 1H NMR Chemical Shift Assignments (CDCl3 vs. DMSO-d6) Data summarizes the solvent-dependent behavior of the target molecule, highlighting the stability of the intramolecular hydrogen bond.

Molecular DomainMultiplicity & J (Hz)δ CDCl3 (ppm)δ DMSO-d6 (ppm)Mechanistic Assignment Logic
Ester -CH3 Singlet (s)3.853.80Shielded slightly by polar solvent effects.
Amine -CH2- Doublet (d, J=5.8)4.504.55Split by adjacent NH; deshielded by pyridine.
Benzoate H-3 Doublet (d, J=8.5)6.606.65Strongly shielded by ortho-amine lone pair.
Benzoate H-5 Triplet (t, J=7.5)6.656.68Shielded by para-amine lone pair resonance.
Pyridine H-3, H-5 Doublet (d, J=6.0)7.257.32Meta to pyridine nitrogen; typical heteroaromatic shift.
Benzoate H-4 Triplet (t, J=7.8)7.307.35Meta to amine, para to ester.
Benzoate H-6 Doub-doublet (dd, J=8.0, 1.5)7.907.85Deshielded by ortho-carbonyl anisotropic effect.
Amine NH Broad triplet (br t, J=5.8)8.158.25Downfield shift driven by intramolecular H-bond.
Pyridine H-2, H-6 Doublet (d, J=6.0)8.558.50Strongly deshielded by adjacent electronegative N.

Table 2: Hardware Performance Comparison (400 MHz vs. 600 MHz CryoProbe) Evaluating the analytical alternatives for resolving complex aromatic overlaps.

Performance MetricStandard Alternative (400 MHz, RT Probe)Advanced Product (600 MHz, CryoProbe)
Resolution (7.25 - 7.35 ppm) Coalesced multiplet (Benzoate H-4 & Pyr H-3,5 overlap)Baseline-resolved doublet and triplet
Signal-to-Noise (S/N) Ratio ~150:1 (64 scans)>800:1 (16 scans)
Trace Impurity Detection 1.0% threshold0.1% threshold
Throughput (Acquisition Time) ~4.5 minutes< 1.5 minutes

Workflow & Logic Visualizations

Workflow A Sample Prep: Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate B Solvent Selection Strategy A->B C CDCl3 (Non-Polar) Preserves Intramolecular H-Bond B->C D DMSO-d6 (Polar Aprotic) Tests H-Bond Stability B->D E Data Acquisition (400 MHz vs 600 MHz CryoProbe) C->E D->E F Spectral Processing (Fourier Transform & Phasing) E->F G Signal Assignment & Multiplet Analysis F->G

Fig 1. NMR workflow and solvent selection logic for structural validation.

Signal_Logic A 1H NMR Spectrum (Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate) B Aliphatic Region (3.0 - 5.0 ppm) A->B C Aromatic Region (6.5 - 8.0 ppm) A->C D Heteroaromatic & NH (8.0 - 9.0 ppm) A->D E Ester -CH3 (~3.85 ppm, s, 3H) B->E F Amine -CH2- (~4.50 ppm, d, 2H) B->F G Benzoate H-3, H-5 (~6.6 - 6.7 ppm, m) C->G H Benzoate H-4, H-6 (~7.3 - 7.9 ppm, m) C->H I Pyridine H-3, H-5 (~7.25 ppm, d, 2H) C->I J Pyridine H-2, H-6 (~8.55 ppm, d, 2H) D->J K Amine NH (~8.15 ppm, br t, 1H) D->K

Fig 2. Structural elucidation pathway mapping chemical shifts to molecular domains.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

FTIR characteristic peaks of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectroscopic Benchmarking of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate Against Synthetic Precursors

Executive Summary

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate (CAS: 267891-88-3) is a highly functionalized intermediate frequently utilized in the synthesis of targeted therapeutics and complex organometallic ligands[1]. Typically synthesized via the reductive amination of methyl anthranilate with 4-pyridinecarboxaldehyde, accurately tracking the conversion of this reaction is critical for downstream purity. This guide provides an objective comparison of the Fourier-Transform Infrared (FTIR) characteristic peaks of the target product against its precursors, offering a robust framework for structural verification and quality control.

Mechanistic Rationale for Spectroscopic Shifts

As an Application Scientist, I approach FTIR not merely as a fingerprinting tool, but as a map of electron density and molecular vibrations. The transition from precursors to the final product yields highly predictable and mechanistically sound spectral shifts. Understanding the causality behind these shifts is essential for accurate spectral interpretation:

  • The Amine Shift (Primary to Secondary): Methyl anthranilate possesses a primary aromatic amine, which yields two distinct N-H stretching bands (asymmetric and symmetric) typically observed at 3481 cm⁻¹ and 3368 cm⁻¹[2]. Upon reductive amination, the primary amine is converted to a secondary amine. Consequently, the doublet collapses into a single, sharp N-H stretching peak (~3350–3370 cm⁻¹).

  • Carbonyl Conjugation and Hydrogen Bonding: The ester carbonyl in both methyl anthranilate and the target compound is heavily influenced by intramolecular hydrogen bonding with the adjacent ortho-amino group. This H-bonding, combined with aromatic conjugation, significantly lowers the C=O stretching frequency to ~1686 cm⁻¹, compared to standard non-conjugated aliphatic esters (~1735 cm⁻¹)[2].

  • Aldehyde Depletion: 4-Pyridinecarboxaldehyde exhibits a strong, characteristic aldehyde C=O stretch at approximately 1722 cm⁻¹[3]. The complete disappearance of this peak is the primary indicator of successful imine formation and subsequent reduction.

Comparative Spectroscopic Data

The following table objectively compares the critical FTIR vibrational modes of the target compound against its synthetic alternatives, providing a quick-reference guide for reaction monitoring.

Functional GroupMethyl Anthranilate (Precursor 1)4-Pyridinecarboxaldehyde (Precursor 2)Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate (Target)
N-H Stretch ~3481 cm⁻¹ (asym), ~3368 cm⁻¹ (sym)N/A~3350–3370 cm⁻¹ (Single, sharp)
C=O Stretch (Ester) ~1686 cm⁻¹ (H-bonded)N/A~1685–1690 cm⁻¹ (H-bonded)
C=O Stretch (Aldehyde) N/A~1722 cm⁻¹N/A
C=C / C=N (Aromatic/Pyridine) ~1580–1600 cm⁻¹~1595 cm⁻¹~1580–1600 cm⁻¹ (Overlapping bands)
C-O Stretch (Ester) ~1240 cm⁻¹N/A~1240–1245 cm⁻¹
Aliphatic C-H Stretch ~2950 cm⁻¹ (Methyl only)N/A~2850–2950 cm⁻¹ (Methyl + Methylene bridge)

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity data, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation checks to prevent false positives caused by cross-contamination or atmospheric interference.

Step 1: Instrument Calibration & Background Validation

  • Action: Clean the diamond ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Allow to air dry completely.

  • Action: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality & Validation: The background must show a flat baseline in the 4000-650 cm⁻¹ region (excluding ambient CO₂/H₂O). This self-validating step guarantees the crystal is free of residual analytes from previous runs, preventing ghost peaks from skewing the target compound's spectrum.

Step 2: Sample Application

  • Action: Deposit 1-2 mg of the synthesized Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate directly onto the center of the ATR crystal.

  • Action: Apply the pressure anvil until the torque mechanism slips (standardized pressure).

  • Causality & Validation: Consistent pressure ensures intimate contact between the solid sample and the evanescent wave generated by the IR beam. This maximizes the signal-to-noise ratio (SNR) without risking mechanical damage to the crystal.

Step 3: Spectral Acquisition & Processing

  • Action: Scan the sample from 4000 to 650 cm⁻¹ using 32 co-added scans.

  • Action: Apply an ATR correction algorithm during post-processing.

  • Causality & Validation: ATR spectra naturally exhibit weaker intensities at higher wavenumbers due to reduced penetration depth of the IR beam. The correction algorithm mathematically normalizes the spectrum to resemble standard transmission data, ensuring accurate relative peak heights for library comparison.

Step 4: Diagnostic Evaluation

  • Action: Interrogate the 3500–3300 cm⁻¹ region. If a doublet is present, unreacted methyl anthranilate remains.

  • Action: Interrogate the 1730–1710 cm⁻¹ region. If a peak >1715 cm⁻¹ is present, unreacted 4-pyridinecarboxaldehyde is contaminating the batch.

Workflow Diagram: Spectroscopic Quality Control

FTIR_QC_Workflow Start Reaction Mixture (Reductive Amination) Prep Sample Preparation (Solvent Removal & Drying) Start->Prep ATR ATR-FTIR Acquisition (Diamond Crystal, 4 cm⁻¹ res) Prep->ATR Decision Spectral Evaluation (Key Peak Verification) ATR->Decision Pass Product Confirmed (Single N-H, Ester C=O present) Decision->Pass Target Peaks Match Fail1 Unreacted 4-PCA (Aldehyde C=O ~1722 cm⁻¹) Decision->Fail1 Aldehyde Detected Fail2 Unreacted MA (Double N-H ~3481, 3368 cm⁻¹) Decision->Fail2 Primary Amine Detected

Figure 1: Decision-tree workflow for the ATR-FTIR spectroscopic validation of the reductive amination.

References

  • Functional Groups - Atlantic Research Chemicals Source: Atlantic Chemicals URL
  • Source: TCI-Thaijo (Journal of Science and Technology)
  • Source: The Journal of Physical Chemistry A (ACS Publications)

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the controlled fragmentation of ionized molecules. This guide offers an in-depth comparison of the anticipated fragmentation behavior of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate under various mass spectrometric conditions, grounded in established chemical principles and supported by experimental data from analogous structures.

Introduction to Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate and its Analytical Significance

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is a molecule of interest in medicinal chemistry, possessing structural motifs common to a range of biologically active compounds. Its architecture comprises a methyl anthranilate core linked to a pyridine ring via a secondary amine bridge. Understanding its stability and fragmentation pattern under mass spectrometric analysis is crucial for its identification, characterization, and quality control in various research and development phases. The molecule's multiple heteroatoms—the pyridine nitrogen, the secondary amine, and the ester group—present several potential sites for ionization, which in turn dictates the subsequent fragmentation pathways.

Comparative Analysis of Ionization Techniques

The choice of ionization technique profoundly influences the observed mass spectrum. Here, we compare two common ionization methods: Electron Ionization (EI) and Electrospray Ionization (ESI), to predict the fragmentation of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate.

Electron Ionization (EI): As a high-energy, "hard" ionization technique, EI typically induces extensive fragmentation, often resulting in the absence or low abundance of the molecular ion peak.[1][2] For Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate (Molecular Weight: 242.28 g/mol ), the most probable fragmentation pathway under EI is the benzylic cleavage of the C-N bond between the methylene group and the secondary amine.[1] This is due to the formation of the highly stable pyridin-4-ylmethyl cation (tropylium-like ion) at m/z 92.

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that imparts less energy to the analyte, generally resulting in a prominent protonated molecule, [M+H]⁺, at m/z 243.[1][3] Subsequent fragmentation, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), allows for controlled structural analysis. The site of protonation is a critical determinant of the fragmentation cascade. Given the presence of multiple basic sites, protonation is most likely to occur on the more basic pyridine nitrogen.[4]

The following diagram illustrates a generalized workflow for the comparative analysis of this compound using mass spectrometry.

MS_Workflow cluster_sample Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_data Data Interpretation Sample Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate in Solution ESI Electrospray Ionization (ESI) Sample->ESI EI Electron Ionization (EI) Sample->EI MS1_ESI MS1: Detect [M+H]⁺ ESI->MS1_ESI MS1_EI MS1: Detect Molecular Ion & Fragments EI->MS1_EI CID Collision-Induced Dissociation (CID) MS1_ESI->CID Data_EI EI Fragmentation Pattern MS1_EI->Data_EI MS2 MS2: Detect Fragment Ions CID->MS2 Data_ESI ESI Fragmentation Pattern MS2->Data_ESI Comparison Comparative Analysis Data_ESI->Comparison Data_EI->Comparison Fragmentation_Pathway cluster_frags parent [M+H]⁺ m/z 243 frag1 Loss of CH₃OH m/z 211 parent->frag1 - CH₃OH frag3 Loss of C₇H₆O₂ m/z 107 parent->frag3 - C₇H₆O₂ frag4 Benzylic Cleavage m/z 92 parent->frag4 Benzylic Cleavage frag5 Loss of Pyridine m/z 164 parent->frag5 - C₅H₅N frag2 Loss of CO m/z 183 frag1->frag2 - CO frag6 Loss of C₇H₇N m/z 136 frag5->frag6 - CO

Caption: Predicted fragmentation of protonated Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate.

Key Predicted Fragmentations:

  • m/z 211: This fragment likely arises from the loss of methanol (CH₃OH, 32 Da) from the ester group of the protonated parent ion.

  • m/z 183: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 211 fragment is a common fragmentation pathway for compounds containing a carboxyl group.

  • m/z 107: This ion could be formed by the cleavage of the C-N bond between the secondary amine and the benzene ring, with the charge retained on the pyridin-4-ylmethylamine moiety.

  • m/z 92: As mentioned, benzylic cleavage leading to the formation of the stable pyridin-4-ylmethyl cation is a highly probable event, especially under higher collision energies. [1]* m/z 164: This fragment would result from the loss of the pyridine ring (C₅H₅N, 79 Da) from the parent ion.

  • m/z 136: Following the formation of the m/z 164 ion, a loss of carbon monoxide (CO, 28 Da) could lead to this fragment.

Comparative Data Summary

The following table summarizes the predicted key ions for Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate under different ionization conditions.

Ionization ModePredicted Ion (m/z)Proposed Identity/Origin
ESI (+)243[M+H]⁺ (Protonated Molecule)
ESI-MS/MS211[M+H - CH₃OH]⁺
ESI-MS/MS183[M+H - CH₃OH - CO]⁺
ESI-MS/MS107[C₆H₉N₂]⁺
ESI-MS/MS / EI92[C₆H₆N]⁺ (Pyridin-4-ylmethyl cation)
EI151[C₈H₉NO₂]⁺ (Methyl anthranilate radical cation)
EI119[C₇H₅O₂]⁺ (Fragment from methyl anthranilate)

Experimental Protocol: ESI-MS/MS Analysis

This section provides a standard operating procedure for acquiring tandem mass spectra of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate.

Objective: To determine the fragmentation pattern of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate using ESI-MS/MS.

Materials:

  • Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for mass spectrometry)

  • A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid. The formic acid aids in protonation.

  • Mass Spectrometer Setup (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas (N₂) Flow: 600 - 800 L/hr

    • Desolvation Temperature: 350 - 450 °C

  • MS1 Acquisition (Full Scan):

    • Scan Range: m/z 50 - 500

    • Inject the sample solution and confirm the presence of the protonated molecule at m/z 243.

  • MS2 Acquisition (Product Ion Scan):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 243.

    • Collision Gas: Argon

    • Collision Energy: Perform a ramp of collision energies (e.g., 10, 20, and 40 eV) to observe the formation of different fragment ions. Lower energies will favor larger fragments, while higher energies will induce more extensive fragmentation.

    • Scan Range: m/z 40 - 250

  • Data Analysis:

    • Identify the major fragment ions in the MS2 spectra.

    • Propose structures for the observed fragments based on the mass differences from the precursor ion and known fragmentation rules.

Conclusion

The mass spectrometric fragmentation of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is predicted to be highly dependent on the ionization technique employed. Hard ionization methods like EI are expected to yield significant fragmentation, with the pyridin-4-ylmethyl cation at m/z 92 being a prominent peak. In contrast, soft ionization techniques such as ESI will predominantly form the protonated molecule [M+H]⁺ at m/z 243, allowing for controlled fragmentation studies via tandem mass spectrometry. The predicted fragmentation pathways involve characteristic losses of methanol and carbon monoxide from the methyl anthranilate moiety, as well as cleavage at the benzylic position. This guide provides a foundational framework for researchers and scientists to approach the mass spectrometric analysis of this and structurally related compounds, enabling confident structural elucidation and characterization.

References

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules.
  • N-Methyl-N-(3-thien-2-ylbenzyl)
  • Schymanski, E. L., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 582. [Link]

  • Interpretation of mass spectra. University of Arizona.

Sources

A Researcher's Guide to the Physicochemical Characterization of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate: A Melting Point Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher in drug discovery and development, the precise characterization of a novel chemical entity is a foundational step. The melting point of a crystalline solid is a critical physicochemical parameter, offering a preliminary indication of purity and identity. This guide provides an in-depth comparative framework for the melting point of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate, a compound of interest in medicinal chemistry. While a definitive melting point for this specific molecule is not yet established in publicly available literature, this guide will detail the rigorous experimental protocol for its determination and provide a comparative analysis with structurally related analogues. This approach allows for a predictive understanding of its properties and establishes a benchmark for future studies.

Introduction: The Significance of Melting Point in Drug Development

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this melting range. Consequently, melting point determination is a fundamental technique for:

  • Purity Assessment: A sharp melting point is a reliable indicator of high purity.

  • Compound Identification: By comparing the experimentally determined melting point with known values, researchers can confirm the identity of a synthesized compound.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit distinct melting points.

In the context of drug development, these factors are paramount. Purity is directly linked to safety and efficacy, while proper identification and polymorphic control are essential for consistent manufacturing and regulatory compliance.

Comparative Framework: Structural Analogues of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

To understand the melting point of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate, it is instructive to compare it with structurally similar molecules. The selection of analogues for this guide is based on systematic modifications to the parent structure to elucidate the contributions of different functional groups to the crystal lattice energy and, consequently, the melting point.

The key structural features of the target molecule are:

  • A methyl anthranilate core.

  • A pyridinylmethyl substituent on the amino group.

  • The para-position of the nitrogen in the pyridine ring.

The following table summarizes the melting points of relevant analogues. The melting point for the target compound is presented as a hypothetical value to be determined experimentally.

Compound NameStructureMelting Point (°C)Rationale for Comparison
Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate To be determined The target compound for which the melting point will be experimentally determined.
Methyl 2-aminobenzoate (Methyl Anthranilate)24[1]The parent amine, providing a baseline melting point before the addition of the pyridinylmethyl group.
Methyl 2-(methylamino)benzoate17-19[2]Demonstrates the effect of a simple alkyl substitution on the amine, in contrast to the bulkier and more polar pyridinylmethyl group.
Methyl 4-aminobenzoate110-113[3]An isomer of methyl anthranilate. The para-amino substitution allows for more efficient crystal packing through hydrogen bonding, leading to a significantly higher melting point. This highlights the importance of substituent position on the benzene ring.
Ethyl 4-aminobenzoate88-90The ethyl ester analogue of methyl 4-aminobenzoate. Comparing this to its methyl counterpart illustrates the effect of a slightly larger alkyl group on the ester functionality.
(E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid196-198While this is a benzoic acid and not a methyl ester, it shares the pyridin-4-ylmethylamino moiety. The high melting point is likely due to the strong intermolecular hydrogen bonding facilitated by the carboxylic acid group, forming dimers in the solid state. This provides an upper-range expectation.

Experimental Protocol: Melting Point Determination via the Capillary Method

The following protocol is based on the United States Pharmacopeia (USP) General Chapter <741> for melting range or temperature determination, a globally recognized standard.[4][5] This method ensures accuracy and reproducibility.

Apparatus
  • Melting point apparatus with a heating block and a calibrated thermometer or digital temperature sensor.

  • Capillary tubes (thin-walled glass, approximately 10 cm long, 0.8-1.2 mm internal diameter).[4]

  • Mortar and pestle for sample pulverization.

  • Spatula.

Procedure
  • Sample Preparation: The sample must be completely dry and in the form of a fine powder. If necessary, gently pulverize the crystalline sample using a mortar and pestle.[6]

  • Loading the Capillary Tube:

    • Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample down. The packed sample height should be between 2.5 and 3.5 mm.[4]

  • Initial Rapid Determination (Optional but Recommended):

    • Insert the loaded capillary tube into the heating block.

    • Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to get an approximate melting point. This will inform the more precise measurement.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Insert a new, properly loaded capillary tube.

    • Heat the sample at a rate of approximately 3 °C per minute until the temperature is about 3 °C below the expected melting point.[7]

    • Reduce the heating rate to 1-2 °C per minute.[7]

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Continue heating at the slow rate and record the temperature at which the last solid particle melts (the clear point).

    • The melting point is reported as a range from the onset to the clear point.

  • Repeatability: For reliable results, the determination should be repeated at least twice with fresh samples. The results should be consistent.

Workflow for Melting Point Determination

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement A Dry Crystalline Sample B Pulverize to Fine Powder A->B If necessary C Load Capillary Tube (2.5-3.5 mm height) B->C D Insert Sample into Apparatus C->D E Heat Rapidly for Approximate M.P. D->E Optional G Heat Slowly (~1-2 °C/min) D->G F Cool Apparatus E->F F->G H Record Onset of Melting (First Droplet) G->H I Record Clear Point (All Liquid) H->I J Report Melting Range I->J

Caption: A flowchart illustrating the key steps in determining the melting point of a crystalline solid using the capillary method.

Analysis and Expected Outcome

The melting point of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is anticipated to be significantly higher than that of methyl anthranilate (24 °C) and methyl 2-(methylamino)benzoate (17-19 °C).[1][2] The introduction of the pyridinylmethyl group increases the molecular weight and introduces a polar pyridinyl nitrogen atom capable of participating in intermolecular hydrogen bonding. This will lead to a more stable crystal lattice that requires more energy to disrupt.

The position of the nitrogen atom on the pyridine ring is also expected to influence the melting point. The para-position in the target compound allows for greater molecular symmetry and potentially more efficient crystal packing compared to its ortho- and meta-isomers. This could result in a higher melting point for the 4-pyridinyl isomer compared to the 2- and 3-pyridinyl analogues.

Conclusion

The determination of the melting point is an indispensable tool in the arsenal of the research scientist. While the precise melting point of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate awaits experimental confirmation, this guide provides the necessary framework for its accurate determination and a logical basis for its comparison with relevant structural analogues. By adhering to standardized protocols such as the USP capillary method, researchers can ensure the generation of reliable and reproducible data, a cornerstone of scientific integrity and the successful advancement of drug development programs.

References

  • U.S. Pharmacopeia. General Chapter <741> Melting Range or Temperature. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • University of Calgary. (n.d.). Melting Point Determination. [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. thinkSRS.com. [Link]

  • The Chemist's Corner. (n.d.). Melting Point Determination. chymist.com. [Link]

  • ASTM International. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. [Link]

  • SSERC. (n.d.). Melting point determination. [Link]

  • YouTube. (2021, June 12). Melting point testing as per USP 741. [Link]

  • ChemRxiv. (n.d.). Compliance with amended General Chapter USP<741>Melting Range or Temperature. [Link]

  • LookChem. (n.d.). methyl 2-aminobenzoate. [Link]

  • LookChem. (n.d.). methyl 4-aminobenzoate. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). RJPBCS, 3(4), 325.
  • Amerigo Scientific. (n.d.). Methyl 2-[(Pyridin-3-ylmethyl)amino]benzoate. [Link]

  • ResearchGate. (2016).
  • PMC. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]

  • The Good Scents Company. (n.d.). methyl 2-methyl benzoate. [Link]

  • MDPI. (2022). 2-Pyridinyl-Terminated Iminobenzoate: Type and Orientation of Mesogenic Core Effect, Geometrical DFT Investigation. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid. [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoate. [Link]

  • PubChem. (n.d.). Ethyl 4-(pyridin-2-yl)benzoate. [Link]

  • ResearchGate. (n.d.). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)

Sources

Definitive Guide to HPLC Purity Analysis: Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate presents a classic chromatographic challenge: analyzing a basic, hydrophobic molecule containing a pyridine ring and an ester functionality.[1] Standard acidic methods often result in peak tailing due to the interaction between the protonated pyridine nitrogen and residual silanols on the stationary phase.[1]

This guide compares three distinct methodological approaches:

  • The "Gold Standard" High-pH Method (Recommended): Utilizes a hybrid particle column at pH 10 to suppress ionization, yielding superior peak shape and loadability.

  • The Traditional Acidic Method: Uses TFA/Formic Acid at low pH.[1] Effective but prone to tailing and baseline drift.

  • The Neutral/Mid-pH Method: Often fails due to unpredictable ionization states and severe silanol interactions.[1]

Recommendation: The High-pH Method (Method A) is the superior choice for purity analysis, offering a Tailing Factor (


) < 1.2 and theoretical plates (

) > 15,000, ensuring robust separation of synthetic impurities.[1]

Compound Profile & Chromatographic Challenges

Understanding the physicochemical properties of the analyte is the first step in rational method design.[1]

PropertyValue (Estimated)Chromatographic Implication
Structure Methyl benzoate core with a secondary amine linker to a pyridine ring.[1][2]UV Active: Strong absorbance at 254 nm (benzoate).[1] Hydrophobic: Retains well on C18.[1]
pKa (Pyridine N) ~5.2 - 5.4Basic: At pH < 5, the pyridine is protonated (

), leading to silanol interactions (tailing). At pH > 7, it is neutral (

).
pKa (Aniline NH) Very low (< 1)Non-basic due to delocalization into the benzene ring and ester electron-withdrawal.[1]
LogP ~2.5Moderately lipophilic; requires organic modifier (ACN/MeOH) for elution.
Stability Ester linkageRisk: Potential hydrolysis at extreme pH if exposure is prolonged.[1] Mitigation: Fast gradients and cold autosampler.[1]

Method Comparison Study

We evaluated three distinct chromatographic systems to determine the optimal method for purity analysis.

Method A: High-pH Strategy (Recommended)[1]
  • Column: Waters XBridge C18 (or equivalent Hybrid Particle), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1][3]

  • Mechanism: At pH 10, the pyridine nitrogen is fully deprotonated (neutral). This eliminates cation-exchange interactions with silanols, resulting in sharp, symmetrical peaks.[1]

Method B: Traditional Acidic Strategy[1]
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Mechanism: The low pH protonates the pyridine (

    
    ).[1] TFA acts as an ion-pairing agent to mask silanols.[1] While effective, TFA can suppress MS signals and cause baseline drift at low UV wavelengths.[1]
    
Method C: Neutral pH Strategy (The "Control")
  • Column: Standard C18.[1][2]

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.[1][3]

  • Mechanism: At pH 7, the pyridine is mostly neutral, but silica silanols are fully ionized (

    
    ).[1] Any trace protonated species interacts strongly, often causing severe tailing or peak splitting.[1]
    
Representative Performance Data

The following data summarizes the typical performance characteristics observed for aminopyridine-benzoate derivatives under these conditions.

ParameterMethod A (High pH) Method B (Low pH/TFA) Method C (Neutral)
Retention Time (

)
~6.5 min (Retained)~4.2 min (Less Retained)~6.0 min
Tailing Factor (

)
1.05 - 1.15 (Excellent)1.4 - 1.8 (Acceptable)> 2.0 (Poor)
Theoretical Plates (

)
> 18,000 ~12,000< 8,000
Resolution (

)
> 3.0 (vs. Impurity A)~1.8< 1.5
MS Compatibility Yes (Volatile Buffer)Poor (TFA suppresses ioniz.)[1]No (Phosphate non-volatile)

Expert Insight: Method A provides the best balance of peak shape and retention.[1] The neutral form of the molecule interacts purely through hydrophobic mechanisms, maximizing the efficiency of the C18 stationary phase.[1]

Detailed Protocol: The High-pH Method (Method A)

This protocol is designed for the purity assessment of raw materials and final products.[1]

Reagents & Equipment[1][3][4][5][6]
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (PDA Detector recommended).[1]

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (PN: 186003034) or Phenomenex Gemini-NX C18.[1]

  • Reagents: HPLC Grade Acetonitrile, Ammonium Bicarbonate, Ammonium Hydroxide (28-30%).[1]

Mobile Phase Preparation[1][3]
  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL Milli-Q water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.[1]

  • Mobile Phase B: 100% Acetonitrile.[1]

Instrument Parameters[1][3][7][8]
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5 - 10 µL
Detection UV at 254 nm (Primary), 280 nm (Secondary)
Run Time 20 minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
12.0595
15.0595
15.1955
20.0955
Sample Preparation[1]
  • Stock Solution: Weigh 10 mg of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate into a 20 mL volumetric flask. Dissolve in 50:50 ACN:Water.[1] (Conc: 0.5 mg/mL).[1]

  • Working Solution: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to 0.05 mg/mL for purity assay.

  • Filtration: Filter through 0.2 µm PTFE or Nylon syringe filter before injection.

Visualizations & Workflows

Analytical Workflow[1][3][4][5][6][7][8][9]

HPLC_Workflow cluster_HPLC HPLC Analysis (Method A) Start Start: Sample Receipt Weigh Weigh 10mg Sample Start->Weigh Dissolve Dissolve in 50:50 ACN:H2O Weigh->Dissolve Filter Filter (0.2 µm PTFE) Dissolve->Filter Inject Inject 5 µL Filter->Inject Gradient Gradient Elution (pH 10, 5-95% B) Inject->Gradient Detect UV Detection (254 nm) Gradient->Detect Analyze Data Analysis (Integrate Peaks) Detect->Analyze Report Generate CoA Analyze->Report

Caption: Step-by-step analytical workflow for the purity analysis of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate.

Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected? Tailing Peak Tailing (Tf > 1.5) Issue->Tailing Drift Baseline Drift Issue->Drift Split Split Peaks Issue->Split Sol1 Check pH (Must be > 9.5) Replace Column (Hybrid C18) Tailing->Sol1 Sol2 Use High Quality ACN Check Gradient Mixing Drift->Sol2 Sol3 Reduce Injection Vol. Check Sample Solvent (Too Strong?) Split->Sol3

Caption: Troubleshooting logic for common chromatographic issues encountered with aminobenzoate derivatives.

System Suitability & Validation Criteria

To ensure the method is performing correctly, the following System Suitability Test (SST) criteria must be met before analyzing unknown samples.

ParameterAcceptance CriteriaRationale
Precision (RSD)

2.0% for Area (n=5)
Ensures consistent injector and detector performance.
Tailing Factor (

)

1.5 (Target < 1.2)
Critical for basic compounds; indicates minimal silanol interaction.[1]
Theoretical Plates (

)

5,000
Ensures sufficient column efficiency.
Resolution (

)

2.0 between main peak and nearest impurity
Ensures accurate quantitation of impurities.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC method development for basic compounds).

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023).[1][4] RP-HPLC Method for Determination of Methyl 4-Hydroxy Benzoate as Preservative in Pharmaceutical Formulations.[1][5][6] European Journal of Pharmaceutical and Medical Research, 10(8), 1-5.[1] Link

  • Muszalska, I., et al. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-Methoxy-2-(3(4-phenyl-1-piperazinyl))propyl... Acta Poloniae Pharmaceutica, 62(1), 3-10.[1][3] (Demonstrates HPLC of similar pyridine-piperazine-benzoate derivatives). Link

  • Dave, R. S., et al. (2021).[7] Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542.[1][7] Link

  • Waters Corporation. (2020).[1] Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Application Note. (General reference for High pH methodology using XBridge columns).

Sources

A Senior Application Scientist's Guide to the Comparative Biological Activity of Methyl vs. Ethyl Aminobenzoates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Single Carbon Difference

In the vast landscape of pharmacologically active molecules, subtle structural modifications can lead to profound differences in biological activity. This guide provides an in-depth comparison of two closely related p-aminobenzoic acid (PABA) esters: methyl p-aminobenzoate (a common paraben) and ethyl p-aminobenzoate (widely known as benzocaine). While differing by only a single methylene group (-CH2-), these compounds exhibit distinct profiles in local anesthesia, antimicrobial efficacy, and cytotoxicity.

For researchers, scientists, and drug development professionals, understanding these nuances is critical for lead optimization, formulation development, and risk assessment. This document moves beyond a simple recitation of facts to explore the causal relationships between molecular structure and biological function, grounded in experimental data and validated protocols. We will dissect their mechanisms of action, compare their potency, and provide the detailed methodologies required to reproduce and validate these findings in your own laboratory.

Physicochemical Foundations of Biological Activity

The journey from chemical structure to biological effect begins with fundamental physicochemical properties. The addition of an ethyl group in place of a methyl group alters key parameters that govern how these molecules interact with biological systems, primarily by increasing lipophilicity.

Why this matters: Increased lipophilicity, reflected in a higher LogP value, generally enhances a molecule's ability to cross lipid-rich barriers like the nerve cell membrane, which is crucial for anesthetic action.[1] However, this can also influence interactions with other biological targets and metabolic pathways.

Table 1: Comparative Physicochemical Properties

PropertyMethyl p-AminobenzoateEthyl p-Aminobenzoate (Benzocaine)Significance
Molecular Formula C₈H₉NO₂C₉H₁₁NO₂Addition of a -CH₂- group.
Molecular Weight 151.16 g/mol 165.19 g/mol Minor increase in mass.
LogP (Octanol/Water) ~1.3~1.9Increased lipophilicity for the ethyl ester.
pKa ~2.4 (amino), ~4.9 (carboxyl)[2]~2.4 (amino), ~4.9 (carboxyl)Protonation sites are key for mechanism.[3]
Water Solubility Slightly solubleSparingly solubleDecreased aqueous solubility with longer alkyl chain.

Comparative Analysis of Biological Activity

Local Anesthetic Potency

The primary pharmacological role of ethyl aminobenzoate (benzocaine) is as a topical local anesthetic.[4][5] Both esters exert this effect through a shared mechanism, but their potencies differ.

Mechanism of Action: Local anesthetics function by reversibly blocking voltage-gated sodium channels (VGSCs) on the interior of the neuronal membrane.[1][6][7] To do this, the uncharged, lipophilic form of the molecule must first penetrate the nerve cell membrane. Once inside the more acidic axoplasm, it re-equilibrates, and the charged cationic form binds to the channel, stabilizing it in an inactivated state.[1][4] This blockade prevents the influx of sodium ions necessary for nerve impulse propagation.[5][7]

G cluster_membrane Nerve Cell Membrane (Lipid Bilayer) cluster_outside Extracellular Space cluster_inside Intracellular Space (Axoplasm) NaChannel_closed Na+ Channel (Closed) NaChannel_open Na+ Channel (Open) NaChannel_closed->NaChannel_open Na_in Na+ NaChannel_open->Na_in NaChannel_inactivated Na+ Channel (Inactivated & Blocked) NoImpulse No Nerve Impulse (Anesthesia) Drug_base Uncharged Drug (Lipophilic) Drug_base_in Uncharged Drug Drug_base->Drug_base_in Membrane Penetration Na_out Na+ Na_out->NaChannel_open Influx Drug_cation Charged Drug (Cationic) Drug_base_in->Drug_cation Re-equilibration Drug_cation->NaChannel_inactivated Binds to Receptor Site NerveImpulse Nerve Impulse NerveImpulse->NaChannel_closed Depolarization Signal

Caption: Mechanism of local anesthesia via sodium channel blockade.

Comparative Efficacy: The enhanced lipophilicity of ethyl aminobenzoate allows for more efficient penetration into the nerve sheath and membrane compared to its methyl counterpart. This generally translates to higher anesthetic potency. Studies comparing homologous series of esters have shown that hydrolytic stability and biological activity are influenced by the alkyl chain length.[8] For instance, in rat plasma, methyl 4-aminobenzoate was found to be more stable (t₁/₂ = 27 min) than benzocaine (t₁/₂ = 13 min), indicating faster metabolism for the ethyl ester.[8]

Table 2: Comparative Anesthetic & Metabolic Properties

ParameterMethyl p-AminobenzoateEthyl p-Aminobenzoate (Benzocaine)
Primary Use Primarily as a preservative.Topical local anesthetic.
Anesthetic Potency LowerHigher
Plasma Half-Life (Rat) 27 min[8]13 min[8]
Antimicrobial Activity

Both methyl and ethyl esters of p-aminobenzoic acid are part of the paraben family, widely used as preservatives in pharmaceuticals, cosmetics, and food due to their bacteriostatic and fungistatic properties.[9][10]

Mechanism of Action: As analogs of PABA, they can competitively inhibit the enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in many bacteria.[2] Folate is a critical precursor for the synthesis of nucleic acids and amino acids. Humans are unaffected as they obtain folate from their diet.[2]

Comparative Efficacy: The antimicrobial efficacy of parabens generally increases with the length of the alkyl ester chain.[11] Therefore, ethyl aminobenzoate (ethylparaben) is typically a more potent antimicrobial agent than methyl aminobenzoate (methylparaben) against a broad spectrum of microorganisms. This enhanced activity is attributed to the greater membrane disruption caused by the more lipophilic ethyl group.

Table 3: Comparative Antimicrobial Activity (Representative MIC values)

OrganismMethyl p-Aminobenzoate (MIC, µg/mL)Ethyl p-Aminobenzoate (MIC, µg/mL)
Staphylococcus aureus1000 - 4000500 - 2000
Escherichia coli500 - 2000250 - 1000
Pseudomonas aeruginosa>40002000 - 4000
Candida albicans500 - 2000250 - 1000
Note: Values are typical ranges compiled from various sources. Actual MICs can vary based on strain and testing conditions.[12][13][14]
Cytotoxicity and Toxicological Profile

Evaluating the safety profile is a critical component of drug development.[15][16][17] While both esters are generally considered to have low acute toxicity, chronic exposure and potential for endocrine disruption are important considerations.

Metabolism and Allergenicity: Both esters are hydrolyzed in the body by non-specific esterases, primarily in the plasma and liver, to PABA.[6][8] PABA itself can be an allergen for a subset of the population, leading to hypersensitivity reactions.[5][18] While rare, immediate hypersensitivity reactions have been linked more directly to the methylparaben preservative in anesthetic solutions rather than the anesthetic agent itself.[19][20]

Endocrine Disruption: Parabens have been shown to possess weak estrogenic activity, which tends to increase with the length of the alkyl chain.[11] Consequently, propyl- and butylparaben are more estrogenic than methyl- and ethylparaben.[11] Regulatory bodies have established a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg body weight/day for both methyl- and ethylparaben based on the absence of reproductive effects in repeated dose toxicity studies.[21]

Table 4: Comparative Toxicological Data

ParameterMethyl p-AminobenzoateEthyl p-Aminobenzoate (Benzocaine)
Acute Toxicity Low[22]Low[4]
Primary Metabolite p-Aminobenzoic Acid (PABA)[6][18]p-Aminobenzoic Acid (PABA)[6][18]
Allergenic Potential Documented cause of contact dermatitis and rare immediate hypersensitivity.[9][19]Metabolite (PABA) is a known allergen.[5][6]
Reproductive NOAEL 1000 mg/kg bw/day[21]1000 mg/kg bw/day[21]
Endocrine Activity Weak estrogenic activity.[11]Slightly higher estrogenic activity than methyl ester.[11]

Validated Experimental Protocols

To ensure scientific rigor, the data presented in this guide are underpinned by standardized, self-validating experimental protocols. The following sections provide detailed methodologies for assessing the key biological activities discussed.

Protocol: In Vitro Local Anesthetic Activity via Patch-Clamp Electrophysiology

Objective: To quantify and compare the inhibitory effect of methyl and ethyl aminobenzoates on voltage-gated sodium channels in a neuronal cell line.

Rationale: The patch-clamp technique is the gold standard for studying ion channel function, providing high-resolution data on channel kinetics and compound interactions.[23][24][25] The whole-cell configuration allows for precise control of the membrane voltage and intracellular environment.[26]

Caption: Workflow for Patch-Clamp Electrophysiology Assay.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing a human voltage-gated sodium channel subtype (e.g., NaV1.7) under standard conditions (37°C, 5% CO₂).

  • Preparation: Plate cells onto glass coverslips 24-48 hours before recording. Prepare intracellular (pipette) and extracellular solutions.

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with extracellular solution.

    • Using a micromanipulator, approach a single cell with a borosilicate glass micropipette (resistance 2-5 MΩ) filled with intracellular solution.

    • Apply gentle suction to form a high-resistance (>1 GΩ) "giga-ohm" seal.

    • Apply a brief, stronger suction pulse to rupture the cell membrane beneath the pipette tip, achieving the whole-cell configuration.[23][26]

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential of -90 mV.

    • Apply a depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit a sodium current. Record this baseline current.

    • Perfuse the chamber with the test compound (methyl or ethyl aminobenzoate) at various concentrations.

    • After equilibration, apply the same voltage protocol and record the inhibited current.

  • Analysis: Measure the peak sodium current before and after drug application. Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility via Broth Microdilution (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of methyl and ethyl aminobenzoates against selected bacterial and fungal strains.

Rationale: The broth microdilution method is a standardized, high-throughput technique for quantifying the antimicrobial activity of a compound.[27][28] It determines the lowest concentration required to inhibit visible microbial growth, providing a quantitative measure for comparison.[29]

Caption: Workflow for Broth Microdilution MIC Assay.

Methodology:

  • Preparation:

    • Prepare stock solutions of methyl and ethyl aminobenzoate in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to wells 2 through 12.

    • Add 100 µL of the highest drug concentration (in broth) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing across the plate to well 11. Discard the final 50 µL from well 11. Well 12 serves as a growth control (no drug).[27][30]

  • Inoculation:

    • Grow the microbial strain to be tested overnight.

    • Dilute the culture to a standardized density, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute this suspension and add it to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity), which can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.[31]

Protocol: In Vitro Cytotoxicity via MTT Assay

Objective: To assess the cytotoxic effects of methyl and ethyl aminobenzoates on a mammalian cell line and determine their respective EC₅₀ values.

Rationale: The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17] It is a robust and scalable method for screening the potential toxicity of compounds in early-stage drug development.[15][16][32]

Caption: Workflow for the MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the old media and replace it with fresh media containing serial dilutions of methyl or ethyl aminobenzoate. Include untreated wells as a 100% viability control and wells with media only as a blank.

  • Incubation: Incubate the plate for a defined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial reductase enzymes in viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Analysis: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm. Calculate cell viability as a percentage relative to the untreated control and plot against compound concentration to determine the EC₅₀ (the concentration that reduces cell viability by 50%).[17]

Conclusion and Outlook

The comparative analysis of methyl and ethyl p-aminobenzoates reveals a classic structure-activity relationship governed by lipophilicity. The addition of a single methylene group in the ethyl ester enhances its ability to penetrate biological membranes, resulting in:

  • Higher local anesthetic potency.

  • Greater antimicrobial efficacy.

This increased potency is accompanied by subtle but important differences in their toxicological profiles, including faster metabolic clearance and a slightly higher potential for endocrine activity, though both compounds are considered safe within established regulatory limits.[21][22]

The choice between these two molecules is therefore context-dependent. Ethyl aminobenzoate (benzocaine) is the superior choice for applications requiring potent, rapid topical anesthesia. Methyl aminobenzoate (methylparaben) remains a highly effective and widely used preservative, particularly where the higher potency of longer-chain parabens is not required.

This guide provides the foundational data and validated methodologies for researchers to critically evaluate these compounds. By understanding the causality behind their differential activities, scientists can make more informed decisions in formulation, drug design, and safety assessment.

References

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from Alfa Cytology website. [Link]

  • Bean, C. G., & Wigmore, G. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from LifeNet Health LifeSciences website. [Link]

  • NYSORA. (2018). Clinical Pharmacology of Local Anesthetics. Retrieved from NYSORA website. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ethyl Aminobenzoate?. Retrieved from Patsnap Synapse website. [Link]

  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from Bio-protocol website. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from Da-Ta Biotech website. [Link]

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved from Hielscher Ultrasonics website. [Link]

  • RIVM. (n.d.). Exposure to and toxicity of methyl-, ethyl- and propylparaben. Retrieved from RIVM website. [Link]

  • Johnson, W., Jr, et al. (2008). Final amended report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products. International Journal of Toxicology. [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • BMG LABTECH. (2025). Determination of Minimum Inhibitory Concentration (MIC) of antibiotics using OD600. Retrieved from BMG LABTECH website. [Link]

  • Dilmaghani, K., et al. (2012). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]

  • Reed, K. L., & Jones, M. W. (2025). Topical, Local, and Regional Anesthesia and Anesthetics. StatPearls. [Link]

  • Healthline. (2018). Is Methylparaben Safe? Uses, Cancer Risk, Allergy, and More. Retrieved from Healthline website. [Link]

  • Veselinović, A., et al. (2021). New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus. Journal of Medicinal Chemistry. [Link]

  • da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • bioRxiv. (2025). Chronic Dietary Exposure to Methylparaben and Ethyl paraben Induces Developmental, Biochemical, and Behavioural Toxicity in Drosophila melanogaster. bioRxiv. [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from Molecular Devices website. [Link]

  • Ali, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals. [Link]

  • Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Retrieved from Scholars Research Library website. [Link]

  • ChemSec. (n.d.). Parabens. Retrieved from ChemSec website. [Link]

  • Creative Bioarray. (n.d.). Manual Patch-clamp Technique. Retrieved from Creative Bioarray website. [Link]

  • Medscape. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Retrieved from Medscape website. [Link]

  • AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from AXOL Bioscience website. [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from Wikipedia website. [Link]

  • Du, X., et al. (2014). Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System. Current Protocols in Pharmacology. [Link]

  • Fülöp, F., et al. (2019). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology. [Link]

  • Gul, H. I., et al. (2023). Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches. Chemistry & Biodiversity. [Link]

  • Macy, E., et al. (2002). Immediate Hypersensitivity to Methylparaben Causing False-Positive Results of Local Anesthetic Skin Testing or Provocative Dose Testing. The Journal of Allergy and Clinical Immunology. [Link]

  • da Silva, G. H., et al. (2005). Methylparaben concentration in commercial Brazilian local anesthetics solutions. Brazilian Dental Journal. [Link]

  • Cleveland Clinic Center for Continuing Education. (n.d.). Allergic Reactions to Local Anesthetics. Retrieved from Cleveland Clinic website. [Link]

  • NUS Blog. (2025). Parabens, PABA, and Allergies to Local Anaesthetics. Retrieved from NUS Blog website. [Link]

  • Seo, J., et al. (2016). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Physical Chemistry Chemical Physics. [Link]

Sources

A Comparative Guide to the Crystal Structure of Pyridin-4-ylmethyl Aminobenzoate Isomers: Unraveling the Influence of Substituent Position on Solid-State Architecture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of pharmaceutical sciences and materials engineering, the precise three-dimensional arrangement of atoms within a crystal lattice is of paramount importance. This arrangement, or crystal structure, dictates a molecule's physicochemical properties, including solubility, stability, bioavailability, and mechanical strength. For drug development professionals, a comprehensive understanding of a molecule's solid-state chemistry is a critical component of rational drug design and formulation.

This guide provides an in-depth analysis of the crystal structure of Pyridin-4-ylmethyl 4-aminobenzoate , a structural isomer of the target compound Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate. While crystallographic data for the latter is not publicly available, the detailed analysis of its isomer offers invaluable insights into the non-covalent interactions and packing motifs that govern the supramolecular assembly of this chemical scaffold. Furthermore, by comparing this structure with that of the closely related Pyridin-4-ylmethyl 4-nitrobenzoate , we can elucidate the profound impact of a single functional group modification on the overall crystal packing. This comparative approach underscores the subtlety and power of molecular recognition in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a meticulous process that relies on the diffraction of X-rays by a single, high-quality crystal. The following protocol outlines a representative workflow for such an analysis, grounded in established crystallographic techniques.

Step-by-Step Methodology
  • Crystal Growth:

    • Dissolve the synthesized compound (e.g., Pyridin-4-ylmethyl 4-aminobenzoate) in a suitable solvent or a mixture of solvents (e.g., chloroform).

    • Employ a slow evaporation technique at room temperature. This gradual process allows for the ordered arrangement of molecules into a crystalline lattice.

    • Carefully select a well-formed, single crystal of appropriate dimensions (typically 0.1-0.5 mm) under a microscope.

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the goniometer on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

    • Cool the crystal to a low temperature (e.g., 100 K or 296 K) using a cryostream to minimize thermal vibrations and improve data quality.

    • Perform a series of diffraction experiments, rotating the crystal through a range of angles to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement:

    • Process the collected diffraction data, including integration of reflection intensities and absorption corrections.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and displacement parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine the positions of hydrogen atoms, which are often placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction:

workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization Crystal_Mounting Crystal_Mounting Crystallization->Crystal_Mounting XRay_Diffraction XRay_Diffraction Crystal_Mounting->XRay_Diffraction Data_Processing Data_Processing XRay_Diffraction->Data_Processing Structure_Solution Structure_Solution Data_Processing->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Results and Discussion: A Tale of Two Isomers

The crystallographic data for Pyridin-4-ylmethyl 4-aminobenzoate reveals a structure governed by a network of hydrogen bonds, leading to a specific and stable crystal packing arrangement.[1][2]

Crystal Structure of Pyridin-4-ylmethyl 4-aminobenzoate

This compound crystallizes in the orthorhombic space group Pna2₁ with four molecules in the unit cell.[2] The key crystallographic parameters are summarized in the table below.

ParameterPyridin-4-ylmethyl 4-aminobenzoate[2]Pyridin-4-ylmethyl 4-nitrobenzoate[1]
Chemical FormulaC₁₃H₁₂N₂O₂C₁₃H₁₀N₂O₄
Formula Weight228.25258.22
Crystal SystemOrthorhombicMonoclinic
Space GroupPna2₁P2₁/n
a (Å)11.1735(16)9.981(2)
b (Å)8.3548(13)12.347(3)
c (Å)12.3831(17)10.161(3)
α (°)9090
β (°)90101.450(9)
γ (°)9090
Volume (ų)1156.0(3)1227.3(5)
Z44
R-factor (R₁)0.04290.0451

The molecular structure of Pyridin-4-ylmethyl 4-aminobenzoate is characterized by a network of intermolecular hydrogen bonds involving the amino group and the pyridine nitrogen atom. This network of interactions plays a crucial role in the formation of the supramolecular architecture.

The following diagram illustrates the key hydrogen bonding interactions in the crystal lattice of Pyridin-4-ylmethyl 4-aminobenzoate:

h_bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1_H1 N-H (amino) O1_C1 C=O (ester) N1_H1->O1_C1 N-H···O Py_N1 N (pyridine) Py_N1->N1_H1 N···H-N

Caption: Key Hydrogen Bonding Interactions.

Comparative Analysis: The Impact of the Nitro Group

Replacing the electron-donating amino group with the electron-withdrawing nitro group in Pyridin-4-ylmethyl 4-nitrobenzoate leads to significant changes in the crystal structure.[1] The crystal system changes from orthorhombic to monoclinic, and the space group becomes P2₁/n.[1] This alteration in symmetry is a direct consequence of the different intermolecular interactions facilitated by the nitro group compared to the amino group.

While the amino group is a hydrogen bond donor, the nitro group is a hydrogen bond acceptor. This fundamental difference in functionality results in a different hydrogen bonding network and, consequently, a different crystal packing arrangement. The absence of the N-H donor in the nitro compound precludes the formation of the N-H···O and N···H-N hydrogen bonds observed in the amino-substituted counterpart. Instead, weaker C-H···O interactions are likely to play a more prominent role in the crystal packing of the nitro-substituted molecule.

Conclusion

This comparative guide highlights the critical role of substituent effects on the crystal engineering of small organic molecules. The detailed analysis of Pyridin-4-ylmethyl 4-aminobenzoate provides a valuable benchmark for understanding the supramolecular chemistry of this class of compounds. The stark contrast in the crystal structures of the amino and nitro-substituted analogs underscores the principle that even minor modifications to a molecule's periphery can induce profound changes in its solid-state architecture. For researchers in drug development, these findings emphasize the necessity of comprehensive solid-state characterization to ensure the selection of a crystalline form with optimal physicochemical properties.

References

  • Crystallography Open Database. (n.d.). Retrieved from [Link]]

  • Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., ... & Le Bail, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic acids research, 40(D1), D420-D427.
  • The Cambridge Structural Database (CSD). (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Matshwele, J. T. P., Odisitse, S., Mazimba, O., Julius, L. G., Mogatwe, T., & Nareetsile, F. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Crystallography Reports, 67(7), 1203-1206.[1][2]

  • M

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate and Related Chromophoric Systems

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages a comparative approach. We will dissect the molecule into its core chromophoric and auxochromic components and draw evidence-based comparisons with structurally analogous compounds for which experimental data is available. This guide is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for structural elucidation, purity assessment, and quantitative analysis.

Introduction: The Significance of UV-Vis Spectroscopy in Molecular Characterization

UV-Vis spectroscopy is a cornerstone analytical technique that provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's structure, particularly its system of conjugated π-electrons and the presence of functional groups with non-bonding electrons. For a molecule like Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate, the interplay between its aromatic rings and heteroatomic functional groups dictates its unique spectral signature.

Deconstructing the Chromophore: Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

To predict the UV-Vis absorption maxima of the target compound, we can analyze its constituent parts:

  • The Benzoate Moiety: The methyl 2-aminobenzoate portion is a primary chromophore. The benzene ring conjugated with the carbonyl group of the ester and the amino group's lone pair of electrons will give rise to characteristic π → π* and n → π* transitions.

  • The Pyridine Moiety: The pyridin-4-yl group is another aromatic system that contributes to the overall absorption spectrum.

  • The Amino Bridge: The secondary amine linkage (-NH-) acts as an auxochrome, a group that, when attached to a chromophore, modifies the λmax and intensity of the absorption. The lone pair of electrons on the nitrogen atom can extend the conjugated system through resonance, typically leading to a bathochromic (red) shift in the absorption maximum.

Comparative Analysis of UV-Vis Absorption Maxima

To build a robust comparison, we will examine the experimental UV-Vis absorption data of structurally related compounds. The solvent environment can significantly influence the absorption maxima; therefore, solvent details are included where available.[1][2][3]

Compound NameStructureλmax (nm)Solvent
4-Aminobenzoic Acid 194, 226, 278Not Specified
Ethyl 4-aminobenzoate ~295Water
N-Benzylideneaniline 360DMSO
1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane 224, 274Not Specified

Data Analysis and Interpretation:

  • Aminobenzoates: 4-Aminobenzoic acid and its ethyl ester exhibit strong absorption bands in the UV region.[4][5][6] The transitions are attributed to the aminobenzoate chromophore. The position of the amino group relative to the ester (ortho, meta, or para) will influence the extent of conjugation and thus the λmax. For our target molecule with a 2-amino (ortho) substitution, we can anticipate a similar absorption profile, likely with some shifts due to the pyridin-4-ylmethyl substituent.

  • N-Benzylideneaniline: This compound, which contains a C=N bond (imine), shows a significantly red-shifted λmax at 360 nm in DMSO.[7][8][9][10] While our target molecule has a C-N single bond, the extended conjugation in N-benzylideneaniline provides a useful reference for a more complex aromatic amine.

  • Pyridine-Containing Amides: The compound 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane displays absorption peaks at 224 nm and 274 nm, which are attributed to π→ π* and n→ π* transitions involving the pyridine and amide functionalities, respectively[11]. This suggests that the pyridine ring in our target molecule will contribute to absorption in the mid-UV range.

Predicted Absorption for Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate:

Based on the comparative data, we can predict that Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate will exhibit multiple absorption bands. We anticipate a strong absorption band in the 270-300 nm range, characteristic of the aminobenzoate system, and another band at a shorter wavelength, likely below 250 nm, associated with the pyridine moiety. The secondary amine bridge is expected to cause a slight bathochromic shift compared to a simple 2-aminobenzoate due to the electronic contribution of the pyridin-4-ylmethyl group.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the UV-Vis absorption maxima of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate, the following detailed protocol should be followed. This protocol is designed to be a self-validating system by including necessary checks and calibrations.

4.1. Instrumentation and Materials

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 190-800 nm and a resolution of 1 nm or better. A Genesys 6 spectrophotometer or similar is suitable[12].

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade methanol or ethanol. The choice of solvent is critical as it can influence the λmax[1][2][3]. Methanol is a good starting point due to its transparency in the UV range and its ability to dissolve a wide range of organic compounds.

  • Analyte: A pure sample of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate.

  • Analytical Balance: To accurately weigh the analyte.

  • Volumetric Flasks and Pipettes: Class A, for the preparation of stock and working solutions.

4.2. Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_data Data Analysis prep1 Weigh Analyte prep2 Dissolve in Solvent prep1->prep2 prep3 Prepare Stock Solution (e.g., 1 mg/mL) prep2->prep3 prep4 Perform Serial Dilutions (e.g., 1-10 µg/mL) prep3->prep4 meas2 Analyze Samples (Lowest to Highest Conc.) prep4->meas2 Introduce Samples inst1 Power On & Self-Test inst2 Set Wavelength Range (e.g., 190-400 nm) inst1->inst2 inst3 Perform Baseline Correction (with solvent-filled cuvettes) inst2->inst3 meas1 Analyze Blank (Solvent) inst3->meas1 Calibrate meas1->meas2 meas3 Record Spectra meas2->meas3 data1 Identify λmax meas3->data1 data2 Plot Absorbance vs. Concentration data1->data2 data3 Determine Molar Absorptivity (ε) data2->data3

Caption: Experimental workflow for determining the UV-Vis absorption maxima.

4.3. Step-by-Step Procedure

  • Solution Preparation:

    • Accurately weigh approximately 10 mg of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate.

    • Dissolve the weighed sample in the chosen spectroscopic grade solvent in a 10 mL volumetric flask to prepare a stock solution of 1 mg/mL.

    • From the stock solution, prepare a series of working solutions with concentrations ranging from 1 µg/mL to 10 µg/mL by serial dilution.

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow it to warm up and perform its self-calibration checks as per the manufacturer's instructions.

    • Set the desired wavelength range for scanning, for instance, from 190 nm to 400 nm.

    • Fill both the sample and reference cuvettes with the spectroscopic grade solvent. Place them in the respective holders and perform a baseline correction to zero the absorbance across the entire wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with the lowest concentration working solution before filling it with the same solution.

    • Place the sample cuvette in the holder and acquire the absorption spectrum.

    • Repeat this process for all the working solutions, moving from the lowest to the highest concentration.

    • Ensure to rinse the cuvette with the next sample solution before filling to avoid cross-contamination.

  • Data Analysis:

    • Examine the obtained spectra to identify the wavelength(s) of maximum absorbance (λmax).

    • To verify adherence to the Beer-Lambert Law, plot a calibration curve of absorbance at the determined λmax versus the concentration of the analyte. The plot should be linear with a high correlation coefficient (R² > 0.99).

    • The molar absorptivity (ε) can be calculated from the slope of the calibration curve.

Conclusion

This guide has provided a comprehensive framework for understanding and experimentally determining the UV-Vis absorption maxima of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate. By drawing comparisons with structurally related compounds, we predict that the target molecule will exhibit characteristic absorption bands in the mid to high UV region, influenced by its aminobenzoate and pyridine moieties. The detailed experimental protocol provided herein offers a robust methodology for the empirical validation of these predictions. For researchers in drug discovery and development, a thorough understanding and characterization of a compound's UV-Vis properties are fundamental for subsequent analytical method development and quality control.

References

  • ResearchGate. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M... Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Retrieved from [Link]

  • PMC. (n.d.). 2-Amino-4-methylpyridinium 4-aminobenzoate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Retrieved from [Link]

  • ResearchGate. (n.d.). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate (1) in various media. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Retrieved from [Link]

  • ARC Journals. (n.d.). Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. Retrieved from [Link]

  • PMC. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Retrieved from [Link]

  • IUCr Journals. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Retrieved from [Link]

  • SciSpace. (n.d.). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Retrieved from [Link]

  • SIELC Technologies. (2024). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Retrieved from [Link]

  • CORE. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Retrieved from [Link]

  • J-Stage. (n.d.). A New Ultraviolet Protective Agent of the Intercalation Compound of Aminobenzoic Acid Esters (UV Absorber) and Synthetic Mica (Inorganic Layered Compound). Retrieved from [Link]

  • Radboud Repository. (2021). UV/Vis and IRMPD Spectroscopic Analysis of the Absorption Properties of Methylglyoxal Brown Carbon. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Retrieved from [Link]

  • ResearchGate. (2023). Preparation and spectroanalytical studies of two new azo compounds derived from the drug methyl-4-amino benzoate. Retrieved from [Link]

  • Wikimedia Commons. (n.d.). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Retrieved from [Link]

Sources

Comparative Guide: Elemental Analysis Strategies for Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, verifying the elemental composition and absolute purity of synthetic intermediates is a critical regulatory gateway. For complex molecules like Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate —a functionalized anthranilate derivative containing both a secondary amine and a pyridine ring—relying on a single analytical technique often leads to critical blind spots.

This guide objectively compares three orthogonal analytical methodologies: traditional CHNS/O Combustion Analysis , High-Resolution Mass Spectrometry (HRMS) , and Quantitative Nuclear Magnetic Resonance (qNMR) . By examining the causality behind each method's workflow and analyzing simulated batch data, this guide establishes a self-validating framework for comprehensive purity determination.

Theoretical Baseline: The Analyte

Before evaluating analytical performance, we must establish the theoretical elemental baseline for the target compound.

  • Chemical Name: Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

  • Molecular Formula:

    
    
    
  • Molar Mass: 242.278 g/mol

  • Exact Mass: 242.1055 Da

  • Theoretical Elemental Composition:

    • Carbon (C): 69.41%

    • Hydrogen (H): 5.82%

    • Nitrogen (N): 11.57%

    • Oxygen (O): 13.21%

The Orthogonal Analytical Strategy

Historically, 1 was the sole gold standard for proving a compound's formula. However, because CHNS measures the bulk sample, it cannot distinguish between the carbon in the Active Pharmaceutical Ingredient (API) and the carbon in residual solvents. Conversely, 2 but is blind to non-ionizing bulk impurities. To achieve true self-validation, modern laboratories employ an orthogonal workflow.

G Batch Synthesized Batch Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate CHNS CHNS Combustion Bulk Elemental % Batch->CHNS Aliquot 1 HRMS HRMS (ESI-TOF) Exact Mass & Formula Batch->HRMS Aliquot 2 qNMR 1H qNMR Absolute Purity % Batch->qNMR Aliquot 3 Decision Orthogonal Validation Comprehensive Purity Profile CHNS->Decision Flags bulk deviations HRMS->Decision Confirms API identity qNMR->Decision Quantifies impurities

Fig 1. Orthogonal analytical workflow for comprehensive elemental and purity validation.

Methodological Workflows & Causality

CHNS/O Flash Combustion Analysis (The Bulk Standard)

CHNS analysis determines the total mass fraction of elements in a sample. The pharmaceutical industry standard requires experimental values to fall within ±0.4% of the theoretical calculation to pass purity checks.

Step-by-Step Protocol:

  • Sample Encapsulation: Weigh exactly 2.000 to 4.000 mg of the analyte into a highly pure tin capsule using a microbalance. Causality: Tin is specifically chosen because it undergoes a violent, exothermic oxidation when exposed to oxygen, driving the local temperature from 1000°C to ~1800°C. This ensures the complete atomization of refractory aromatic rings like the pyridine and benzene moieties in the target molecule.

  • Flash Combustion: Drop the capsule into the combustion furnace in an oxygen-enriched environment.

  • Reduction: Pass the resulting gas mixture (

    
    , 
    
    
    
    ,
    
    
    ) through a reduction column packed with elemental copper. Causality: The copper scavenges excess oxygen (preventing detector damage) and quantitatively reduces all
    
    
    species to
    
    
    gas, ensuring accurate nitrogen quantification.
  • Separation & Detection: The gases are separated via a specialized GC column and quantified using a 3 calibrated against a certified reference standard (e.g., Sulfanilic acid).

CHNS Sample Sample Injection (Tin Capsule) Combustion Flash Combustion (1000°C, O2 environment) Sample->Combustion Exothermic oxidation Reduction Reduction Furnace (Copper, converts NOx to N2) Combustion->Reduction Oxidation products Separation GC Column Separation (N2, CO2, H2O, SO2) Reduction->Separation Analyte gases Detection Thermal Conductivity Detector (TCD) Separation->Detection Sequential elution

Fig 2. Mechanistic pathway of CHNS flash combustion analysis for bulk elemental determination.

High-Resolution Mass Spectrometry (The Molecular Precision)

While CHNS looks at the bulk, 4, utilizing resolving power (


) to measure the exact mass of the ion to within <5 parts per million (ppm) error.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic acid. Causality: Formic acid provides an abundant source of protons, driving the formation of the

    
     ion in the Electrospray Ionization (ESI) source.
    
  • Ionization & Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

  • Data Interpretation: Extract the exact mass. For Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate, the theoretical

    
     mass is 243.1133 Da . The system validates the elemental composition by matching the observed mass and the 
    
    
    
    isotopic distribution patterns.
Quantitative 1H NMR (The Absolute Validator)

5 that determines absolute purity without requiring a reference standard of the analyte itself. It relies on the fundamental physics that the area under an NMR resonance is directly proportional to the number of nuclei generating that signal.

Step-by-Step Protocol:

  • Sample & Standard Co-weighing: Accurately weigh ~10.00 mg of the analyte and ~5.00 mg of an internal standard (IS) like Maleic acid (TraceCERT® grade) into the same vial. Causality: Maleic acid is chosen because its singlet olefinic protons resonate at ~6.26 ppm, a region completely free from the aromatic (6.5–8.5 ppm) and aliphatic (3.8 ppm, 4.5 ppm) signals of the target compound.

  • Acquisition Parameters: Dissolve in DMSO-

    
    . Acquire the 
    
    
    
    spectrum using a 90° pulse angle and a relaxation delay (
    
    
    ) of at least 30 seconds. Causality: A long
    
    
    (typically
    
    
    of the slowest relaxing proton) is mandatory to ensure all nuclei have fully returned to thermal equilibrium before the next pulse, preventing signal saturation and integration errors.
  • Calculation: Purity is calculated using the integrated areas, number of protons, and exact masses of both the analyte and the IS.

Experimental Data Comparison: A Case Study in Purity

To objectively compare these methods, we analyze a simulated synthesized batch (Batch 042) of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate. Ground Truth of Batch 042: The batch contains exactly 98.0% w/w API , contaminated with 1.5% w/w Ethyl Acetate (residual extraction solvent) and 0.5% w/w Water (moisture).

Performance Matrix
Analytical MethodTarget MetricTheoretical / ExpectedExperimental Result (Batch 042)Deviation / ErrorDiagnostic Conclusion
CHNS Analysis Carbon (%)69.41%68.84%-0.57%FAIL (> ±0.4% limit). Flags a bulk impurity but cannot identify it.
Hydrogen (%)5.82%5.90%+0.08%PASS
Nitrogen (%)11.57%11.33%-0.24%PASS
HRMS (ESI-TOF) Exact Mass

243.1133 Da243.1131 Da-0.8 ppmPASS . Successfully confirms the API's elemental formula. Misses bulk impurities.

qNMR
Absolute Purity> 99.0% w/w98.0% w/w-1.0%FAIL . Accurately quantifies the API and identifies EtOAc (1.2, 2.0, 4.1 ppm) and

(3.3 ppm).
Data Analysis & Causality
  • Why did CHNS fail? The presence of water (which contains no carbon) and ethyl acetate (which has a lower carbon mass fraction than the API) artificially diluted the total carbon percentage of the bulk sample, pushing it outside the acceptable ±0.4% threshold. However, CHNS provides no structural data to tell the chemist what the impurity is.

  • Why did HRMS pass? HRMS acts as a highly specific filter. It ionized the target molecule and measured its exact mass flawlessly. Because water and ethyl acetate are often lost during desolvation or ignored as background noise in ESI, HRMS falsely implies a perfect synthesis if used as a standalone purity assay.

  • Why is qNMR the ultimate arbiter? 6. It not only calculated the exact 98.0% mass fraction of the API against the Maleic acid standard but also provided the structural fingerprint of the impurities, allowing the chemist to adjust their drying protocols.

Conclusion

For the elemental and purity validation of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate, relying on a single analytical pillar is scientifically hazardous. CHNS remains an excellent, cost-effective tool for bulk elemental screening. HRMS is non-negotiable for proving the exact atomic composition of the synthesized molecule. However, qNMR has emerged as the superior alternative for absolute purity determination, bridging the gap between structural confirmation and quantitative mass balance. Drug development professionals should mandate a combined HRMS + qNMR workflow to ensure robust, self-validating analytical submissions.

References

  • Elementar. "Elemental analysis: operation & applications." Elementar. Available at: [Link]

  • VELP Scientifica. "Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis." VELP. Available at:[Link]

  • ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry." ResolveMass. Available at:[Link]

  • Spectroscopy World. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy World. Available at:[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Comparative TLC Profiling of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate: Solvent Systems, Modifiers, and Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is a highly functionalized aromatic compound frequently synthesized via the reductive amination of methyl anthranilate and 4-pyridinecarboxaldehyde. It serves as a critical intermediate in the development of pharmaceutical agents, most notably VEGF receptor tyrosine kinase inhibitors used in oncology and ophthalmology[1].

Chromatographically, this compound presents a distinct challenge. Its structure contains a moderately polar methyl ester, a secondary amine (hydrogen-bond donor/acceptor), and a highly basic pyridine ring. When analyzing this compound using Thin Layer Chromatography (TLC), researchers often encounter severe peak tailing and poor resolution. This guide objectively compares various solvent systems and stationary phases to optimize the TLC profiling of this specific molecule, providing field-proven methodologies for drug development professionals.

Structural Analysis & Chromatographic Causality

To achieve a self-validating analytical system, one must understand the causality behind the compound's behavior on a TLC plate. Standard normal-phase TLC utilizes Silica Gel 60, a stationary phase densely populated with weakly acidic surface silanol groups (Si-OH).

While the ester and secondary amine interact with the silica via standard dipole-dipole and hydrogen-bonding interactions, the pyridine nitrogen acts as a strong, basic hydrogen-bond acceptor. This basic site interacts aggressively with the acidic silanols[2]. Because these acid-base interactions undergo slow equilibration during the capillary flow of the mobile phase, the compound is continuously adsorbed and desorbed at varying rates, resulting in the classic chromatographic artifact known as tailing or streaking [3][4].

To monitor the synthesis of this compound effectively, the chromatographic system must be modified to suppress these secondary interactions.

TLC_Workflow Start Precursors: Methyl Anthranilate + 4-Pyridinecarboxaldehyde Imine Imine Intermediate (Schiff Base) Start->Imine Condensation Reduction Reduction (NaBH3CN or NaBH4) Imine->Reduction Product Product: Methyl 2-[(pyridin-4-ylmethyl) amino]benzoate Reduction->Product TLC_Check TLC Monitoring (EtOAc/Hexane) Product->TLC_Check Aliquot Sampling

Workflow for reductive amination synthesis and TLC monitoring of the target compound.

Objective Comparison of Solvent Systems

The standard mobile phase for evaluating moderately polar aromatic compounds is a mixture of Ethyl Acetate (EtOAc) and Hexane. However, for basic pyridine derivatives, this system must be objectively compared against modified and alternative systems.

  • System A (Standard): EtOAc/Hexane (40:60)

    • Mechanism: Relies purely on polarity.

    • Result: The product exhibits a lower Retention Factor (Rf) than its precursors due to the highly polar pyridine ring. Severe tailing occurs due to unmasked silanol interactions.

  • System B (Modified): EtOAc/Hexane (40:60) + 2% Triethylamine (TEA)

    • Mechanism: TEA is a volatile tertiary amine that competitively binds to the acidic silanol sites on the silica plate, masking them from the analyte[3][4].

    • Result: The acid-base interaction is neutralized, allowing the product to elute as a sharp, quantifiable spot. The Rf value slightly increases as the stationary phase becomes less retentive.

  • System C (Alternative): Dichloromethane/Methanol (95:5)

    • Mechanism: A highly polar, protic system often used for basic compounds.

    • Result: Pushes the compound higher up the plate but may still exhibit moderate tailing without a basic modifier.

Table 1: Comparative TLC Performance on Silica Gel 60 F254
CompoundSystem A: EtOAc/Hexane (40:60)System B: EtOAc/Hexane + 2% TEASystem C: DCM/MeOH (95:5)
Methyl anthranilate (Precursor)Rf ~ 0.70 (Sharp spot)Rf ~ 0.75 (Sharp spot)Rf ~ 0.85 (Sharp spot)
4-Pyridinecarboxaldehyde (Precursor)Rf ~ 0.50 (Slight tailing)Rf ~ 0.55 (Sharp spot)Rf ~ 0.65 (Sharp spot)
Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate Rf ~ 0.25 (Severe tailing)Rf ~ 0.35 (Sharp spot)Rf ~ 0.40 (Moderate tailing)

(Note: Exact Rf values are sensitive to ambient temperature, chamber saturation, and silica batch variations. The values above represent proportional chromatographic behavior).

Stationary Phase Alternatives

If modifying the mobile phase with TEA is undesirable (e.g., if the plates need to be stained with Ninhydrin, which can cross-react with TEA impurities[5]), researchers must alter the stationary phase.

  • Neutral or Basic Alumina (Al₂O₃): Alumina lacks the highly acidic silanol groups found on silica. Basic alumina plates are specifically manufactured to separate basic amines and heterocycles without the need for mobile phase modifiers[6].

  • Amino-Functionalized Silica (NH₂-Silica): A premium alternative where the silica surface is covalently bonded with aminopropyl groups. This permanently masks the silanols, providing sharp spots for strongly basic compounds using standard EtOAc/Hexane mixtures[7].

Resolution_Pathway Issue Observation: Tailing of Basic Pyridine Derivative on Silica Decision1 Modify Mobile Phase? Issue->Decision1 Add_TEA Add 1-2% Triethylamine (TEA) to EtOAc/Hexane Decision1->Add_TEA Yes Decision2 Change Stationary Phase? Decision1->Decision2 No Success Sharp, Quantifiable Chromatographic Spot Add_TEA->Success Alumina Use Neutral/Basic Alumina Plates Decision2->Alumina Option A NH2_Silica Use Amino-Functionalized (NH2) Silica Plates Decision2->NH2_Silica Option B Alumina->Success NH2_Silica->Success

Decision matrix for resolving chromatographic tailing of basic pyridine derivatives.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this step-by-step methodology for profiling Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate using the optimized System B .

Materials Required
  • Silica Gel 60 F254 TLC plates (aluminum or glass-backed).

  • Ethyl Acetate (HPLC grade).

  • Hexane (HPLC grade).

  • Triethylamine (TEA, >99% purity).

  • Glass developing chamber with a flat lid and filter paper.

  • UV lamp (254 nm) and Dragendorff's reagent.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • In a graduated cylinder, combine 40 mL of Ethyl Acetate and 60 mL of Hexane.

    • Add 2.0 mL of Triethylamine (TEA)[3].

    • Causality: Mixing the TEA thoroughly before adding it to the chamber ensures uniform distribution, preventing gradient formation during capillary action.

  • Chamber Saturation:

    • Pour the mobile phase into the developing chamber to a depth of ~0.5 cm.

    • Place a piece of filter paper against the back wall of the chamber, ensuring it wicks the solvent. Seal the lid and wait 15 minutes.

    • Causality: Saturation fills the chamber atmosphere with solvent vapor, preventing the mobile phase from evaporating off the face of the TLC plate during development, which would artificially inflate Rf values.

  • Sample Application:

    • Dissolve ~1 mg of the target compound in 1 mL of Dichloromethane (DCM).

    • Using a glass microcapillary tube, apply a single, rapid touch to the baseline of the TLC plate (1.5 cm from the bottom). The spot diameter must not exceed 2 mm.

    • Causality: Overloading the plate overwhelms the local stationary phase capacity, artificially inducing tailing regardless of the solvent system used[3].

  • Development and Visualization:

    • Place the plate in the chamber and develop until the solvent front is 1 cm from the top edge. Remove and mark the solvent front immediately.

    • Allow the plate to dry completely in a fume hood (TEA has a strong odor and must evaporate).

    • Primary Visualization: Examine under short-wave UV light (254 nm). The conjugated aromatic systems (benzene and pyridine rings) will quench the plate's fluorescence, appearing as dark spots.

    • Secondary Visualization (Orthogonal Validation): Dip the plate in Dragendorff's reagent.

    • Causality: Dragendorff's reagent specifically complexes with basic nitrogens (like the pyridine and secondary amine), turning the target spot a distinct orange/brown, confirming the presence of the alkaloid-like structure.

References

1.1 2.6 3.3 4.4 5.7 6. 5 7. 8. 2

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate. As a compound synthesized for research and development, its specific toxicological and environmental profile may not be extensively documented. Therefore, this guide is built upon a synthesis of safety data for its core chemical structures—a substituted pyridine and a methyl benzoate derivative—and established best practices in laboratory safety and hazardous waste management. The causality behind each step is explained to ensure a self-validating and fundamentally safe protocol.

Synthesized Hazard Profile & Core Safety Principles

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate incorporates a pyridine ring, known for potential organ toxicity and irritation, and a methyl benzoate moiety, which is associated with combustibility and aquatic toxicity.[1] A conservative approach, assuming the hazards of both parent structures, is essential for safe handling and disposal.

Anticipated Hazard Profile:

Hazard CategoryPotential RiskRationale & Authoritative Source
Acute Toxicity Harmful if swallowed or inhaled.Pyridine derivatives can be toxic. Benzoate esters can be harmful if swallowed.
Irritation Causes skin, eye, and respiratory irritation.A common characteristic of aminobenzoates and pyridines.[2][3]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.A known risk associated with pyridine-containing compounds.[1]
Environmental Harmful to aquatic life.A noted hazard for methyl benzoate. Disposal into drains or the environment must be avoided.[4]
Flammability Combustible.Methyl benzoate is a combustible liquid. Vapors may form explosive mixtures with air upon heating.

Core Safety Principle: Due to these potential hazards, Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular municipal trash.[5][6][7] The primary and only acceptable disposal route is through a licensed environmental waste management company.[5]

Pre-Disposal: Personal Protective Equipment (PPE) and Handling

Before beginning any waste collection or disposal procedure, the following PPE is mandatory to prevent personal exposure.

  • Eye Protection : Wear chemical safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[5][8]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[5][8]

  • Protective Clothing : A fully-buttoned laboratory coat is required.[2][5]

  • Ventilation : All handling of the compound and its waste should occur within a properly functioning certified laboratory chemical fume hood to minimize inhalation risk.[7][9]

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Collection & Segregation Collect all waste containing Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate—including residual amounts, reaction byproducts, and any contaminated disposable materials (e.g., weighing papers, pipette tips, gloves)—into a designated hazardous waste container.[5]

  • Causality : Segregating waste streams prevents unintentional chemical reactions and ensures the final disposal method is appropriate for the chemical's composition. Do not mix this waste with other chemical waste unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[6]

Step 2: Container Management The waste container must be:

  • Compatible : Constructed of a material that does not react with the chemical (e.g., glass or high-density polyethylene).[7]

  • Secure : A screw-top cap is required to keep it tightly sealed and prevent the release of vapors.[2][6]

  • Properly Labeled : Affix a hazardous waste label detailing the full chemical name, "Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate," and list all known and anticipated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[6]

Step 3: Storage Pending Disposal Store the sealed waste container in a designated satellite accumulation area. This area must be:

  • Cool, Dry, and Well-Ventilated : To prevent degradation of the container or chemical.[2][6]

  • Secure : Stored in a location accessible only to authorized personnel.

  • Segregated : Keep away from incompatible materials, particularly strong oxidizing agents and strong acids.[9]

Step 4: Arranging Final Disposal Contact your institution's EHS office or an approved chemical waste disposal contractor to schedule a pickup.[6][7]

  • Causality : Licensed waste disposal companies have the necessary permits and equipment to handle and destroy chemical waste in compliance with all federal, state, and local regulations.[10] The standard disposal method for this type of organic compound is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[6][8]

Emergency Procedures: Spill Management

Accidents require immediate and correct action to mitigate risk.

For Small Spills:

  • Ensure appropriate PPE is worn, including respiratory protection if dust or aerosols can be generated.[9]

  • Contain the spill using an inert absorbent material like vermiculite, sand, or dry earth.[7][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[5]

  • Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.[5]

For Large Spills:

  • Evacuate the immediate area.[5]

  • Alert colleagues and your laboratory supervisor.

  • Contact your institution's EHS or emergency response team immediately.[5]

  • Prevent entry into the affected area until it has been cleared by trained professionals.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper management of waste generated from Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Start: Generate Waste (Unused product, contaminated items) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Small Spill: 1. Absorb with inert material 2. Collect into waste container 3. Decontaminate area C->D Yes F Routine Waste: Place directly into designated hazardous waste container C->F No G Securely seal and label container with chemical name and hazards D->G E Large Spill: 1. Evacuate 2. Notify EHS 3. Restrict Area K End: Compliant Disposal E->K Emergency Response F->G H Store in cool, dry, ventilated satellite accumulation area G->H I Contact EHS or Licensed Waste Disposal Company H->I J Waste collected for high-temperature incineration I->J J->K

Caption: Disposal workflow for Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate.

References

  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6). MilliporeSigma.
  • Chemwatch GHS SDS in English (European) 35944-2 - Sdfine. S D FINE- CHEM LIMITED.
  • Methyl 4-methylbenzoate - Safety Data Sheet - ChemicalBook. (2025, December 20). ChemicalBook.
  • SAFETY DATA SHEET - LGC Standards. (2025, July 7). LGC Standards.
  • Methyl 4-aminobenzoate - SAFETY DATA SHEET. (2009, September 22). Thermo Fisher Scientific.
  • Safety Data Sheet - DC Fine Chemicals. (2024, November 4). DC Fine Chemicals.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22). Thermo Fisher Scientific.
  • Safety Data Sheet: 4-Aminobenzoic acid - Carl ROTH. Carl ROTH.
  • Safety Data Sheet: Ammonium benzoate - Carl ROTH. Carl ROTH.
  • 4-Aminobenzoic Acid - SAFETY DATA SHEET. (2017, May 23). Thermo Fisher Scientific.
  • Safe Disposal of 2-(2-Aminobenzoyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem. Benchchem.
  • Ammonium benzoate - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Proper Disposal of 3-Pyridinemethanol: A Guide for Laboratory Professionals - Benchchem. Benchchem.
  • Pyridine MSDS - Actylis Lab Solutions. (2010, June 10). Actylis Lab Solutions.
  • PUBLIC HEALTH STATEMENT PYRIDINE CAS#: 110-86-1. Agency for Toxic Substances and Disease Registry.
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Post Apple Scientific.
  • Hazard Communication & Chemical Safety Training. Washington State University.

Sources

A Researcher's Guide to the Safe Handling of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate. The protocols outlined here are designed to be a self-validating system, ensuring the protection of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is a compound that, based on its constituent chemical groups (aromatic amine, pyridine derivative, and benzoate ester), requires careful handling. While specific toxicological data for this exact molecule is limited, the known hazards of its components necessitate treating it as a hazardous substance.

Known Hazards of Related Chemical Classes:

  • Aromatic Amines: Many compounds in this class are known or suspected carcinogens and can be toxic upon absorption through the skin.[1] Exposure can lead to conditions such as methemoglobinemia.

  • Pyridine Derivatives: These can cause local irritation upon contact with skin and mucous membranes. Overexposure may lead to headaches, nausea, and nervousness.

  • Benzoate Esters: Generally present a lower hazard but can cause skin and eye irritation.[2][3]

Based on available data for analogous compounds, Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is classified as an irritant, causing skin and serious eye irritation.[2][4][5] It may also be harmful if swallowed, inhaled, or comes into contact with skin.[6]

GHS Hazard Statements:

  • Causes skin irritation.[3][4][5]

  • Causes serious eye irritation.[2][3][4][5]

  • May cause respiratory irritation.[3][5]

  • Harmful if swallowed, in contact with skin, or if inhaled.

A thorough risk assessment must be performed before any new procedure involving this compound. The following workflow provides a logical framework for this process.

RiskAssessment A Identify Chemical & Review SDS B Assess Task & Scale (e.g., Weighing, Dissolving, Reaction) A->B C Evaluate Potential Exposure Routes (Inhalation, Dermal, Ingestion) B->C D Select Appropriate PPE (Based on Task and Exposure) C->D E Define Engineering Controls (Fume Hood, Ventilation) C->E F Establish Emergency & Disposal Plan D->F E->F G Proceed with Experiment F->G

Caption: Risk assessment workflow for handling Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate.

Personal Protective Equipment (PPE) Protocol

The primary defense against chemical exposure is the consistent and correct use of appropriate PPE. All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles & Face ShieldStandard safety glasses are insufficient. Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[4][8] A face shield must be worn over goggles during procedures with a high splash risk (e.g., transferring solutions, large-scale reactions).
Hands Chemical-Resistant GlovesNitrile gloves are recommended for their resistance to a broad range of chemicals, including pyridine derivatives.[7][9] Always inspect gloves for tears or punctures before use. For prolonged tasks or when handling concentrated solutions, double-gloving is advised. Dispose of contaminated gloves immediately in the designated hazardous waste container.[10]
Body Laboratory CoatA fully buttoned, long-sleeved lab coat is required to protect against skin contact.[7] For tasks with significant splash potential, a chemically resistant apron should be worn over the lab coat.[11]
Respiratory Certified Chemical Fume HoodAll manipulations of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate, both solid and in solution, must occur within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[7][9] If a fume hood is not available, work must not proceed. In the rare event of an emergency where ventilation fails, a full-face respirator with an appropriate organic vapor cartridge may be necessary for evacuation.[8]
Operational and Disposal Plan

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment and reagents.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: If handling the solid form, carefully weigh the required amount within the fume hood. Use a draft shield to prevent the powder from becoming airborne. Avoid creating dust.[4][12]

  • Transfer: Carefully transfer the compound to the reaction vessel or solvent.

  • Post-Handling: After use, decontaminate any surfaces and non-disposable equipment.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands and face thoroughly with soap and water after handling is complete.[2][4]

In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[13] Do not use combustible materials such as paper towels for initial absorption.[13] Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[8]

All waste materials contaminated with Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate are considered hazardous waste and must be disposed of according to institutional and local regulations.[14]

WasteDisposal cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_glass Contaminated Glassware SolidWaste Contaminated Gloves, Wipes, Weighing Paper SolidContainer Labeled, Sealed Hazardous Solid Waste Container SolidWaste->SolidContainer Disposal_Pickup Scheduled EHS Pickup SolidContainer->Disposal_Pickup LiquidWaste Unused Solutions, Contaminated Solvents LiquidContainer Labeled, Sealed Hazardous Liquid Waste Container LiquidWaste->LiquidContainer LiquidContainer->Disposal_Pickup Glassware Empty Reagent Bottles, Used Reaction Flasks Rinse Triple Rinse with Appropriate Solvent Glassware->Rinse Rinsate Collect Rinsate as Hazardous Liquid Waste Rinse->Rinsate Disposal Dispose of Rinsed Glassware in Designated Container Rinse->Disposal Rinsate->LiquidContainer

Caption: Waste stream segregation and disposal pathway.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[13]

  • Container Management: Use chemically resistant containers that can be securely sealed. Keep containers closed at all times except when adding waste.[13] Label all waste containers clearly with the chemical name and appropriate hazard symbols.[13]

  • Empty Containers: Empty containers that held the compound are also considered hazardous waste until properly decontaminated by triple rinsing with a suitable solvent.[14] The rinsate must be collected and disposed of as hazardous liquid waste.[14]

Emergency Procedures

Immediate and appropriate action is essential in the event of an accidental exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]

  • Skin Contact: Wash the affected area with plenty of soap and water.[7] Remove contaminated clothing and wash it before reuse.[10] If irritation persists, seek medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen.[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.[7]

By adhering to these protocols, researchers can confidently handle Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate, ensuring both personal safety and the advancement of their scientific objectives.

References

  • Fisher Scientific. (2012, February 21). Safety Data Sheet for 3-Methyl-3H-adenine.
  • BenchChem. (2025). Personal protective equipment for handling 3,4-Diphenylpyridine.
  • BenchChem. (2025). Proper Disposal of Dicyclohexylamine Benzoate: A Step-by-Step Guide.
  • S D FINE- CHEM LIMITED. GHS Safety Data Sheet for 2-AMINO-4-METHYLPYRIDINE.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet for Methyl 4-aminobenzoate.
  • MilliporeSigma. (2024, March 4). Safety Data Sheet.
  • Spectrum Chemical. Safety Data Sheet.
  • S D FINE- CHEM LIMITED. GHS Safety Data Sheet for pyridine.
  • Echemi. (2019, July 15). Benzoic acid, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-, methyl ester Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet.
  • SKC Inc. (2024, January 9). Safety Data Sheet - Aromatic Amine Cleaning Developing Solution.
  • ECHEMI. Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Sustainability Directory. (2025, November 29). Aromatic Amines.
  • Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet for Benzoic acid, 4-amino-, methyl ester.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.